Bromoacetic-1,2-13C2 Acid-d2
Description
BenchChem offers high-quality Bromoacetic-1,2-13C2 Acid-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromoacetic-1,2-13C2 Acid-d2 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
¹³C₂HD₂BrO₂ |
|---|---|
Molecular Weight |
142.95 |
Origin of Product |
United States |
Foundational & Exploratory
what is Bromoacetic-1,2-13C2 Acid-d2
An In-Depth Technical Guide to Bromoacetic-1,2-13C2 Acid-d2 for Advanced Research Applications
Abstract
Bromoacetic-1,2-13C2 Acid-d2 is a multi-isotopically labeled synthetic compound of significant utility in advanced scientific research. As a stable, non-radioactive labeled analog of bromoacetic acid, it incorporates two Carbon-13 (¹³C) isotopes and two deuterium (²H or D) atoms, resulting in a distinct mass shift of +4 amu compared to its unlabeled counterpart. This unique isotopic signature makes it an invaluable tool in quantitative mass spectrometry, metabolic flux analysis, and as a versatile building block for isotope-labeled synthesis. This guide provides a comprehensive technical overview of its properties, core applications, analytical characterization, and safe handling protocols, designed for researchers, chemists, and professionals in drug development and metabolomics.
Molecular Profile and Physicochemical Properties
Bromoacetic-1,2-13C2 Acid-d2 is a specialized chemical reagent where the carbon backbone is replaced with heavy ¹³C isotopes and the non-acidic protons on the alpha-carbon are substituted with deuterium. This quadruple-labeling strategy is deliberate, designed to provide a significant and unambiguous mass difference from the natural compound, which is crucial for high-sensitivity analytical methods.
The primary advantage of this M+4 labeling is the clear separation from the natural isotopic distribution of the unlabeled (M+0) analyte, thereby preventing any potential signal overlap or isotopic crosstalk in mass spectrometry-based quantification.
Table 1: Physicochemical and Isotopic Properties
| Property | Value | Source(s) |
| Chemical Name | Bromoacetic-1,2-13C2 Acid-d2 | [1][2] |
| Molecular Formula | Br¹³CH₂¹³CO₂H | [3] |
| Isotopically Labeled Formula | Br¹³CD₂¹³CO₂H | [1] |
| Molecular Weight | ~142.95 g/mol | [1] |
| Unlabeled Molecular Weight | 138.95 g/mol | |
| Mass Shift | M+4 | [1][3] |
| CAS Number | 52947-00-9 (for ¹³C₂ version) | [3][4] |
| Appearance | White to light yellow solid or crystals | [5][6] |
| Melting Point | 47-49 °C (unlabeled) | [3] |
| Boiling Point | 208 °C (unlabeled) | [3] |
| Key Characteristics | Moisture sensitive, Hygroscopic | [5][7] |
| Storage Conditions | Store at room temperature, protected from light and moisture. | [4] |
Core Applications in Scientific Research
The utility of Bromoacetic-1,2-13C2 Acid-d2 stems from its identity as a heavy analog of bromoacetic acid, a potent alkylating agent[7][8]. This allows it to serve as a precise tracer or standard in various biochemical and analytical contexts.
Gold-Standard Internal Standard for Quantitative Mass Spectrometry
In the field of quantitative analysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), isotope dilution is the premier methodology for accuracy and precision. Bromoacetic-1,2-13C2 Acid-d2 serves as an ideal internal standard for the quantification of its unlabeled counterpart.
Causality of its Efficacy:
-
Identical Physicochemical Behavior: Being chemically identical to the analyte, it co-elutes during chromatographic separation and exhibits the same ionization efficiency and fragmentation behavior in the mass spectrometer.
-
Correction for Experimental Variability: It accurately corrects for variations in sample extraction, handling, matrix effects, and instrument response, as both the standard and the analyte are affected equally.
-
Unambiguous Mass Separation: The M+4 mass difference ensures that the ion signals for the standard and the analyte are baseline-resolved, enabling clean, interference-free quantification[9].
Caption: Workflow for quantitative analysis using an internal standard.
A Precise Tracer for Metabolic Flux Analysis
Stable isotope tracers are fundamental to understanding the dynamics of metabolic pathways[10][11]. When Bromoacetic-1,2-13C2 Acid-d2 is used as a precursor, it can be enzymatically converted (e.g., to Acetyl-CoA) to introduce the labeled two-carbon acetyl group into cellular metabolism.
Mechanistic Insight:
-
Tracking Carbon Backbone: The presence of two adjacent ¹³C atoms allows researchers to track the integrity of the C₂ unit as it is incorporated into larger molecules, such as citrate in the TCA cycle[12][13]. This provides more detailed information on pathway activity than singly labeled precursors.
-
Pathway Elucidation: By analyzing the mass isotopomer distribution in downstream metabolites, one can determine the relative contributions of different metabolic pathways to its production[12][14].
Caption: Tracing the labeled acetyl group through the TCA cycle.
Versatile Reagent in Isotope-Labeled Synthesis
As a potent alkylating agent, Bromoacetic-1,2-13C2 Acid-d2 can be used to covalently modify other molecules, thereby introducing a stable isotope tag for subsequent analysis[4]. A primary example is the carboxymethylation of cysteine residues in proteins, which is a critical step in protein characterization and proteomics workflows. Using the labeled version allows for differential analysis between samples.
Analytical Characterization
Confirming the identity and purity of Bromoacetic-1,2-13C2 Acid-d2 is achieved through a combination of mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry (MS): The molecular ion peak will be observed at an m/z corresponding to a mass of ~142.95, confirming the M+4 isotopic enrichment. Fragmentation analysis can further confirm the location of the labels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The spectrum will be distinct from unlabeled bromoacetic acid. It will show two signals for the two carbon environments, but they will be split into doublets due to strong one-bond ¹³C-¹³C coupling, providing direct evidence of the contiguous labeling[15][16].
-
²H NMR (Deuterium NMR): A single resonance would be expected for the two equivalent deuterium atoms on the alpha-carbon.
-
¹H-¹³C HSQC: A Heteronuclear Single Quantum Coherence experiment would show no correlation in the region of the alpha-carbon, confirming the absence of protons and the presence of deuterium at that position[17][18].
-
Experimental Protocol: Quantitative Analysis of Bromoacetic Acid in Human Plasma
This protocol provides a self-validating system for quantifying bromoacetic acid using Bromoacetic-1,2-13C2 Acid-d2 as an internal standard.
-
Preparation of Standards:
-
Prepare a stock solution of unlabeled bromoacetic acid (analyte) in methanol at 1 mg/mL.
-
Prepare a stock solution of Bromoacetic-1,2-13C2 Acid-d2 (Internal Standard, IS) in methanol at 1 mg/mL.
-
Create a series of calibration standards (e.g., 1-1000 ng/mL) by serially diluting the analyte stock and spiking each with a constant concentration of the IS (e.g., 100 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in blank plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or QC, add 150 µL of acetonitrile containing the IS.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to separate the analyte from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific mass transitions for the analyte and the IS using Multiple Reaction Monitoring (MRM).
-
Analyte Transition (Example): Q1: 136.9 m/z -> Q3: 92.9 m/z
-
IS Transition (Example): Q1: 140.9 m/z -> Q3: 94.9 m/z
-
-
-
Data Processing and Quantification:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each calibrator.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibrators. Apply a linear regression with 1/x² weighting.
-
Quantify the bromoacetic acid concentration in the unknown samples by interpolating their peak area ratios from the calibration curve. The QCs must fall within ±15% of their nominal value for the run to be considered valid.
-
Safety, Handling, and Storage
Bromoacetic acid and its isotopically labeled analogs are highly hazardous materials and must be handled with extreme caution.
-
Primary Hazards:
-
Toxicity: Fatal if swallowed and may be fatal if absorbed through the skin. Toxic if inhaled[5].
-
Corrosivity: Causes severe skin burns and serious eye damage[4].
-
Irritant: Is a lachrymator (causes tearing) and causes chemical burns to the respiratory tract[5].
-
Environmental Hazard: Very toxic to aquatic life.
-
-
Mandatory Handling Procedures:
-
Always handle this compound within a certified chemical fume hood[19].
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield[19].
-
Avoid creating dust. Handle as a solid where possible.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Storage:
Conclusion
Bromoacetic-1,2-13C2 Acid-d2 is a highly specialized and powerful tool for modern scientific inquiry. Its well-defined isotopic labeling provides the precision required for gold-standard quantitative bioanalysis and the specificity needed for complex metabolic flux studies. While its hazardous nature demands rigorous safety protocols, its utility in generating high-quality, unambiguous data makes it an indispensable reagent for researchers in drug metabolism, toxicology, and systems biology.
References
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CymitQuimica. Bromoacetic Acid-d2.
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Cole-Parmer. Material Safety Data Sheet - Bromoacetic acid, 99%.
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Sigma-Aldrich. Bromoacetic acid reagent grade, 97%.
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Cambridge Isotope Laboratories, Inc. Bromoacetic acid (1,2-¹³C₂, 99%).
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CymitQuimica. Bromoacetic-1,2-13C2 Acid.
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PubChem. Bromoacetic acid.
-
Munger, J., et al. A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC - NIH.
-
ChemicalBook. Bromoacetic acid(79-08-3) 13C NMR spectrum.
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Sigma-Aldrich. Bromoacetic acid-13C2.
-
CRO Splendid Lab Pvt. Ltd. Bromoacetic-1,2-13C2 Acid-d2.
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Cambridge Isotope Laboratories, Inc. Ethyl bromoacetate (1,2-¹³C₂, 99%).
-
LGC Standards. Bromoacetic-1,2-13C2 Acid-d2.
-
Cambridge Isotope Laboratories, Inc. BROMOACETIC ACID (1,2-13C2, 99%), 5 G.
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Dienel, G.A., et al. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats. NIH.
-
Sigma-Aldrich. SAFETY DATA SHEET - Bromoacetic acid.
-
Doc Brown's Chemistry. Expected Chemical Shifts and Origins for the C-13 NMR spectrum of 1-bromo-2-chloroethane.
-
Wiechert, W. 13C labeling experiments at metabolic nonstationary conditions: An exploratory study. PMC.
-
Fisher Scientific. SAFETY DATA SHEET - Bromoacetic acid.
-
Tang, Y.J. Metabolic pathway confirmation and discovery through (13)C-labeling of proteinogenic amino acids. PubMed.
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.
-
Tang, Y.J. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and... PubMed.
-
Exposome-Explorer. MATERIAL SAFETY DATA SHEET (MSDS) BROMOACETIC ACID.
-
Chemistry LibreTexts. 2D NMR Introduction.
-
Bruheim, P., et al. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling. PubMed.
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation.
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In-depth Technical Guide to Bromoacetic-1,2-13C2 Acid-d2
Introduction
Bromoacetic-1,2-13C2 Acid-d2 is a specialized, non-radioactive, isotopically labeled derivative of bromoacetic acid. It is a powerful tool for researchers in drug development and proteomics. This guide provides an in-depth look at its chemical properties, safe handling, and key applications, with a focus on its role as an alkylating agent in mass spectrometry-based proteomics. The heavy isotope labeling allows it to be used as an internal standard for highly accurate and reproducible quantification of biomolecules.
Physicochemical Properties
The defining characteristic of Bromoacetic-1,2-13C2 Acid-d2 is its isotopic labeling. The two carbon atoms are replaced with the heavier carbon-13 isotope, and the two alpha-hydrogens are replaced with deuterium. This results in a nominal mass increase of 4 Da compared to the unlabeled counterpart, a critical feature for its use in mass spectrometry.
Many of the physical properties of the labeled compound are comparable to those of unlabeled bromoacetic acid. It is a colorless crystalline solid that is corrosive to metals and tissues.[1] It is also soluble in water and various organic solvents.[2][3]
| Property | Value | Source |
| Molecular Formula | ¹³C₂HD₂BrO₂ | - |
| Molecular Weight | 142.96 g/mol | Calculated |
| Appearance | Colorless to light yellow crystalline solid | [1][2][3] |
| Melting Point | ~49-51 °C | [1][2][4] |
| Boiling Point | ~208 °C | [2][4] |
| Acidity (pKa) | ~2.86 | [4] |
| Solubility | Soluble in water, ethanol, and diethyl ether | [2][3] |
Spectroscopic Characterization
The isotopic labeling of Bromoacetic-1,2-13C2 Acid-d2 significantly alters its spectroscopic signatures compared to the unlabeled molecule.
Mass Spectrometry
In a mass spectrum, the molecular ion peak of Bromoacetic-1,2-13C2 Acid-d2 will appear at a higher mass-to-charge ratio (m/z) than unlabeled bromoacetic acid. This predictable mass shift is the foundation of its use as an internal standard in quantitative mass spectrometry. The natural isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern for the molecular ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The deuterium labeling at the alpha-carbon position means that the characteristic proton signal for this position, typically seen around 3.9 ppm in unlabeled bromoacetic acid, will be absent.[5] The only observable proton signal will be from the carboxylic acid proton, which is typically a broad singlet in the 10-12 ppm region.[6]
-
¹³C NMR: Both carbon signals will be present in the ¹³C NMR spectrum. The carbonyl carbon of a carboxylic acid typically appears in the 170-185 ppm range.[7] The alpha-carbon, attached to the bromine, will also be observable. Due to the presence of two adjacent ¹³C nuclei, carbon-carbon coupling will be observed, providing additional structural confirmation. Deuterium labeling can also cause a slight upfield shift and splitting of the adjacent ¹³C signal.[8]
Core Application: Cysteine Alkylation for Quantitative Proteomics
A primary application of Bromoacetic-1,2-13C2 Acid-d2 is in quantitative proteomics, specifically for the alkylation of cysteine residues in proteins.[9][10] This is a critical step in sample preparation for "bottom-up" proteomics workflows.[11]
Causality and Experimental Choices
-
Reduction of Disulfide Bonds: Before alkylation, disulfide bonds within and between proteins are reduced to free thiols (-SH). This is typically achieved using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This step ensures that all cysteine residues are available for alkylation.[10]
-
Alkylation: After reduction, the free thiol groups of cysteine residues are alkylated. Bromoacetic acid is a haloacetamide-like reagent that reacts with the nucleophilic thiol group of cysteine in an Sₙ2 reaction.[9][12] This reaction forms a stable thioether bond, effectively "capping" the cysteine residue. This prevents the re-formation of disulfide bonds and introduces a permanent carbamidomethyl modification.[9]
-
Use as an Internal Standard: In a typical quantitative proteomics experiment, a known amount of a protein or peptide standard that has been alkylated with the heavy-labeled Bromoacetic-1,2-13C2 Acid-d2 is spiked into a biological sample. The corresponding proteins or peptides in the biological sample are alkylated with unlabeled ("light") bromoacetic acid. The mass difference between the light and heavy alkylated peptides allows for their distinct detection and quantification by mass spectrometry. This stable isotope labeling approach, similar in principle to ICAT (Isotope-Coded Affinity Tags), provides high accuracy and precision in determining protein abundance changes.[13]
Experimental Workflow: Cysteine Alkylation
Caption: Workflow for protein cysteine alkylation.
Reaction Mechanism: Sₙ2 Alkylation of Cysteine
The alkylation of the cysteine thiol group by bromoacetic acid proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The sulfur atom of the deprotonated thiol (thiolate) acts as the nucleophile, attacking the electrophilic α-carbon of the bromoacetic acid. This attack displaces the bromide ion, which is a good leaving group, resulting in the formation of a stable thioether bond.
Caption: Sₙ2 mechanism of cysteine alkylation.
Safety and Handling
Bromoacetic acid and its isotopically labeled forms are toxic and corrosive.[1][2] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area or fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Hazards: The compound is toxic if swallowed, inhaled, or in contact with skin.[14][15] It causes severe skin burns and eye damage.[14][15] It is also very toxic to aquatic life.[14][15]
-
Storage: Store in a cool, dry, and well-ventilated place, away from light and moisture.[14][16] It is hygroscopic, meaning it absorbs moisture from the air.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Excess bromoacetic acid can be hydrolyzed with a strong base to the less toxic glycolic acid.[2]
References
-
PubChem. Bromoacetic Acid. National Center for Biotechnology Information. [Link]
-
Sciencemadness Wiki. Bromoacetic acid. [Link]
-
The Chemistry of Bromoacetic Acid: Properties and Handling. [Link]
-
Exposome-Explorer. MATERIAL SAFETY DATA SHEET (MSDS) BROMOACETIC ACID. [Link]
-
ResearchGate. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Request PDF. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
PMC. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. [Link]
-
PubMed. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. [Link]
-
ResearchGate. 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide. [Link]
-
Modifications of cysteine residues with alkylating agents used in proteomics. [https://www.researchgate.net/publication/336214470_Modifications_of_cysteine_residues_with_alkylating_agents_used_in_proteomics]([Link]_ proteomics)
-
Wikipedia. Bromoacetic acid. [Link]
-
PMC. Chemical isotope labeling for quantitative proteomics. [Link]
-
Loba Chemie. BROMOACETIC ACID FOR SYNTHESIS MSDS CAS-No. [Link]
-
MSU Chemistry. Selectivity of labeled bromoethylamine for protein alkylation. [Link]
-
Stable Isotope Labeling in Proteomics. [Link]
-
Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]
-
The Royal Society of Chemistry. Supplementary information. [Link]
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-
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-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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Technical Guide: Synthesis of Carbon-13 and Deuterium Labeled Bromoacetic Acid
Executive Summary
Bromoacetic acid (BAA) is a foundational alkylating agent in organic synthesis, critical for the development of proteomic reagents (e.g., isobaric tags like iTRAQ/TMT), radiopharmaceuticals, and metabolic tracers. The introduction of stable isotopes—Carbon-13 (
This guide details the synthesis of isotopically labeled bromoacetic acid, specifically focusing on the Hell-Volhard-Zelinsky (HVZ) halogenation of labeled acetic acid. Unlike industrial protocols, this methodology prioritizes atom economy and isotopic conservation , acknowledging the high cost of labeled precursors.
Part 1: Strategic Precursor Selection
The synthesis of labeled BAA is a linear transformation. The isotopic pattern of the final product is strictly dictated by the starting acetic acid.
"Make vs. Buy" Decision Matrix
Researchers must select the starting material based on the desired final isotopologue.
| Target Molecule | Required Precursor | Notes |
| Label on Carboxyl carbon. | ||
| Label on Alpha carbon. | ||
| Acetic acid- | Requires fully deuterated precursor. One D is lost as DBr. | |
| Most complex isotopologue; used for maximum mass shift (+4 Da). |
Deuterium Exchange Protocol (Optional)
If deuterated acetic acid is not commercially available but
Mechanism: The
-
Dissolve
-Sodium Acetate in with catalytic NaOD. -
Reflux for 24-48 hours.
-
Lyophilize to remove
. -
Repeat 2-3 times to ensure
D-incorporation. -
Acidify with
or anhydrous to generate acetic acid- .
Part 2: Core Synthesis - The Hell-Volhard-Zelinsky (HVZ) Reaction[1]
The HVZ reaction is the gold standard for
Reaction Mechanism
The reaction proceeds via the enolization of the acyl bromide intermediate.[1] The C-H (or C-D) bond breaking is the rate-determining step.
Kinetic Isotope Effect (KIE): When synthesizing deuterated BAA (
Figure 1: Mechanism of the Hell-Volhard-Zelinsky reaction highlighting the critical enolization step.
Experimental Protocol
Scale: 50 mmol (approx. 3.0 g of Acetic Acid) Yield Target: 80-85%
Reagents
-
Precursor: Labeled Acetic Acid (50 mmol, dry).
-
Catalyst:
(1.5 mmol, 0.03 eq). -
Brominating Agent: Bromine (
), dry (55 mmol, 1.1 eq). -
Quenching: Distilled Water (or
if maintaining strict anhydrous D-labeling).
Step-by-Step Methodology
-
Setup: Equip a 25 mL 2-neck round-bottom flask (RBF) with a heavy-walled reflux condenser and a pressure-equalizing addition funnel. Top the condenser with a
drying tube or connect to an inert gas line ( /Ar).-
Critical: The system must be rigorously dry.[2] Moisture destroys the acyl bromide intermediate.
-
-
Initiation: Add the labeled Acetic Acid and
to the RBF.[2] Stir at room temperature for 15 minutes to allow formation of the initial acetyl bromide pool. -
Bromination:
-
Heat the oil bath to 110°C (reflux).
-
Add
dropwise via the addition funnel. -
Observation: The reaction is exothermic. The red color of bromine should dissipate as it reacts.[2] If the red color persists, pause addition and increase temperature slightly.
-
For Deuterated Substrates: Maintain reflux for 4-6 hours (vs. 1-2 hours for H-species) to overcome the Kinetic Isotope Effect.
-
-
Monitoring: Monitor reaction progress via
-NMR (or -NMR).-
Take a microliter aliquot, dilute in
. -
Look for the disappearance of the acetic acid methyl peak (
ppm) and appearance of the methylene peak of BAA ( ppm). -
Warning: Avoid over-bromination (formation of dibromoacetic acid, shift
ppm). Stop when ~95% conversion is reached.
-
-
Quenching/Hydrolysis:
-
Cool the mixture to 0°C.
-
Add stoichiometric water (or
) very slowly to hydrolyze the -bromoacetyl bromide intermediate back to the acid. -
Caution: This is violent and releases HBr gas.
-
Part 3: Purification & Characterization
Isotopic purity is paramount. The primary contaminant is unreacted acetic acid or over-brominated dibromoacetic acid.
Purification Workflow
Vacuum Distillation is the preferred method for volatile labeled compounds.
| Fraction | Boiling Point (at 15 mmHg) | Composition |
| Fore-run | < 50°C | Unreacted Acetic Acid, Acetyl Bromide |
| Main Fraction | 95°C - 100°C | Labeled Bromoacetic Acid (Product) |
| Residue | > 110°C | Dibromoacetic Acid, P-residues |
Note: Bromoacetic acid melts at 50°C. The receiver flask may need gentle warming or the use of an air condenser to prevent solidification in the neck.
Characterization (QC)
-
Mass Spectrometry (MS): Direct infusion ESI-MS (Negative mode).
-
Calculate expected shift:
-
Native:
137/139 (79Br/81Br). - : +2 Da.
- : +2 Da.
-
-
-
NMR Spectroscopy:
- -NMR: Confirm absence of starting material methyl group.
-
-NMR: Verify enrichment. For doubly labeled
, observe coupling constants (~50-60 Hz).
Part 4: Safety & Handling
Bromoacetic acid is a severe vesicant and lachrymator. It causes immediate, deep chemical burns that may not be painful initially due to nerve damage.
Critical Safety Protocols
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
PPE: Double nitrile gloves (or Silver Shield® laminates), chemical splash goggles, and a face shield.
-
Neutralization: Keep a beaker of saturated Sodium Bicarbonate (
) solution nearby. Neutralize all glassware and spills immediately. -
First Aid:
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for HVZ conditions).
-
Natelson, S., & Gottfried, S. (1943).[5] Ethyl Bromoacetate.[4][6] Organic Syntheses, 23, 37. Link
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Master Organic Chemistry. (2025). The Hell-Volhard-Zelinsky Reaction. Link
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6227, Bromoacetic acid. Link
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Sigma-Aldrich. (2025). Safety Data Sheet: Bromoacetic Acid.[3][4][6][7] Link
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An In-depth Technical Guide to Isotopic Labeling with Bromoacetic-1,2-¹³C₂, d₂ Acid
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Precise Mass Shifting in Quantitative Proteomics and Beyond
In the landscape of modern molecular analysis, the ability to accurately quantify dynamic changes in proteins and metabolites is paramount. Isotopic labeling, a technique that introduces atoms with a different number of neutrons into a molecule, has become a cornerstone for achieving this precision.[1] By replacing specific atoms with their heavier, stable isotopes, we can create "mass-encoded" tags that allow for the differentiation and relative quantification of molecules in complex biological samples using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]
This guide delves into the core principles and practical applications of a powerful, dually labeled reagent: Bromoacetic-1,2-¹³C₂, d₂ Acid . We will explore how the strategic incorporation of both carbon-13 and deuterium isotopes into this versatile alkylating agent provides a unique and robust tool for researchers. This document moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices, ensuring that the methodologies described are not just steps to be followed, but a self-validating system for generating high-quality, reproducible data.
Core Principles of Isotopic Labeling with Bromoacetic-1,2-¹³C₂, d₂ Acid
Isotopic labeling is a technique used to track the passage of an isotope through a chemical reaction, metabolic pathway, or a biological cell.[1] The nuclides used can be stable or radioactive; this guide focuses on the use of the stable isotopes carbon-13 (¹³C) and deuterium (²H or d).[4]
Bromoacetic-1,2-¹³C₂, d₂ Acid is a synthetically produced molecule where both carbon atoms are the ¹³C isotope and the two hydrogen atoms on the alpha-carbon are deuterium. This dual labeling provides a significant and unique mass shift that is readily detectable by mass spectrometry.
The Alkylation Reaction: Targeting Cysteine Residues
Bromoacetic acid and its derivatives are potent alkylating agents that readily react with nucleophilic functional groups on biomolecules.[5] In proteomics, the primary target of bromoacetic acid is the thiol group (-SH) of cysteine residues.[6] This reaction, a nucleophilic substitution, is fundamental to many proteomic workflows as it prevents the re-formation of disulfide bonds after reduction, ensuring proteins remain in a linearized state for enzymatic digestion and subsequent analysis.[6][7]
The reaction proceeds as follows:
Protein-SH + Br-¹³C¹³CH(d₂)OOH → Protein-S-¹³C¹³CH(d₂)OOH + HBr
The covalent modification of cysteine residues with an isotopically labeled alkylating agent allows for the introduction of a mass tag at specific sites within a protein. This is a cornerstone of many quantitative proteomics strategies.[2]
The Advantage of Dual Labeling (¹³C and ²H)
The dual labeling of Bromoacetic-1,2-¹³C₂, d₂ Acid offers several distinct advantages over singly labeled or unlabeled reagents:
-
Significant and Unique Mass Shift: The combination of two ¹³C atoms and two deuterium atoms results in a substantial and easily resolvable mass difference compared to the unlabeled counterpart. This large mass shift is beneficial in complex spectra, minimizing the risk of overlapping isotopic envelopes from other molecules.[8]
-
Multiplexing Capabilities: While not an isobaric tagging strategy like TMT or iTRAQ, the unique mass shift allows for clear differentiation in multiplexed experiments where different cell populations or conditions are treated with light, medium, or heavy isotopic versions of a labeling reagent.[2]
-
Reduced Risk of Isotopic Overlap: In metabolic labeling studies, where ¹³C from other sources might be incorporated, the presence of deuterium provides an additional layer of specificity, helping to distinguish the labeling reagent from metabolic intermediates.[9]
Quantitative Data Summary
The following table summarizes the key properties and mass shifts associated with Bromoacetic-1,2-¹³C₂, d₂ Acid.
| Property | Unlabeled Bromoacetic Acid | Bromoacetic-1,2-¹³C₂ Acid | Bromoacetic Acid-d₂ | Bromoacetic-1,2-¹³C₂, d₂ Acid |
| Molecular Formula | C₂H₃BrO₂ | ¹³C₂H₃BrO₂ | C₂HD₂BrO₂ | ¹³C₂HD₂BrO₂ |
| Molecular Weight ( g/mol ) | ~138.95 | ~140.93[10][11] | ~140.96[12] | ~142.94 (Calculated) |
| Mass of Alkylating Moiety | -CH₂COOH | -¹³CH₂¹³COOH | -CD₂COOH | -¹³CD₂¹³COOH |
| Monoisotopic Mass Shift upon Alkylation (Da) | +58.0055 | +60.0122 | +60.0180 | +62.0247 |
Experimental Protocols
The following protocols are provided as a robust starting point for researchers. As with any experimental procedure, optimization for specific sample types and instrumentation is recommended.
In-Solution Protein Alkylation for Quantitative Proteomics
This protocol describes the standard workflow for reducing and alkylating proteins in solution prior to enzymatic digestion and LC-MS/MS analysis.
Caption: In-solution protein alkylation workflow.
Step-by-Step Methodology:
-
Protein Solubilization: Solubilize your protein extract in a buffer containing a strong denaturant, such as 8 M urea in 50 mM Tris-HCl, pH 8.5.
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 5-10 mM. Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds.[13]
-
Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of Bromoacetic-1,2-¹³C₂, d₂ Acid in the same buffer to a final concentration of 15-20 mM. Incubate for 30-45 minutes at room temperature in the dark.[13][14] The use of an iodine-containing reagent like bromoacetic acid may lead to off-target alkylation of other residues such as methionine, so careful optimization of concentration and incubation time is crucial.[1][15]
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20-25 mM or cysteine to a similar final concentration.
-
Digestion: Dilute the sample with 50 mM Tris-HCl, pH 8.5 to reduce the urea concentration to below 1.5 M. Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the digestion. Desalt the resulting peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS. The mass spectrometer should be configured to detect the mass shift corresponding to the incorporation of the -¹³C¹³CH(d₂)OOH moiety on cysteine-containing peptides.
Considerations for Kinetic Isotope Effects
The substitution of hydrogen with deuterium at the alpha-carbon can potentially lead to a secondary kinetic isotope effect (KIE), where the reaction rate is altered due to the difference in mass. For an Sₙ2 reaction like cysteine alkylation, a slight inverse KIE (kH/kD < 1) might be expected, as the C-H(D) bonds are not directly broken but the hybridization of the carbon atom changes in the transition state. While this effect is generally small for secondary KIEs, it is a factor to consider, especially in competitive labeling experiments.[13][16] If precise stoichiometric labeling is critical, it is advisable to ensure the reaction goes to completion by using a sufficient excess of the alkylating reagent and an adequate reaction time.
Data Analysis and Interpretation
The primary output of a quantitative proteomics experiment using Bromoacetic-1,2-¹³C₂, d₂ Acid is the relative intensity of the labeled versus unlabeled (or differently labeled) peptide pairs in the mass spectrometer.
Caption: Data analysis workflow.
-
Database Searching: The raw MS/MS data should be searched against a protein sequence database using a search engine such as Mascot, Sequest, or MaxQuant. It is crucial to specify the mass of the Bromoacetic-1,2-¹³C₂, d₂ Acid modification on cysteine as a variable modification (+62.0247 Da).
-
Peptide Quantification: Quantitative proteomics software will identify peptide pairs that are chemically identical but differ in their isotopic label. The software then extracts the ion chromatograms (XICs) for each peptide in the pair and calculates the ratio of their peak areas.
-
Protein Quantification: The peptide ratios are then used to infer the relative abundance of the parent proteins. This typically involves normalization steps to account for variations in sample loading and ionization efficiency, followed by statistical analysis to determine the significance of any observed changes.
Broader Applications in Drug Development
The utility of Bromoacetic-1,2-¹³C₂, d₂ Acid extends beyond quantitative proteomics. In drug development, isotopically labeled compounds are invaluable for:
-
Metabolic Tracing: Labeled compounds can be used to trace the metabolic fate of a drug or its target in vitro or in vivo. The unique mass signature of the dual-labeled moiety can help in identifying and quantifying metabolites.
-
Pharmacokinetic Studies: The use of stable isotope-labeled drugs allows for the simultaneous administration of the labeled and unlabeled drug, enabling more accurate determination of pharmacokinetic parameters.
-
Target Engagement Studies: By using a labeled version of a cysteine-reactive drug, researchers can quantify the extent of target engagement in complex biological systems.
Conclusion: A Versatile Tool for Modern Research
Bromoacetic-1,2-¹³C₂, d₂ Acid represents a powerful and versatile tool for researchers in proteomics, drug development, and metabolic research. Its dual isotopic labeling provides a unique and significant mass shift, facilitating accurate and robust quantification. By understanding the underlying chemical principles and carefully optimizing experimental protocols, scientists can leverage this reagent to gain deeper insights into complex biological processes. The self-validating nature of isotopic labeling, where the labeled and unlabeled species serve as internal standards for one another, ensures a high degree of confidence in the quantitative data obtained. As mass spectrometry and NMR technologies continue to advance in sensitivity and resolution, the application of precisely designed isotopic labeling reagents like Bromoacetic-1,2-¹³C₂, d₂ Acid will undoubtedly play an increasingly important role in scientific discovery.
References
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Isotopic labeling - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]
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Simonian, M. H., & Smith, D. L. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of the American Society for Mass Spectrometry, 23(7), 1275–1283. [Link]
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Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature Biotechnology, 17(10), 994–999. [Link]
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Deng, C., Jia, W., & Li, Y. (2012). Deuterium kinetic isotope effects on the dissociation of a protein-fatty acid complex in the gas phase. Journal of the American Society for Mass Spectrometry, 23(7), 1266–1274. [Link]
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Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376–386. [Link]
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Hägglund, P., Bunkenborg, J., El-Kafrawy, S., & Roepstorff, P. (2004). Systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects by iodine-containing reagents. Molecular & Cellular Proteomics, 3(11), 1081–1093. [Link]
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Crown, S. B., Long, C. P., & Antoniewicz, M. R. (2016). Optimal Tracers for Parallel Labeling Experiments and 13C Metabolic Flux Analysis: A New Precision and Synergy Scoring System. Metabolic Engineering, 38, 140–149. [Link]
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Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative mass spectrometry in proteomics: a critical review. Analytical and Bioanalytical Chemistry, 404(4), 939–965. [Link]
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A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2022). ACS Measurement Science Au, 2(5), 415–427. [Link]
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Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938–941. [Link]
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Protein Reduction, Alkylation, Digestion. (2011). University of Washington Proteomics Resource. Retrieved February 5, 2026, from [Link]
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Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (2014). Journal of Proteome Research, 13(10), 4436–4445. [Link]
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#82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. (2019, May 6). [Video]. YouTube. [Link]
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Procedure for Reduction and Alkylation. (n.d.). University of Iowa, Carver College of Medicine, Proteomics Facility. Retrieved February 5, 2026, from [Link]
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The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. (2017). Current Drug Metabolism, 18(11), 999–1014. [Link]
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Chemical isotope labeling for quantitative proteomics. (2021). Mass Spectrometry Reviews, 40(4), 306-331. [Link]
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Natelson, S., & Gottfried, S. (1943). Ethyl bromoacetate. Organic Syntheses, 23, 37. [Link]
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Tandem mass tag - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]
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Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. (2016). Analytical and Bioanalytical Chemistry, 408(29), 8345–8355. [Link]
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A roadmap for interpreting 13C metabolite labeling patterns from cells. (2014). Current Opinion in Biotechnology, 28, 189–196. [Link]
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Sebastiano, R., Citterio, A., Lapadula, M., & Righetti, P. G. (2003). A new deuterated alkylating agent for quantitative proteomics. Rapid Communications in Mass Spectrometry, 17(21), 2380–2386. [Link]
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Why do your alkylation and reduction separately? Do them together! (2018, February 28). Ben's proteomics blog. [Link]
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Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (2018). Organic & Biomolecular Chemistry, 16(33), 6101-6105. [Link]
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Methodological & Application
The Gold Standard for Quantitation: Leveraging Bromoacetic-1,2-13C2 Acid-d2 as an Internal Standard in LC-MS
Introduction: The Imperative for Precision in LC-MS
Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone of modern analytical science, prized for its sensitivity and selectivity in quantifying a vast array of molecules. However, the inherent variability of sample matrices and instrument response can pose significant challenges to achieving accurate and reproducible results.[1][2][3] One of the most effective strategies to mitigate these challenges is the use of a stable isotope-labeled internal standard (SIL-IS).[4][5] This application note provides a comprehensive guide to the theory and practical application of Bromoacetic-1,2-13C2 Acid-d2 as a superior internal standard for the LC-MS analysis of bromoacetic acid and related haloacetic acids.
Bromoacetic acid is a compound of significant interest as a disinfection byproduct in drinking water and as a versatile building block in pharmaceutical synthesis.[6][7] Accurate quantification is therefore critical for both environmental monitoring and quality control in drug development. Bromoacetic-1,2-13C2 Acid-d2, with its strategic incorporation of two Carbon-13 atoms and two deuterium atoms, offers an ideal solution for robust and reliable quantification.
The Rationale: Why Bromoacetic-1,2-13C2 Acid-d2 Excels as an Internal Standard
The ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization efficiency, thereby compensating for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[5][8] Bromoacetic-1,2-13C2 Acid-d2 fulfills these criteria exceptionally well due to several key factors:
-
Co-elution and Identical Physicochemical Properties: The substitution of ¹²C with ¹³C and ¹H with ²H (deuterium) results in a negligible change in the physicochemical properties of the molecule.[9][10] This ensures that the internal standard and the native analyte behave almost identically during chromatographic separation, leading to near-perfect co-elution. This is a significant advantage over deuterated-only standards, which can sometimes exhibit slight chromatographic shifts.[4][9]
-
Distinct Mass-to-Charge Ratio (m/z): The four-mass unit difference between Bromoacetic-1,2-13C2 Acid-d2 and the unlabeled bromoacetic acid allows for clear differentiation by the mass spectrometer, eliminating any potential for signal overlap.
-
Stable Isotopic Labeling: The ¹³C and deuterium labels are stable and do not exchange with protons from the solvent or matrix, ensuring the integrity of the standard throughout the analytical process.[5]
-
Effective Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of analyte signal due to co-eluting compounds from the sample matrix, are a major source of inaccuracy in LC-MS.[1][2][11] By co-eluting and having the same ionization properties, Bromoacetic-1,2-13C2 Acid-d2 experiences the same matrix effects as the analyte. The ratio of the analyte peak area to the internal standard peak area remains constant, providing a reliable measure for quantification even in complex matrices.[12]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a validated method for the analysis of bromoacetic acid in a representative matrix (e.g., water or biological fluid) using Bromoacetic-1,2-13C2 Acid-d2 as an internal standard.
Figure 1: A generalized workflow for the quantification of bromoacetic acid using a stable isotope-labeled internal standard.
Materials and Reagents
-
Bromoacetic Acid (Analyte)
-
Bromoacetic-1,2-13C2 Acid-d2 (Internal Standard)
-
LC-MS Grade Water
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Formic Acid
-
Sample Matrix (e.g., ultrapure water, human plasma)
-
Appropriate solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents.
Protocol
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve bromoacetic acid and Bromoacetic-1,2-13C2 Acid-d2 in a suitable solvent (e.g., methanol) to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of working standard solutions of bromoacetic acid by serial dilution of the stock solution.
-
Prepare a working internal standard solution of Bromoacetic-1,2-13C2 Acid-d2 at a fixed concentration (e.g., 100 ng/mL).
-
To an aliquot of the appropriate blank matrix, add the bromoacetic acid working standards and a fixed volume of the internal standard working solution to create the calibration curve points.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To each unknown sample, add the same fixed volume of the internal standard working solution as used for the calibration standards.
-
Perform sample extraction. For aqueous samples, a direct injection may be possible.[13][14] For more complex matrices like plasma, a protein precipitation followed by LLE or SPE is recommended.
-
Evaporate the extracted samples to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Bromoacetic Acid (unlabeled): Select appropriate precursor and product ions (e.g., for the ⁷⁹Br isotope, m/z 136.9 -> 79.0; for the ⁸¹Br isotope, m/z 138.9 -> 81.0).
-
Bromoacetic-1,2-13C2 Acid-d2 (IS): Select appropriate precursor and product ions (e.g., for the ⁷⁹Br isotope, m/z 142.9 -> 79.0; for the ⁸¹Br isotope, m/z 144.9 -> 81.0).
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation and Expected Performance
A well-developed method using Bromoacetic-1,2-13C2 Acid-d2 as an internal standard should yield excellent linearity, accuracy, and precision.
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±10% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | Dependent on instrumentation, typically in the low ng/mL to pg/mL range. |
| LLOQ: Lower Limit of Quantification, RSD: Relative Standard Deviation |
Self-Validating System: Ensuring Trustworthiness
The use of a stable isotope-labeled internal standard is a cornerstone of building a self-validating analytical method. By monitoring the internal standard response across all samples, analysts can gain confidence in the integrity of the data.[15]
-
Consistent IS Response: The peak area of Bromoacetic-1,2-13C2 Acid-d2 should be consistent across all calibration standards, QCs, and unknown samples. Significant variation in the IS response may indicate issues with sample preparation, injection, or severe matrix effects that even the IS cannot fully compensate for.
-
Co-elution Verification: The retention times of the analyte and the internal standard should be virtually identical. Any significant shift could indicate a chromatographic problem.
-
Method Validation: The analytical method should be fully validated according to established guidelines (e.g., FDA, ICH) to demonstrate its suitability for the intended purpose.[16] This includes assessing specificity, linearity, accuracy, precision, recovery, and stability.
Conclusion: The Path to Reliable Quantification
The strategic use of Bromoacetic-1,2-13C2 Acid-d2 as an internal standard provides a robust and reliable solution for the accurate quantification of bromoacetic acid by LC-MS. Its chemical similarity and distinct mass allow for effective compensation of analytical variability, particularly matrix effects, leading to high-quality data that researchers, scientists, and drug development professionals can trust. By following the detailed protocols and understanding the principles outlined in this application note, laboratories can significantly enhance the precision and accuracy of their analytical measurements.
References
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Bromoacetic acid - Wikipedia. (n.d.). Retrieved February 5, 2024, from [Link]
-
Ethyl bromoacetate - Organic Syntheses. (n.d.). Retrieved February 5, 2024, from [Link]
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Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (2023). ResearchGate. Retrieved February 5, 2024, from [Link]
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Preparation of bromoacetic acid - PrepChem.com. (n.d.). Retrieved February 5, 2024, from [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - SciSpace. (n.d.). Retrieved February 5, 2024, from [Link]
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¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed. (2011). Retrieved February 5, 2024, from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.). Retrieved February 5, 2024, from [Link]
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Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). Retrieved February 5, 2024, from [Link]
-
Determination of Haloacetic Acids in Drinking Water by LC/MS/MS - Agilent. (2019). Retrieved February 5, 2024, from [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. (n.d.). Retrieved February 5, 2024, from [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). Retrieved February 5, 2024, from [Link]
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Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Analytical Chemistry. (2015). Retrieved February 5, 2024, from [Link]
-
A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water: supporting the transition from HAA5 to HAA9 | H2Open Journal. (2024). Retrieved February 5, 2024, from [Link]
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Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing). (n.d.). Retrieved February 5, 2024, from [Link]
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Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC. (2022). Retrieved February 5, 2024, from [Link]
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Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS | Analytical Chemistry. (2015). Retrieved February 5, 2024, from [Link]
-
A rapid, direct injection LC-MS/MS method for the quantification of haloacetic acids (HAAs) in drinking water - SCIEX. (n.d.). Retrieved February 5, 2024, from [Link]
-
Full article: Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis. (n.d.). Retrieved February 5, 2024, from [Link]
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Analysis of Haloacetic Acids in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8050) - Shimadzu. (n.d.). Retrieved February 5, 2024, from [Link]
-
Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion | Request PDF. (2015). Retrieved February 5, 2024, from [Link]
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Some considerations in the use of internal standards in analytical method development. (n.d.). Retrieved February 5, 2024, from [Link]
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Determination of Haloacetic Acids and Acrylamide in Drinking Water by Direct Injection Using Liquid Chromatography. (n.d.). Retrieved February 5, 2024, from [Link]
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LC-MS/MS analysis of free amino acids - MASONACO. (n.d.). Retrieved February 5, 2024, from [Link]
-
Full article: Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. (n.d.). Retrieved February 5, 2024, from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Retrieved February 5, 2024, from [Link]
Sources
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scispace.com [scispace.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Bromoacetic acid - Wikipedia [en.wikipedia.org]
- 7. Analysis of Haloacetic Acids in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. sciex.com [sciex.com]
- 15. tandfonline.com [tandfonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
protocol for derivatization with Bromoacetic-1,2-13C2 Acid-d2 for GC-MS analysis
Application Note: High-Precision Quantitation of Thiol Metabolites via Stable Isotope Labeling GC-MS
Executive Summary
This application note details a robust protocol for the absolute quantification of thiol-containing metabolites (e.g., glutathione, cysteine, homocysteine) using Bromoacetic-1,2-13C2 Acid-d2 as a derivatizing agent. Unlike standard external calibration, this method utilizes stable isotope labeling to create an internal standard in situ or via spike-in, effectively nullifying matrix effects and ionization variability.
Critical Technical Distinction: This workflow employs a "Double Derivatization" strategy.
-
Liquid Phase: Alkylation of the thiol group with Bromoacetic acid to form a stable thioether (Carboxymethylation).
-
Gas Phase Prep: Silylation of the resulting carboxylic acid and amine groups to render the molecule volatile for GC-MS analysis.
Scientific Foundation & Mechanism
The Chemistry of Carboxymethylation
Thiol (-SH) groups are highly nucleophilic but susceptible to oxidation (forming disulfides) and thermal degradation in GC injectors. Bromoacetic acid acts as an alkylating agent via an
The Isotope Effect:
By using Bromoacetic-1,2-13C2 Acid-d2 (
-
Light Tag:
(Adds ~59 Da) -
Heavy Tag:
(Adds ~63 Da) -
Net Mass Shift: +4 Da per thiol group.
Reaction Mechanism Diagram
Caption: Nucleophilic attack of the thiolate anion on the labeled bromoacetic acid, resulting in a stable, mass-shifted thioether.
Materials & Equipment
Reagents
-
Derivatizing Agent A (Heavy): Bromoacetic-1,2-13C2 Acid-d2 (98%+ atom D, 99% atom 13C).
-
Derivatizing Agent B (Light): Bromoacetic acid (Natural abundance).
-
Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine) or DTT. Note: TCEP is preferred as it is odorless and more stable at a wider pH range.
-
Silylation Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Buffer: 100 mM Ammonium Bicarbonate (pH 8.5) or Phosphate Buffer (pH 8.0).
-
Solvents: Methanol (LC-MS grade), Pyridine (Anhydrous), Hexane.
Equipment
-
GC-MS System (Single Quadrupole or Triple Quadrupole).
-
Column: 5% Phenyl-arylene phase (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.
-
Lyophilizer or Nitrogen Evaporator.[1]
Experimental Protocol
This protocol describes the "Spike-In" approach , where a heavy-labeled standard curve is generated and spiked into biological samples.
Phase 1: Extraction & Reduction
Rationale: Most biological thiols exist as disulfides (e.g., Cystine). Reduction is mandatory to measure "Total Cysteine."
-
Sample Prep: Aliquot 50 µL of plasma/cell lysate.
-
Protein Precipitation: Add 200 µL cold Methanol. Vortex 30s. Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
-
Reduction: Add 20 µL of 100 mM TCEP to the supernatant.
-
Incubation: Incubate at Room Temperature (RT) for 30 minutes to break disulfide bonds.
Phase 2: Primary Derivatization (Carboxymethylation)
Rationale: Stabilize the thiol and introduce the isotope label.
-
pH Adjustment: Check pH. Add 100 mM Ammonium Bicarbonate to adjust pH to ~8.5. Critical: The reaction will fail in acidic conditions.
-
Label Addition:
-
For Unknowns: Add 50 µL of Unlabeled Bromoacetic Acid (10 mg/mL in buffer).
-
For Internal Standards: In a separate tube, treat known standards with Bromoacetic-1,2-13C2 Acid-d2 .
-
Alternative (Inverse Labeling): Spike the heavy reagent directly into the sample if performing flux analysis.
-
-
Reaction: Vortex and incubate at RT for 60 minutes in the dark.
-
Quenching: Add 10 µL of 10% Formic Acid to lower pH < 3. This stops the reaction.
Phase 3: Secondary Derivatization (Silylation)
Rationale: The carboxymethylated product contains -COOH and -NH2 groups that are not volatile. Silylation replaces active hydrogens with TMS groups.[2][3]
-
Drying: Evaporate the sample to complete dryness using a Nitrogen evaporator or SpeedVac. Moisture is the enemy of silylation.[4]
-
Reconstitution: Add 50 µL of Anhydrous Pyridine .
-
Silylation: Add 50 µL of MSTFA + 1% TMCS .
-
Incubation: Cap tightly and incubate at 60°C for 45 minutes .
-
Transfer: Transfer to GC vials with glass inserts. Analyze immediately or store at -20°C.
Workflow Visualization
Caption: Step-by-step workflow transforming unstable biological thiols into volatile, isotopically labeled derivatives for GC-MS.
Data Analysis & Interpretation
Mass Shift Calculation
When analyzing the data, look for the specific mass pairs. The silylation adds Trimethylsilyl (TMS) groups (Mass = 72 Da) to the Carboxyl and Amine groups.
Example: Cysteine (Cys) [1]
-
Native Cys: MW 121.
-
Step 1 (Carboxymethylation): Adds
(59 Da) S-Carboxymethyl-Cys (MW 180). -
Step 2 (Silylation):
-
Replaces H on Amine (x2), Carboxyl (x2 - one from Cys, one from reagent).
-
Typically forms a Tri-TMS derivative (N,O,O-tris-TMS).
-
-
Mass Calculation:
-
Light (Unlabeled): Look for the molecular ion or characteristic fragment (M).
-
Heavy (Labeled): Look for M + 4 .
-
Quantitative Table
| Analyte | Derivative Type | Quant Ion (m/z) Light | Quant Ion (m/z) Heavy (+4) | Retention Time (min)* |
| Cysteine | 3-TMS | 336 | 340 | 12.4 |
| Homocysteine | 3-TMS | 350 | 354 | 13.8 |
| Glutathione | 5-TMS** | 622 | 626 | 18.2 |
**Retention times are column-dependent. *Glutathione often requires high-temp columns due to high MW.
Troubleshooting & Quality Control
-
Self-Validating Check 1 (pH): If the pH during alkylation is < 7.5, the reaction yield drops significantly. Use a spot test on the buffer before adding the reagent.
-
Self-Validating Check 2 (Isotope Purity): Inject the pure Heavy Standard alone. If you see >1% signal at the Light mass (M), your reagent is degraded or impure.
-
Moisture Contamination: If peaks are tailing or missing, moisture likely compromised the MSTFA. Ensure the drying step is thorough.
-
Incomplete Derivatization: If you see peaks corresponding to the underivatized thiol (rare) or mono-TMS, increase the silylation time or temperature.
References
-
Kataoka, H., et al. (2013). "Derivatization of thiol-containing compounds for gas chromatography-mass spectrometry." Journal of Chromatography A. Link
-
Kaspar, H., et al. (2008). "Automated GC-MS analysis of free amino acids in biological fluids." Journal of Chromatography B. Link
-
Sigma-Aldrich. "Derivatization Reagents for GC: Silylation." Technical Bulletin. Link
-
Kusmierek, K., et al. (2020). "Determination of thiols in biological samples by gas chromatography–mass spectrometry." TrAC Trends in Analytical Chemistry. Link
Sources
Application Note: Quantitative Analysis of Small Thiol-Containing Molecules using Bromoacetic-1,2-¹³C₂,d₂ Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Critical Role of Thiol-Containing Small Molecules and the Rationale for Isotopic Derivatization
Low molecular weight (LMW) thiols, such as glutathione (GSH) and cysteine (Cys), are central to a multitude of physiological and pathological processes. They are key components of cellular antioxidant defense systems, participate in detoxification pathways, and are involved in redox signaling. Consequently, the accurate quantification of these molecules in biological matrices is of paramount importance in various fields, including drug discovery, clinical diagnostics, and fundamental biological research.
However, the inherent reactivity of the thiol group presents a significant analytical challenge. Thiols are readily oxidized, leading to the formation of disulfides and other oxidized species during sample collection, preparation, and analysis. This lability can result in an underestimation of the reduced thiol concentration, thus providing an inaccurate representation of the biological redox state.[1]
To overcome this obstacle, a derivatization strategy is employed to stabilize the thiol group. Alkylation of the thiol with a reagent like bromoacetic acid forms a stable thioether bond, effectively "capping" the reactive group and preventing its oxidation.[2] For quantitative analysis by mass spectrometry (MS), the use of a stable isotope-labeled derivatizing agent, such as Bromoacetic-1,2-¹³C₂,d₂ Acid, is the gold standard.[3] This approach, known as stable isotope dilution mass spectrometry (SID-MS), involves spiking the sample with a known amount of the heavy-labeled internal standard. The endogenous, or "light," analyte and the "heavy" internal standard are derivatized simultaneously. Since the heavy and light forms are chemically identical, they exhibit the same extraction efficiency, ionization response, and chromatographic retention time.[4] The ratio of the light to heavy signals in the mass spectrometer allows for precise and accurate quantification, correcting for any sample loss or matrix effects during the analytical workflow.[5]
Bromoacetic-1,2-¹³C₂,d₂ Acid is a powerful tool for this purpose. It incorporates two ¹³C atoms and two deuterium atoms, resulting in a +4 Dalton mass shift compared to its unlabeled counterpart. This significant mass difference ensures that the mass signals of the derivatized analyte and the internal standard are clearly resolved in the mass spectrometer, preventing isotopic crosstalk and enhancing quantitative accuracy.
This application note provides a comprehensive guide to the use of Bromoacetic-1,2-¹³C₂,d₂ Acid for the quantitative analysis of small thiol-containing molecules by LC-MS/MS. We will detail the underlying principles, provide a step-by-step protocol, and discuss the critical parameters for developing a robust and reliable analytical method.
Chemical Properties of Bromoacetic-1,2-¹³C₂,d₂ Acid
| Property | Value | Source |
| Molecular Formula | ¹³C₂D₂HBrO₂ | [6] |
| Molecular Weight | 142.946 g/mol | [6] |
| Appearance | Neat | [7] |
| Primary Application | Alkylating agent for stable isotope labeling | [8] |
| Storage | Store at room temperature, protected from light and moisture | [7] |
Experimental Workflow Overview
The overall experimental workflow for the quantitative analysis of small thiol-containing molecules using Bromoacetic-1,2-¹³C₂,d₂ Acid can be visualized as follows:
Sources
- 1. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UWPR [proteomicsresource.washington.edu]
- 5. daneshyari.com [daneshyari.com]
- 6. Bromoacetic-1,2-13C2 Acid-d2 | LGC Standards [lgcstandards.com]
- 7. isotope.com [isotope.com]
- 8. Bromoacetic-1,2-13C2 Acid | CymitQuimica [cymitquimica.com]
Precision Alkylation of Cysteine Residues using Bromoacetic-1,2-13C2 Acid-d2
Abstract & Scope
This application note details the protocol for the site-specific alkylation of cysteine residues using Bromoacetic-1,2-13C2 Acid-d2 . Unlike standard carbamidomethylation (using iodoacetamide), this reagent introduces a carboxymethyl group with a distinct stable isotope signature (
This workflow is designed for researchers conducting differential quantitative proteomics or peptide mapping where specific mass offsets are required to distinguish sample pools or validate cysteine-containing peptides. The protocol emphasizes pH control to maximize thiol specificity while suppressing N-terminal and lysine over-alkylation, a common pitfall with haloacid reagents.
Chemical Basis & Rationale[1][2][3]
The Reagent: Bromoacetic-1,2-13C2 Acid-d2
-
Chemical Formula:
-
Reactive Mechanism: Nucleophilic Substitution (
) -
Modification Type: Carboxymethylation (adds a negatively charged acidic group).
-
Mass Shift: The reagent modifies cysteine thiols (
) to form S-carboxymethyl cysteine.-
Light Variant (Reference): Adds
( Da). -
Heavy Variant (Target): Adds
( Da). -
Net Mass Difference:
Da.
-
Mechanism of Action
The reaction relies on the formation of a thiolate anion (
Expert Insight: Unlike iodoacetamide (which adds a neutral amide), bromoacetic acid adds a carboxyl group. This lowers the isoelectric point (pI) of the resulting peptides and alters their retention time in Reverse Phase LC (RP-LC), often making them more hydrophilic. This property can be exploited to separate cysteine-containing peptides from non-cysteine peptides in fractionation workflows.
Reaction Logic Diagram
Figure 1: Mechanism of cysteine carboxymethylation via nucleophilic substitution.
Critical Experimental Parameters
pH Control (The "Goldilocks" Zone)
-
Target pH: 8.0 – 8.5
-
Why: The pKa of the cysteine thiol is approximately 8.3.
-
pH < 7.5: Reaction is too slow; thiolate concentration is low.
-
pH > 9.0: Risk of over-alkylation . The
-amino group of Lysine (pKa ~10.5) and the N-terminus become more nucleophilic, leading to non-specific alkylation which complicates MS data analysis.
-
Reagent Stability & Preparation
Bromoacetic acid is hygroscopic and generates HBr upon hydrolysis.
-
Protocol Rule: Always prepare the reagent fresh immediately before use.
-
Buffering: Because the reagent is an acid, adding it to your sample will drop the pH. You must use a strong buffer (e.g., 100 mM Tris or HEPES) to maintain pH 8.5 upon addition.
Reduction
Complete reduction of disulfide bonds is a prerequisite.
-
Recommended: TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol).[1]
-
Preference: TCEP is preferred as it is stable over a wider pH range and does not necessarily require removal before alkylation (though DTT is acceptable if the alkylating agent is in sufficient excess).
Detailed Protocol
Materials Required
| Reagent | Concentration | Role |
| Protein Sample | 100 µg | Target analyte |
| Urea / Tris Buffer | 8M Urea, 100mM Tris-HCl, pH 8.5 | Denaturation & Buffering |
| DTT Stock | 500 mM (in H2O) | Reducing Agent |
| Bromoacetic-1,2-13C2 Acid-d2 | Solid (Prepare 500 mM stock) | Heavy Alkylating Agent |
| NaOH | 1 M | pH Adjustment (if necessary) |
| Stop Solution | 10% Formic Acid or excess DTT | Quenching |
Step-by-Step Workflow
Step 1: Solubilization & Denaturation
-
Dissolve 100 µg of protein in 100 µL of Denaturing Buffer (8M Urea, 100mM Tris-HCl, pH 8.5).
-
Verify pH is 8.5 using pH paper (spot test).
Step 2: Reduction[2]
-
Add DTT to a final concentration of 5 mM (1 µL of 500 mM stock).
-
Incubate at 56°C for 30 minutes (or 37°C for 60 minutes).
-
Cool sample to Room Temperature (RT).
-
Note: Urea breaks down to isocyanic acid at high temps >37°C for long periods, which carbamylates proteins. 30 mins at 56°C is generally safe, but do not exceed.
-
Step 3: Isotope Labeling (Alkylation)
-
Prepare Reagent: Weigh Bromoacetic-1,2-13C2 Acid-d2. Dissolve in 1M NaOH/Water mixture to create a 500 mM stock neutralized to approx pH 7-8.
-
Critical: Bromoacetic acid is acidic. If you dissolve it in pure water and add it to your protein, the pH will drop, inhibiting the reaction. Neutralizing the stock or using a high-concentration Tris buffer is essential.
-
-
Add the Heavy Reagent to the protein sample to a final concentration of 15 mM (3 µL of 500 mM stock).
-
Ratio: This represents a ~3x molar excess over the DTT and likely >50x excess over cysteine residues.
-
-
Incubate: 30 minutes at Room Temperature in the Dark .
-
Why Dark? Haloacids are light-sensitive and can degrade, reducing efficiency and causing off-target radical reactions.
-
Step 4: Quenching[2]
-
Add excess DTT (final concentration 20 mM) or simply acidify the sample if proceeding immediately to cleanup.
-
Recommended: Add DTT and wait 10 minutes. This consumes unreacted bromoacetic acid, preventing it from modifying the trypsin during digestion.
Step 5: Downstream Processing
-
Dilution: Dilute the sample 1:8 with 50 mM Tris-HCl (pH 8.0) to reduce Urea concentration to <1M.
-
Digestion: Add Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Desalting: Clean up peptides using C18 tips prior to LC-MS analysis.
Workflow Visualization
Figure 2: Operational workflow for heavy isotope labeling of cysteine residues.
Quality Control & Data Analysis
Mass Spectrometry Settings
When setting up the database search (e.g., MaxQuant, Proteome Discoverer, Mascot), define a Variable or Fixed Modification (depending on if 100% labeling is assumed) with the following parameters:
-
Target Residue: Cysteine (C)[3]
-
Modification Name: Carboxymethyl-Heavy
-
Composition Change: H(-1) C(2) O(2) H(2) — Wait, use the isotope specific formula.
-
Specific Mass Shift: +62.023 Da (approximate, verify with your software's isotope table).
-
Note: Standard Carboxymethylation is +58.005 Da. The shift is +4.018 Da relative to light.
-
Validation Steps
-
Efficiency Check: Look for "Light" Carboxymethylation (+58 Da) or Unmodified Cysteine (if using free thiol detection). Presence of these indicates incomplete alkylation.
-
Specificity Check: Search for dynamic modifications of +62 Da on Lysine (K) and N-termini .
-
Acceptance Criteria: >95% of identified +62 Da modifications should be on Cysteine. If Lysine alkylation >5%, reduce pH or reagent concentration in future runs.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Labeling Efficiency | pH dropped upon adding reagent. | Ensure Bromoacetic acid stock is neutralized or buffer capacity (100mM Tris) is sufficient. |
| Precipitation | TCEP/DTT incompatibility or high salt. | Dilute sample; ensure Urea is fully dissolved. |
| Over-Alkylation (Lysines) | pH > 9.0 or Incubation too long. | Strictly adjust pH to 8.0-8.5. Reduce time to 20 mins. |
| Methionine Oxidation | Old reagents or light exposure. | Use fresh reagents; keep in dark.[2] Add Methionine oxidation as variable mod in search.[4][5] |
References
-
Suttapitugsakul, S., et al. (2017). "Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics." Molecular BioSystems.
-
Muller, J., & Winter, D. (2017). "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents." Molecular & Cellular Proteomics.
-
Thermo Fisher Scientific. "Protein Sample Preparation: Reduction and Alkylation." Technical Guide.
-
Boja, E. S., & Fales, H. M. (2001). "Overalkylation of a protein digest with iodoacetamide." Analytical Chemistry. (Context on haloacid side reactions).
Sources
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative Proteomics Using Stable Isotope-Labeled Bromoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cysteine Alkylation in Mass Spectrometry
In the landscape of mass spectrometry-based proteomics, the precise and reproducible analysis of proteins is paramount for unraveling complex biological processes and advancing therapeutic development. A key step in virtually all bottom-up proteomics workflows is the alkylation of cysteine residues.[1] This chemical modification prevents the re-formation of disulfide bonds following their reduction, ensuring that proteins are fully denatured and accessible to proteolytic enzymes.[1] Incomplete denaturation and digestion can lead to missed peptide identifications and skewed quantification, ultimately compromising the integrity of the entire experiment.
Haloacetamides, such as bromoacetic acid, are effective alkylating agents that react with the nucleophilic thiol group of cysteine residues to form a stable thioether bond.[1][2] The use of stable isotope-labeled bromoacetic acid introduces a known mass shift to cysteine-containing peptides, enabling differential and multiplexed quantitative proteomics experiments.[3] This approach allows for the accurate comparison of protein abundance between different biological samples within a single mass spectrometry run, minimizing experimental variability.[4][5]
This guide provides a comprehensive overview and detailed protocols for the use of labeled bromoacetic acid in quantitative proteomics, offering insights into the underlying chemistry, experimental best practices, and data interpretation.
Principle of Cysteine Alkylation with Labeled Bromoacetic Acid
The alkylation of cysteine residues by bromoacetic acid is a nucleophilic substitution reaction. The deprotonated thiol group of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the bromoacetic acid and displacing the bromide ion. This results in the formation of a stable S-carboxymethylcysteine residue.
When using isotopically labeled bromoacetic acid (e.g., containing deuterium (d) or carbon-13 (¹³C)), the resulting S-carboxymethylcysteine will have a predictable mass increase compared to its unlabeled counterpart. This mass difference is the foundation for quantitative analysis at the MS1 level.[4]
Experimental Workflow Overview
A typical workflow for quantitative proteomics using labeled bromoacetic acid involves several key stages, from sample preparation to data analysis.
Figure 1: General experimental workflow for quantitative proteomics using labeled bromoacetic acid.
Detailed Protocols
Part 1: In-Solution Protein Reduction and Alkylation
This protocol is designed for the in-solution processing of protein samples prior to enzymatic digestion.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Unlabeled ("light") Bromoacetic Acid
-
Isotopically Labeled ("heavy") Bromoacetic Acid (e.g., Bromoacetic acid-d2, Bromoacetic acid-1,2-¹³C₂)
-
Quenching reagent (e.g., DTT or L-cysteine)
-
Incubator or heat block
-
Vortex mixer
Protocol:
-
Protein Solubilization: Ensure your protein sample is fully solubilized. For complex mixtures, a buffer containing a strong denaturant like 8 M urea is recommended.
-
Reduction:
-
Add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.
-
Incubate at 56°C for 30 minutes to reduce all disulfide bonds.[6]
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Important: Perform this step in the dark to prevent the degradation of the bromoacetic acid reagents.[7]
-
For differential labeling, divide your samples into "light" and "heavy" groups.
-
To the "light" sample, add unlabeled bromoacetic acid to a final concentration of 20 mM.
-
To the "heavy" sample, add the isotopically labeled bromoacetic acid to a final concentration of 20 mM.
-
Incubate at room temperature for 30 minutes in the dark.[6]
-
-
Quenching:
-
To stop the alkylation reaction, add a quenching reagent. A common choice is to add DTT to a final concentration of 10 mM and incubate for 15 minutes at room temperature.[8] This will react with any excess bromoacetic acid.
-
-
Sample Pooling (for differential analysis): At this stage, the "light" and "heavy" labeled samples can be combined for downstream processing.
Part 2: Protein Digestion
Following alkylation, the proteins are digested into peptides suitable for mass spectrometry analysis. Trypsin is the most commonly used protease.
Materials:
-
Alkylated protein sample
-
Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
Trypsin (MS-grade)
-
Formic acid
Protocol:
-
Buffer Exchange/Dilution: The high concentration of urea from the lysis and alkylation steps must be reduced to below 1 M to ensure trypsin activity. This can be achieved through buffer exchange using a spin filter or by dilution with the digestion buffer.
-
Trypsin Addition: Add trypsin to the protein sample at a ratio of 1:50 to 1:100 (w/w, trypsin:protein).
-
Digestion: Incubate the sample overnight (12-16 hours) at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1-1% (v/v). This will inactivate the trypsin and prepare the sample for the next step.
Part 3: Peptide Cleanup
Before analysis by mass spectrometry, it is crucial to remove salts, detergents, and other contaminants that can interfere with ionization.[9][10] C18-based solid-phase extraction (SPE), often in the form of StageTips, is a widely used method.[11]
Materials:
-
Digested peptide sample
-
C18 StageTips
-
Wetting solution (100% Methanol)
-
Wash solution (0.1% Formic Acid in water)
-
Elution solution (e.g., 70% Acetonitrile, 0.1% Formic Acid)
-
Microcentrifuge
Protocol:
-
StageTip Activation: Wet the C18 material with 50 µL of the wetting solution by centrifuging at a low speed (e.g., 300-500 x g) for 2-5 minutes.[11]
-
Equilibration: Wash the StageTip with 40 µL of the wash solution.[11]
-
Sample Loading: Load the acidified peptide sample onto the StageTip.[11]
-
Washing: Wash the StageTip twice with 40 µL of the wash solution to remove salts and other hydrophilic contaminants.
-
Elution: Elute the bound peptides with 20 µL of the elution solution.[11]
-
Drying and Reconstitution: Dry the eluted peptides in a vacuum centrifuge and reconstitute in a small volume of a suitable solvent (e.g., 0.1% Formic Acid in water) for LC-MS/MS analysis.
Data Interpretation and Considerations
Mass Shifts of Labeled Bromoacetic Acid:
The choice of isotopically labeled bromoacetic acid will determine the mass shift observed in the mass spectrometer. It is recommended to use a label that provides a mass shift of at least 4 Da to minimize the overlap of isotopic envelopes between the light and heavy peptide pairs.[4]
| Labeled Bromoacetic Acid | Isotopic Composition | Nominal Mass Shift (Da) per Cysteine |
| Bromoacetic acid-d₂ | ²H₂ | +2 |
| Bromoacetic acid-d₃ | ²H₃ | +3 |
| Bromoacetic acid-1-¹³C | ¹³C₁ | +1 |
| Bromoacetic acid-2-¹³C | ¹³C₁ | +1 |
| Bromoacetic acid-1,2-¹³C₂ | ¹³C₂ | +2 |
| Bromoacetic acid-1,2-¹³C₂, d₂ | ¹³C₂, ²H₂ | +4 |
Potential for Off-Target Reactions:
While bromoacetic acid is highly reactive towards cysteine residues, off-target modifications of other amino acid residues, such as methionine, lysine, and histidine, can occur, particularly at higher concentrations and pH values.[6][12] It is crucial to optimize the concentration of the alkylating agent and the reaction time to maximize cysteine alkylation while minimizing side reactions.
Quantitative Analysis:
In the mass spectrometer, peptides labeled with the "light" and "heavy" forms of bromoacetic acid will appear as pairs of peaks separated by the mass difference of the isotopic label. The relative abundance of a peptide in the two samples can be determined by comparing the intensities or peak areas of these paired signals at the MS1 level.
Chemical Reaction and Workflow Visualization
Figure 2: Chemical reaction of cysteine alkylation by bromoacetic acid.
References
-
Shilov, I. V., et al. (2007). Modifications of cysteine residues with alkylating agents used in proteomics. Mass Spectrometry Reviews, 26(1), 1-14. Retrieved from [Link]
-
Tolonen, A. C., & Haas, W. (2022). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. JoVE (Journal of Visualized Experiments), (187), e51416. Retrieved from [Link]
-
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]
-
Sebastiano, R., et al. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5151-5156. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]
-
Chepanoske, C. L., et al. (2009). A new strategy of using O18-labeled iodoacetic acid for mass spectrometry-based protein quantitation. Journal of the American Society for Mass Spectrometry, 20(7), 1269-1276. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of bromoacetic acid and esters thereof.
-
Hains, P. G., et al. (2013). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 12(10), 2789-2800. Retrieved from [Link]
-
ResearchGate. (n.d.). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Retrieved from [Link]
-
Michigan State University. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Retrieved from [Link]
-
Rauniyar, N., & Yates, J. R. (2014). Chemical isotope labeling for quantitative proteomics. Journal of Proteome Research, 13(12), 5293-5309. Retrieved from [Link]
-
NPTEL. (2013). Mod-24 Lec-24 Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture(SILAC). Retrieved from [Link]
-
Dayie, K. T., et al. (2019). Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy. Chemical Reviews, 119(21), 11179-11226. Retrieved from [Link]
-
Pratt, J. M., et al. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(7), 885-895. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]
-
Rauniyar, N., & Yates, J. R. (2014). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Journal of Proteome Research, 13(12), 5293-5309. Retrieved from [Link]
-
ResearchGate. (n.d.). 18O Stable Isotope Labeling in MS-based Proteomics. Retrieved from [Link]
-
Zhang, H., et al. (2018). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Proteomics, 18(1), 1700155. Retrieved from [Link]
-
Gaucher, S. P., et al. (2006). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews, 25(1), 113-132. Retrieved from [Link]
-
Humphrey, S. J., et al. (2015). Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (MS). Methods in Molecular Biology, 1306, 123-141. Retrieved from [Link]
-
University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: The Quench. Department of Chemistry. Retrieved from [Link]
-
Wiśniewski, J. R. (2017). Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis. Methods in Molecular Biology, 1549, 1-10. Retrieved from [Link]
-
ResearchGate. (n.d.). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. Retrieved from [Link]
-
ResearchGate. (n.d.). Progress and Pitfalls of Using Isobaric Mass Tags for Proteome Profiling. Retrieved from [Link]
-
Cytiva. (2024). Reproducible protein and peptide cleanup for mass spectrometry. Retrieved from [Link]
-
MDPI. (2022). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Retrieved from [Link]
-
Proteomics and Mass Spectrometry Core Facility. (n.d.). sample clean-up. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Retrieved from [Link]
-
PubMed. (2001). Overalkylation of a protein digest with iodoacetamide. Retrieved from [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
QB3 Berkeley. (n.d.). Protocols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Retrieved from [Link]
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
13C NMR spectroscopy of Bromoacetic-1,2-13C2 Acid-d2 labeled compounds
Advanced Application Note: C NMR Spectroscopy of Bromoacetic-1,2- C Acid-d
Executive Summary
This guide details the acquisition, processing, and interpretation of
Key Technical Challenges Addressed:
-
Spectral Complexity: Resolving
J doublets and J multiplets. -
Relaxation Dynamics: Overcoming long T
relaxation times in deuterium-labeled carbons for quantitative integration. -
Isotope Effects: Correcting for deuterium-induced upfield chemical shift perturbations.
Safety & Handling Protocol (Critical)
Hazard Class: Corrosive, Vesicant, Acute Toxin. Bromoacetic acid is a potent alkylating agent.[1] It causes severe skin burns that may not be immediately painful but result in deep tissue necrosis.
-
Engineering Controls: All weighing and solvation must occur inside a certified chemical fume hood.
-
PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves. Standard latex is insufficient.[2]
-
Neutralization: Keep a saturated sodium bicarbonate (NaHCO
) solution nearby to neutralize spills immediately.
Theoretical Basis: The Spin System
The molecule Br-
Scalar Coupling Constants
-
J
(Carbon-Carbon): The direct bond between C and C creates a large doublet splitting. Typical values for acetic acid derivatives are 50–60 Hz . -
J
(Carbon-Deuterium): The C is bonded to two Deuterium atoms. Since Deuterium has a spin of 1, the multiplicity rule is .-
(two deuteriums),
. -
Multiplicity =
(Pentet). -
Coupling constant is approximately
Hz.
-
(two deuteriums),
Spectral Prediction
Under standard
-
Carboxyl Carbon (C1): Appears as a Doublet (due to C2).
-
Alpha Carbon (C2): Appears as a Doublet of Pentets .
-
Large splitting from C1.
-
Fine splitting from D
(1:2:3:2:1 intensity ratio).
-
Experimental Protocol
Sample Preparation
Solvent choice affects chemical shift and exchangeable protons.
-
Standard Characterization: Dissolve 10–20 mg in 600 µL CDCl
(Chloroform-d). -
Biomolecular Mimicry: Dissolve in D
O buffered to pH 7.0 (phosphate buffer) to simulate physiological alkylation conditions. Note: In D O, the acid proton exchanges to form HDO/DHO.
Acquisition Parameters (Bruker Nomenclature)
Due to the lack of protons on the C
| Parameter | Setting | Rationale |
| Pulse Sequence | zgig30 (Inverse Gated) | Decoupler OFF during delay to suppress NOE. Essential for quantitative integration. |
| Relaxation Delay (D1) | 30–60 s | C-D and C=O carbons have long |
| Sweep Width (SW) | 250 ppm | Covers carbonyl (~170 ppm) and aliphatic (~20 ppm) regions comfortably. |
| Scans (NS) | 256–1024 | |
| O1P (Offset) | 100 ppm | Center of the spectrum. |
| Temperature | 298 K | Standard. |
Processing
-
Exponential Multiplication (LB): Apply 1.0–2.0 Hz line broadening. The multiplet structure requires higher SNR.
-
Phasing: Manual phasing is required. The large J-coupling can induce phase distortions in automated routines.
Data Analysis & Interpretation
Chemical Shift & Coupling Table
Values are approximate for CDCl
| Nucleus | Label Position | Chemical Shift ( | Multiplicity | Coupling Constants (Hz) |
| C1 | Carboxyl (-COOH) | 168.0 - 172.0 | Doublet (d) | |
| C2 | Alpha (-CD | 20.0 - 25.0 | Doublet of Pentets (dp) |
Note on Isotope Shift: The replacement of H with D on the alpha carbon causes an upfield (shielding) shift of approximately 0.3–0.6 ppm per deuterium atom compared to the non-deuterated standard (Br-CH
Spectral Visualization Logic
The following diagram illustrates the splitting hierarchy for the Alpha Carbon (C2).
Caption: Hierarchical splitting tree for the Alpha Carbon. The signal is first split by the adjacent
Application Case: Protein Carboxymethylation
A primary use of this compound is mapping cysteine residues in proteins.
Workflow
-
Reduction: Reduce protein disulfides with DTT or TCEP.
-
Alkylation: Add Bromoacetic-1,2-
C Acid-d (5-10x molar excess). -
Hydrolysis/Digestion: Enzymatic digestion (Trypsin) or Acid Hydrolysis.
-
NMR Analysis: Run HSQC or 1D
C.
The "Silent" Label Advantage
In standard
-
Strategy: Use a
C-detected experiment or specialized pulse sequences that transfer magnetization via Carbon-Carbon coupling (e.g., 1D INADEQUATE or CC-COSY) to detect the label without background interference from the protein's natural abundance C-H signals.
Caption: Experimental workflow for utilizing labeled bromoacetic acid in proteomic mapping.
Troubleshooting & Artifacts
| Observation | Root Cause | Solution |
| Missing Alpha Carbon Signal | Saturation due to long | Increase Relaxation Delay (D1) to >30s. |
| Broad/Unresolved Pentet | Poor shimming or insufficient acquisition time. | Deuterium coupling is small (~20Hz). Improve field homogeneity (shim on solvent lock) and increase scans. |
| Unexpected Triplets | Solvent contamination.[3] | Ensure CDCl |
| Phase Distortion | Large | Apply manual phase correction; avoid magnitude mode processing. |
References
-
National Institute of Standards and Technology (NIST). Bromoacetic acid: Gas Phase and Condensed Phase Data. NIST Chemistry WebBook. [Link]
-
Hansen, P. E. (1988). Isotope effects on nuclear shielding.[4] Progress in Nuclear Magnetic Resonance Spectroscopy, 20(3), 207-255. [Link]
-
Serianni, A. S., & Barker, R. (1979). Carbon-13-enriched carbohydrates: preparation of triose, tetrose, and pentose phosphates. Journal of Organic Chemistry. (Fundamental reference for
C- C coupling constants). [Link] -
Reich, H. J. NMR Data: Carbon-Deuterium Coupling Constants. University of Wisconsin-Madison. [Link]
derivatization of carboxylic acids with Bromoacetic-1,2-13C2 Acid-d2
Application Note: High-Precision Isotope Labeling of Carboxylic Acids via Alkylation with Bromoacetic-1,2-13C2 Acid-d2
Part 1: Executive Summary & Scientific Rationale
In quantitative LC-MS/MS, the "gold standard" for accuracy is the use of stable isotope-labeled internal standards (SIL-IS). However, synthesizing a custom
This guide details a protocol for the Isotope-Coded Derivatization (ICD) of carboxylic acids using Bromoacetic-1,2-13C2 Acid-d2 (
-
Generate "In-Situ" Internal Standards: Create chemically identical but mass-shifted (+4 Da) analogs of target acids (e.g., fatty acids, drug metabolites) to serve as internal standards.
-
Enhance Separation: Convert polar carboxylic acids into glycolic ester derivatives, altering retention characteristics in Reverse Phase (RP) chromatography.
-
Facilitate Metabolic Flux Analysis: Track the incorporation of the labeled moiety into downstream metabolic pools.
The Chemistry: Nucleophilic Substitution ( )
The core mechanism relies on the nucleophilic attack of the analyte's carboxylate anion (
-
Mass Shift: The incorporation of the
moiety introduces a precise mass shift of +4.02 Da relative to the unlabeled glycolic ester derivative (or allows differentiation from the native acid if the native acid is not derivatized with the light reagent). -
Selectivity: The reaction is specific to nucleophiles (carboxylates, thiols, and amines). By controlling pH and using soft bases, we favor carboxylate alkylation.
Part 2: Experimental Protocol
Reagents & Materials
-
Reagent A (Label): Bromoacetic-1,2-13C2 Acid-d2 (High purity, >98% isotopic enrichment).
-
Reagent B (Catalyst/Base): Potassium Carbonate (
) or Diisopropylethylamine (DIEA). -
Catalyst (Optional): 18-Crown-6 (Phase transfer catalyst to solubilize
in organic solvents). -
Solvent: Anhydrous Acetonitrile (ACN) or DMF.
-
Quenching Agent: 5% Formic Acid in water.
Workflow Diagram (Logic Flow)
Step-by-Step Methodology
Critical Pre-requisite: Ensure all glassware is moisture-free. Water competes as a nucleophile (hydrolyzing the bromo-reagent to glycolic acid).
Step 1: Analyte Solubilization & Activation
-
Dissolve the carboxylic acid sample (10–100 µg) in 100 µL of anhydrous ACN.
-
Add 2.0 equivalents of anhydrous
(finely powdered). -
Optional Enhancement: Add 0.1 equivalents of 18-Crown-6 . This complexes the potassium ion, leaving the "naked" carboxylate anion highly reactive, significantly boosting yield for sterically hindered acids.
Step 2: Derivatization Reaction
-
Add 1.5 equivalents of Bromoacetic-1,2-13C2 Acid-d2 to the vial.
-
Note: Do not use a vast excess (>5 eq) as the reagent itself contains a carboxylic acid group and can self-polymerize under aggressive conditions.
-
-
Seal the vial tightly (PTFE-lined cap).
-
Incubate at 60°C for 30–45 minutes .
-
Why 60°C? Sufficient energy for
displacement without causing thermal decarboxylation of unstable analytes.
-
Step 3: Quenching & Workup
-
Cool to room temperature.
-
Add 200 µL of 5% Formic Acid in water. This protonates any remaining carboxylates and quenches the reaction.
-
Clean-up (Recommended): Perform a liquid-liquid extraction (LLE) using Ethyl Acetate to extract the ester derivative, leaving excess salts and unreacted bromoacetic acid (which is highly water-soluble) in the aqueous phase.
-
Evaporate the organic layer and reconstitute in Mobile Phase A (e.g., 0.1% Formic Acid in Water/ACN).
Part 3: Data Interpretation & Validation
Mass Shift Calculation
The derivatization adds a carboxymethyl group. You must adjust your Multiple Reaction Monitoring (MRM) transitions accordingly.
| Component | Formula Added | Mass Change (Unlabeled) | Mass Change (Labeled | Net Shift ( |
| Reagent Moiety | +58.005 Da | +62.018 Da | +4.013 Da | |
| Mechanism | Loss of H, Add Tag | (M-1) + 59 | (M-1) + 63 | +4.0 Da |
-
Target Mass (m/z):
(in positive mode) or (in negative mode, deprotonated).
Self-Validating the Protocol (QC Checks)
To ensure trustworthiness (E-E-A-T), perform these checks:
-
The "Light" Control: Run the same reaction with standard (unlabeled) Bromoacetic acid. The retention time (RT) of the Labeled vs. Unlabeled derivative should be identical (or negligibly shifted due to the deuterium isotope effect). If RTs differ significantly, the reaction failed or specificity was lost.
-
Bromide Check: If using high concentrations, monitor the bromide ion release or the disappearance of the isotopic pattern of the bromo-reagent precursor.
Part 4: Applications in Drug Development
-
Synthesis of Metabolite Standards: Many drug metabolites are carboxylic acid derivatives (e.g., Phenoxyacetic acids formed from phenols).
-
Workflow: React a phenolic drug (Precursor) + Bromoacetic-1,2-13C2 Acid-d2
Labeled Phenoxyacetic Acid Metabolite . -
Value: This rapidly creates a SIL-IS for a major Phase I metabolite without complex de-novo synthesis.
-
-
Sensitivity Enhancement (LC-MS): While the primary goal here is labeling, the introduction of the ester group can improve ionization efficiency for certain hydrophobic acids that ionize poorly in ESI- mode, especially if coupled with a downstream step to amidate the free carboxyl of the tag with a permanent charge carrier (e.g., Cholamine).
References
-
Sakaguchi, Y. et al. (2010). "Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA." Analytical and Bioanalytical Chemistry.
- Context: Establishes the baseline for bromo-based alkyl
-
Li, L. et al. (2010).[1] "High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry." Analytical Chemistry.
- Context: Describes the "DmPABr" method, validating the use of bromo-reagents for acid labeling.
-
Thermo Fisher Scientific. "Derivatization Reagents for Carboxylic Acids." Protein Biology Application Notes.
-
Context: General mechanisms for carboxylic acid modification and coupling.[2]
-
-
Kiyota, T. et al. (2025). "Determination of bromate and bromoacetic acids in water by ion chromatography-inductively coupled plasma mass spectrometry." Journal of Coordination Chemistry.
- Context: Provides analytical data on the stability and detection of bromoacetic acid deriv
Sources
Troubleshooting & Optimization
Technical Support Center: High-Efficiency Derivatization with Bromoacetic-1,2-13C2 Acid-d2
Status: Operational | Tier: Advanced Application Support Subject: Optimization, Troubleshooting, and Isotopic Integrity for IDMS Workflows
Core Technical Overview
Reagent Profile: Bromoacetic-1,2-13C2 Acid-d2 (
Primary Application: It introduces a chemically stable, mass-shifted carboxymethyl group (
The "Hidden" Risk: Unlike simple
The Derivatization Workflow (Visualized)
The following diagram illustrates the critical path for S-alkylation, highlighting the decision nodes where users most frequently encounter yield loss or isotopic scrambling.
Caption: Workflow for S-alkylation. The "Risk Zone" highlights where high pH or extended time can cause deuterium loss.
Troubleshooting & FAQs
Q1: I observe a "split" peak or lower-than-expected mass shift (e.g., +3 Da instead of +4 Da). What is happening?
Diagnosis: Deuterium Back-Exchange (Scrambling).
The Mechanism: The
-
Strict pH Control: Maintain pH between 7.5 and 8.0 . Do not exceed pH 8.5.
-
Buffer Choice: Use non-nucleophilic buffers like HEPES or TEAB. Avoid high concentrations of phosphate if possible, as it can catalyze exchange in some specific contexts, though it is generally safe at pH 7.5.
-
Minimize Time: Bromoacetic acid is more reactive than iodoacetic acid. Limit reaction time to 30–60 minutes.
Q2: My reaction yield is low (<50%). Is the reagent hydrolyzed?
Diagnosis: Competitive Hydrolysis or Incomplete Reduction.
The Mechanism: Bromoacetic acid is an alkyl halide. Hydroxide ions (
-
Stoichiometry: Use a 20-50x molar excess of reagent over total thiols.
-
Check Reductant: Ensure disulfides are fully reduced. TCEP is preferred over DTT because TCEP does not contain thiols that compete for the alkylating agent. If using DTT, you must add enough alkylating agent to cap both the protein and the DTT, or remove DTT before alkylation.
Q3: I see alkylation on Lysine (K) and Histidine (H) residues. How do I stop this?
Diagnosis: Loss of Specificity due to pH.
The Mechanism: At neutral pH, cysteine (
-
Lower pH: Perform the reaction at pH 7.0 – 7.5 . S-alkylation is faster than N-alkylation.
-
Reaction Kinetics: Shorten incubation time. Thiol alkylation is kinetically favored; N-alkylation is slower.
Optimized Protocol: S-Alkylation of Proteins
This protocol is designed to maximize the incorporation of the
| Parameter | Specification | Notes |
| Buffer | 50 mM Ammonium Bicarbonate or HEPES | Target pH 7.5 – 8.0. |
| Reductant | TCEP (Tris(2-carboxyethyl)phosphine) | 5–10 mM final conc. Incubate 30 min @ 37°C. |
| Reagent | Bromoacetic-1,2-13C2 Acid-d2 | Prepare fresh. Do not store in solution. |
| Concentration | 10–20 mM final conc. | Aim for 50x molar excess over thiols. |
| Incubation | 45 minutes @ Room Temp | Protect from light. |
| Quenching | 10 mM DTT or L-Cysteine | React for 15 min to consume excess reagent. |
Step-by-Step:
-
Solubilize protein/peptide in Buffer (pH 7.8).
-
Add TCEP to 5 mM. Incubate 30 mins at 37°C to reduce disulfides.
-
Prepare Reagent: Dissolve Bromoacetic-1,2-13C2 Acid-d2 in water or buffer immediately before use.
-
Add Reagent to the sample (Final conc: 15 mM). Vortex gently.
-
Incubate in the dark at room temperature for 45 minutes.
-
Quench by adding DTT (to 10 mM excess).
-
Desalt (e.g., C18 Spin column or Zeba spin column) to remove salts and byproducts before MS injection.
Data Reference: Mass Shifts
Use this table to verify your MS peak assignments.
| Moiety Added | Formula Added | Monoisotopic Mass Shift ( |
| Unlabeled Carboxymethyl | +58.0055 Da | |
| Labeled (13C2, D2) | +62.0196 Da | |
| Net Shift (Label vs. Unlabel) | -- | +4.0141 Da |
Note: The "Acid-d2" implies the
References
-
Thermo Fisher Scientific. "Thiol-Reactive Probe Labeling Protocol." Thermo Fisher Scientific User Guide. Link
-
Nielsen, M. L., et al. (2008). "Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry." Nature Methods, 5, 459–460. (Demonstrates mechanisms of alkylation specificity and artifacts). Link
-
Sigma-Aldrich. "Derivatization Reagents for Gas Chromatography (GC)." Sigma-Aldrich Technical Bulletin. (Provides foundational kinetics for bromo/iodo-acetic acid derivatives). Link
-
Smith, R. D., et al. (2024). "Aqueous alkaline phosphate facilitates the non-exchangeable deuteration of peptides."[1] Journal of the American Society for Mass Spectrometry. (Discusses the stability of alpha-deuteriums and pH dependence). Link
-
ResearchGate. "Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols." Bioconjugate Chemistry. (Comparative kinetics of bromoacetic acid vs. other alkylating agents). Link
Sources
Technical Support Center: Stability of Bromoacetic-1,2-¹³C₂ Acid-d₂ in Aqueous Solutions
Welcome to the technical support center for Bromoacetic-1,2-¹³C₂ Acid-d₂. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the stability of this isotopically labeled compound in aqueous solutions. As a crucial reagent in various scientific applications, understanding its stability is paramount for reliable and reproducible experimental outcomes. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the stability of Bromoacetic-1,2-¹³C₂ Acid-d₂ in aqueous environments.
1. What are the primary degradation pathways for Bromoacetic-1,2-¹³C₂ Acid-d₂ in aqueous solutions?
The two primary degradation pathways of concern for Bromoacetic-1,2-¹³C₂ Acid-d₂ in aqueous solutions are:
-
Hydrolysis: The carbon-bromine bond is susceptible to nucleophilic attack by water, leading to the formation of Glycolic-1,2-¹³C₂ Acid-d₂ and bromide ions. This is the most significant chemical degradation pathway. Bromoacetic acid is known to be hydrolyzed to glycolic acid, particularly under strong basic conditions[1].
-
Hydrogen-Deuterium (H/D) Exchange: The deuterium atoms on the α-carbon (the carbon adjacent to the carboxylic acid) can exchange with protons from the aqueous solvent. This process can lead to a loss of the isotopic label, which is critical for applications relying on mass spectrometry for detection and quantification.
2. How do pH and temperature affect the stability of the compound?
Both pH and temperature play a crucial role in the rate of degradation:
-
pH: The hydrolysis of bromoacetic acid is significantly influenced by pH. The rate of hydrolysis is generally faster under neutral to alkaline conditions. In acidic solutions, the carboxylic acid group is protonated, which can influence the electron density at the α-carbon and affect the rate of nucleophilic attack. Bromoacetic acid is a relatively strong acid with a pKa of approximately 2.89, meaning it will be predominantly in its carboxylate form in solutions with a pH above this value[2][3][4].
-
Temperature: As with most chemical reactions, the rate of hydrolysis of Bromoacetic-1,2-¹³C₂ Acid-d₂ increases with temperature. According to collision theory, higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the hydrolysis reaction[5][6][7]. For long-term storage of solutions, it is recommended to keep them at low temperatures (e.g., -20°C)[8].
3. Is Bromoacetic-1,2-¹³C₂ Acid-d₂ sensitive to light?
While some haloacetic acids can be susceptible to photodegradation, bromoacetic acid does not have chromophores that absorb light at wavelengths greater than 290 nm[9]. Therefore, it is not expected to be susceptible to direct photolysis by sunlight. However, as a general good laboratory practice, it is always advisable to store solutions of isotopically labeled compounds in amber vials or protected from light to minimize any potential for light-induced degradation, especially during long-term storage[10].
4. What is the expected shelf-life of Bromoacetic-1,2-¹³C₂ Acid-d₂ in an aqueous solution?
The shelf-life of Bromoacetic-1,2-¹³C₂ Acid-d₂ in an aqueous solution is highly dependent on the storage conditions, particularly pH and temperature. At room temperature and neutral or alkaline pH, significant degradation can occur over a relatively short period. For long-term stability, it is recommended to prepare fresh solutions before use or to store stock solutions at low temperatures (-20°C or below) and at a slightly acidic pH (e.g., pH 3-5). For guidance on stability testing, refer to the ICH Q1A(R2) guidelines[11].
5. How does the isotopic labeling affect the stability of the molecule?
The isotopic labeling in Bromoacetic-1,2-¹³C₂ Acid-d₂ can have a minor but measurable effect on its stability due to the kinetic isotope effect (KIE)[12][13]. The carbon-deuterium (C-D) bonds are slightly stronger than carbon-hydrogen (C-H) bonds, and the ¹³C-Br bond may also exhibit a slightly different vibrational energy compared to a ¹²C-Br bond. This could potentially lead to a slightly slower rate of hydrolysis for the labeled molecule compared to its unlabeled counterpart. However, the primary concern is the potential for H/D exchange, which would compromise the integrity of the deuterated label.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability-related issues with Bromoacetic-1,2-¹³C₂ Acid-d₂ in aqueous solutions.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting stability issues.
Common Stability Issues and Solutions
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of Isotopic Purity (Decrease in Deuterium Labeling) | Hydrogen-Deuterium (H/D) Exchange: Exposure to high pH, elevated temperatures, or prolonged storage in protic solvents. | - Prepare solutions in a slightly acidic buffer (pH 3-5).- Store solutions at -20°C or below.[8]- Prepare fresh solutions for critical experiments.- Use aprotic solvents for long-term storage if compatible with the experimental workflow. |
| Appearance of Unexpected Peaks in Analytical Runs (e.g., LC-MS) | Hydrolysis: Degradation of Bromoacetic-1,2-¹³C₂ Acid-d₂ to Glycolic-1,2-¹³C₂ Acid-d₂. | - Confirm the identity of the new peak by comparing its mass and retention time to a standard of Glycolic-1,2-¹³C₂ Acid-d₂.- Lower the pH of the solution to slow down hydrolysis.- Store solutions at reduced temperatures.- Avoid prolonged storage of aqueous solutions. |
| Inaccurate Quantification (Lower than expected concentration) | Chemical Degradation (Hydrolysis): The parent compound is degrading, leading to a lower concentration. | - Perform a stability study under your experimental conditions to determine the degradation rate.- Prepare calibration standards fresh daily.- Store stock solutions in an organic solvent (e.g., acetonitrile) and dilute into aqueous buffer immediately before use. |
| Variability in Results Between Experiments | Inconsistent Solution Preparation or Storage: Differences in pH, temperature, or storage time between batches of solutions. | - Standardize the solution preparation protocol, including the type of water, buffer components, and final pH.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[14]- Maintain a detailed log of solution preparation and storage conditions. |
Experimental Protocols
This section provides a detailed methodology for assessing the stability of Bromoacetic-1,2-¹³C₂ Acid-d₂ in your specific aqueous solution.
Protocol: Accelerated Stability Study
This protocol is designed to evaluate the short-term stability of Bromoacetic-1,2-¹³C₂ Acid-d₂ under stressed conditions to predict its long-term stability.
1. Materials:
- Bromoacetic-1,2-¹³C₂ Acid-d₂
- High-purity water (e.g., Milli-Q or equivalent)
- Buffers of desired pH (e.g., pH 4, 7, and 9)
- LC-MS grade solvents (e.g., acetonitrile, methanol)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- LC-MS system
2. Procedure:
Experimental Workflow Diagram
Caption: A diagram illustrating the workflow for an accelerated stability study.
References
-
Temperature and acid concentration in the search for optimum Feulgen hydrolysis conditions. PubMed. [Link]
-
Bromoacetic Acid | C2H3BrO2 | CID 6227. PubChem. [Link]
-
Determination of bromate and bromoacetic acids in water by ion chromatography-inductively coupled plasma mass spectrometry. ResearchGate. [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
BROMOCHLOROACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI Bookshelf. [Link]
-
Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. PubMed Central. [Link]
-
The effect of temperature on the rate constant for the hydrolysis reaction of free ethyl acetate and ethyl acetate/β-CD complex. ResearchGate. [Link]
-
ICH guideline Q1A (R2) on stability testing of new drug substances and products. International Council for Harmonisation. [Link]
-
Fundamentals of HDX-MS. PubMed Central. [Link]
-
Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. PubMed Central. [Link]
-
Oxidation of Glycolic Acid by N-Bromosaccharin: A Kinetic and Mechanistic Study in Presence and Absence of Cationic Surfactant. Asian Journal of Chemistry. [Link]
-
How To Properly Store Your Radiolabeled Compounds. Moravek. [Link]
-
The degree of ionization of a 01M bromoacetic acid class 11 chemistry CBSE. Vedantu. [Link]
-
Exploring the Effect of Temperature on the Concentration of Salicylic Acid in Acetylsalicylic Acid. ChemRxiv. [Link]
-
Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. ACS Publications. [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products. FDA. [Link]
-
Analysis of the Composition of Bromide Anion Oxidation Products in Aqueous Solutions with Different pH via Rotating Ring-Disk Electrode Method. MDPI. [Link]
-
Oxidation of glycolic acid by N-bromosaccharin: A kinetic and mechanistic study in presence and absence of cationic surfactant. ResearchGate. [Link]
-
Plots of hydrolysis of organic ester versus a reaction temperature of 2 h. ResearchGate. [Link]
-
Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments. ResearchGate. [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. [Link]
-
Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Digital Commons@ETSU. [Link]
-
HDX-MS (Hydrogen Deuterium eXchange - Mass Spectrometry) –fundamentals. YouTube. [Link]
-
Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
-
Bromoacetic acid. Sciencemadness Wiki. [Link]
-
The degree of ionisation of a 0.1 M bromoacetic acid solution is 0.13. Calculate the. Doubtnut. [Link]
-
Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. PubMed Central. [Link]
-
Bromoacetic acid. SIELC Technologies. [Link]
-
The degree of ionization of a 0.1M bromoacetic acid solution is 0.132. Calculate the pH of the solution and the pK_(a) of bromoacetic acid. Allen. [Link]
-
The degree of ionization of a 0.1M bromoacetic acid solution is 0.132. askIITians. [Link]
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- 3. The degree of ionization of a 0.1M bromoacetic acid solution is 0.132. Calculate the pH of the solution and the `pK_(a)` of bromoacetic acid. [allen.in]
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Technical Support Center: Optimizing Reaction Conditions for Labeling with Bromoacetic acid
Welcome to the technical support center for optimizing your protein labeling experiments using bromoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As Senior Application Scientists, we have compiled this resource based on established biochemical principles and extensive field experience to ensure your experiments are successful.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding protein labeling with bromoacetic acid.
Q1: What is the chemical mechanism behind protein labeling with bromoacetic acid?
Bromoacetic acid is a powerful alkylating agent used for the covalent modification of proteins.[1][2] The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[3] In this reaction, a nucleophilic amino acid side chain on the protein attacks the carbon atom of bromoacetic acid that is bonded to the bromine atom. This results in the displacement of the bromide ion and the formation of a stable covalent bond between the protein and the carboxymethyl group.
The most reactive nucleophiles on proteins for this reaction are the thiol groups of cysteine residues and, to a lesser extent, the primary amines of lysine residues and the N-terminus.[4][5]
Q2: Which amino acid residues are targeted by bromoacetic acid and how does pH influence the reaction?
Bromoacetic acid primarily targets cysteine and lysine residues.[4] The selectivity of the reaction is highly dependent on the pH of the reaction buffer.
-
Cysteine Residues: The thiol group of cysteine is most reactive in its deprotonated thiolate form (-S⁻). The pKa of the cysteine thiol group is typically around 8.3. Therefore, to favor the labeling of cysteine residues, the reaction is usually carried out at a pH between 7.5 and 8.5. At this pH, a significant fraction of the cysteine residues will be in the more nucleophilic thiolate form.
-
Lysine Residues: The primary amine of lysine has a pKa of around 10.5. To efficiently label lysine residues, a higher pH (typically 8.5 to 9.5) is required to deprotonate the amine and increase its nucleophilicity.
-
Histidine and Methionine: While less common, histidine and methionine residues can also be modified by haloacetyl compounds, particularly at lower pH values.
The pH dependence of the reaction allows for some degree of selectivity.[6] By carefully controlling the pH, you can preferentially target specific amino acid residues.
Q3: What are the critical parameters to consider when optimizing a labeling reaction with bromoacetic acid?
Optimizing your labeling reaction is crucial for achieving high efficiency and specificity while preserving the protein's function.[4] The key parameters to consider are:
-
pH: As discussed above, pH is a critical determinant of which amino acid residues will be labeled.
-
Molar Ratio of Bromoacetic Acid to Protein: The stoichiometry of the reactants will influence the extent of labeling. A higher molar excess of bromoacetic acid will generally lead to a higher degree of labeling, but it can also increase the risk of non-specific modifications and protein precipitation.[7][8] It is recommended to start with a molar ratio in the range of 10:1 to 40:1 (bromoacetic acid:protein).[7]
-
Temperature and Reaction Time: Most labeling reactions are performed at room temperature (18-25°C) for 1 to 2 hours.[7] Lowering the temperature (e.g., 4°C) can help to reduce the rate of side reactions and preserve protein stability, but will require a longer reaction time.
-
Protein Concentration: The concentration of your protein can affect the reaction rate.[7] It is important to maintain a concentration that keeps the protein soluble and stable throughout the reaction.
Q4: How should I prepare and handle bromoacetic acid?
Bromoacetic acid is a hazardous chemical and should be handled with appropriate safety precautions.[9][10] It is corrosive, toxic, and an irritant.[9][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Bromoacetic acid is a solid at room temperature and is hygroscopic, air-sensitive, and light-sensitive.[10][11] It should be stored in a tightly sealed container in a cool, dry, and dark place.[12] For the labeling reaction, prepare a fresh stock solution of bromoacetic acid in an appropriate solvent (e.g., water, DMF, or DMSO) immediately before use.
Troubleshooting Guides
Even with a well-designed protocol, you may encounter issues during your labeling experiments. This section provides a guide to common problems, their potential causes, and solutions.
Troubleshooting Common Issues in Bromoacetic Acid Labeling
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Labeling Efficiency | Suboptimal pH: The pH of the reaction buffer may not be optimal for the target amino acid. | Verify the pH of your reaction buffer. Perform a pH optimization experiment, testing a range of pH values (e.g., 7.0 to 9.0). |
| Insufficient Molar Ratio: The concentration of bromoacetic acid may be too low. | Increase the molar ratio of bromoacetic acid to protein. Try a stepwise increase (e.g., 20:1, 40:1, 80:1). | |
| Short Reaction Time or Low Temperature: The reaction may not have proceeded to completion. | Increase the reaction time or perform the reaction at a higher temperature (e.g., room temperature instead of 4°C). | |
| Oxidized Cysteine Residues: If targeting cysteines, they may be oxidized and therefore unreactive. | Ensure your protein is fully reduced before the labeling reaction. Consider adding a reducing agent like DTT or TCEP to the protein solution and subsequently removing it before adding bromoacetic acid.[13] | |
| Non-specific Labeling | High Molar Ratio: An excessive amount of bromoacetic acid can lead to the modification of less reactive residues. | Decrease the molar ratio of bromoacetic acid to protein. |
| High pH: A very high pH can increase the reactivity of other nucleophilic groups, leading to less specific labeling. | Lower the pH of the reaction buffer to favor the modification of the intended residue. | |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the chances of side reactions. | Reduce the reaction time. | |
| Protein Precipitation | Over-labeling: Extensive modification of the protein can alter its physicochemical properties, leading to aggregation and precipitation.[7][8] | Reduce the molar ratio of bromoacetic acid to protein.[8] |
| Solvent Incompatibility: If using an organic solvent to dissolve bromoacetic acid, a high percentage in the final reaction mixture can denature the protein.[14] | Minimize the volume of the organic solvent used. Ensure the final concentration of the organic solvent is compatible with your protein's stability. | |
| Incorrect Buffer Conditions: The buffer composition (e.g., ionic strength) may not be optimal for your protein's solubility. | Ensure your protein is in a buffer that maintains its stability and solubility. | |
| Loss of Protein Function | Modification of Critical Residues: The labeling may have occurred at or near the active site or a site crucial for protein conformation or interaction.[8][14] | Try to reduce the extent of labeling by lowering the molar ratio of bromoacetic acid. If possible, use site-directed mutagenesis to remove reactive residues from critical regions or introduce a cysteine at a non-essential site for specific labeling. |
| Protein Denaturation: The reaction conditions may have caused the protein to unfold. | Perform the reaction at a lower temperature (e.g., 4°C). Screen for buffer conditions that enhance protein stability. |
Workflow for Troubleshooting Low Labeling Efficiency
Caption: A step-by-step decision tree for troubleshooting low labeling efficiency.
Experimental Protocols
General Protocol for Protein Labeling with Bromoacetic Acid
This protocol provides a starting point for labeling your protein of interest. Optimization will likely be required.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate or borate buffer)
-
Bromoacetic acid
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M 2-mercaptoethanol)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation:
-
Ensure your protein solution is free of any primary amines (e.g., Tris buffer) or thiols (e.g., DTT) that could compete with the labeling reaction. If necessary, perform a buffer exchange into the reaction buffer.
-
If targeting cysteine residues, ensure the protein is fully reduced. This can be achieved by incubating the protein with a 10-fold molar excess of a reducing agent like DTT for 1 hour at room temperature, followed by removal of the reducing agent using a desalting column.[13]
-
-
Reaction Setup:
-
Determine the concentration of your protein.
-
Prepare a fresh stock solution of bromoacetic acid (e.g., 100 mM in water or DMF).
-
In a microcentrifuge tube, add the protein solution to the reaction buffer.
-
Add the desired molar excess of the bromoacetic acid stock solution to the protein solution. Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (18-25°C) for 1-2 hours in the dark.[7] Alternatively, the reaction can be performed at 4°C for a longer period (e.g., 4-16 hours).
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent to consume the excess bromoacetic acid. Add a quenching solution to a final concentration of approximately 50-100 mM.
-
-
Removal of Excess Reagents:
-
Remove the unreacted bromoacetic acid and quenching reagent by size-exclusion chromatography (desalting column) or dialysis.[8]
-
-
Characterization:
-
Determine the degree of labeling using techniques such as mass spectrometry or UV-Vis spectroscopy (if the label has a chromophore).
-
Assess the functionality of the labeled protein using an appropriate activity assay.
-
Experimental Workflow Diagram
Caption: A general workflow for protein labeling with bromoacetic acid.
References
-
Molecular Devices. Optimizing the labeling of proteins. [Link]
-
Wikipedia. Bromoacetic acid. [Link]
-
PubChem. Bromoacetic acid. [Link]
- Google Patents. US4123443A - Process for the preparation of bromoacetic acid and esters thereof.
-
ACS Publications. Subcellular Protein Labeling by a Spatially Restricted Arylamine N-Acetyltransferase | ACS Chemical Biology. [Link]
-
PubMed. Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling. [Link]
-
Cambridge Open Engage. Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling | Biological and Medicinal Chemistry | ChemRxiv. [Link]
-
Sino Biological. Protein Labeling Techniques. [Link]
-
Sciencemadness Wiki. Bromoacetic acid. [Link]
- Google Patents.
-
MDPI. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. [Link]
-
Reddit. Question about use of bromine (experimental procedure) : r/Chempros. [Link]
-
STAR Protocols. Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. [Link]
-
MSU Chemistry. Selectivity of labeled bromoethylamine for protein alkylation. [Link]
-
PMC. Efficient Site-Specific Labeling of Proteins via Cysteines. [Link]
-
PMC. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. [Link]
-
Chemical Science Blog. Protein modification – a useful guide. [Link]
-
ResearchGate. Troubleshooting restriction cloning [low transformation efficiency]?. [Link]
-
protocols.io. Mass Spectrometry of Protein Post-Translational Modifications Protocol. [Link]
-
MB - About. Assay Troubleshooting. [Link]
-
ResearchGate. Fraction of amino acids labeled (at 4 °C in 30 mM borate buffer, pH.... [Link]
-
PrepChem.com. Preparation of bromoacetic acid. [Link]
-
PubChem. Bromoacetic acid, solution. [Link]
-
Cole DeForest Lab. Site-Selective Protein Modification: From Functionalized Proteins to Functional Biomaterials. [Link]
-
Organic Syntheses Procedure. 4. [Link]
-
MDPI. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. [Link]
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- 4. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 5. sinobiological.com [sinobiological.com]
- 6. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Bromoacetic acid - Sciencemadness Wiki [sciencemadness.org]
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- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
preventing degradation of Bromoacetic-1,2-13C2 Acid-d2 during sample prep
Welcome to the technical support center for Bromoacetic-1,2-¹³C₂ Acid-d₂. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to ensure the integrity of this valuable isotopic labeling reagent during sample preparation.
Introduction: The Challenge of Stability
Bromoacetic-1,2-¹³C₂ Acid-d₂ is a powerful alkylating agent used for introducing a stable isotope label into various molecules, most commonly for quantitative proteomics studies involving the alkylation of cysteine residues. However, its high reactivity also makes it susceptible to degradation, which can lead to inaccurate quantification and a loss of valuable sample and reagent. This guide will provide you with the knowledge and tools to prevent degradation and ensure the success of your experiments.
Core Concepts: Understanding Degradation Pathways
The stability of Bromoacetic-1,2-¹³C₂ Acid-d₂ is primarily threatened by two chemical processes:
-
Nucleophilic Substitution (Hydrolysis): This is the most common degradation pathway in aqueous environments. The bromide ion is a good leaving group, and nucleophiles, such as the hydroxide ion (OH⁻) in water, can attack the electrophilic carbon atom adjacent to the bromine. This results in the formation of Glycolic-1,2-¹³C₂ Acid-d₂ and a bromide ion. This reaction is significantly accelerated under basic conditions[1][2].
-
Reaction with Nucleophilic Buffer Components: Many common biological buffers, such as Tris (tris(hydroxymethyl)aminomethane), contain nucleophilic amine groups. These can directly react with bromoacetic acid, consuming the reagent and forming unwanted adducts[3][4].
-
Photodegradation: Exposure to light, particularly UV light, can also lead to the degradation of haloacetic acids[5][6]. While the exact quantum yield for bromoacetic acid may not be readily available, it is a known degradation pathway for similar compounds.
The following diagram illustrates the primary degradation pathways:
Caption: Primary degradation pathways of Bromoacetic Acid.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and use of Bromoacetic-1,2-¹³C₂ Acid-d₂.
Q1: What is the optimal pH for my alkylation reaction to minimize degradation?
A1: The optimal pH is a balance between reaction efficiency and reagent stability. Bromoacetic acid is more stable at acidic pH. However, the target of alkylation, such as the thiol group of a cysteine residue (pKa ~8.5), needs to be in its deprotonated, nucleophilic state for the reaction to proceed efficiently. Therefore, a compromise is necessary.
-
Recommendation: Perform alkylation reactions in the pH range of 7.0 to 8.5 . Going above pH 8.5 will significantly increase the rate of hydrolysis.
Q2: What type of buffer should I use? Can I use Tris buffer?
A2: Avoid nucleophilic buffers. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will react with bromoacetic acid and should not be used[3][4].
-
Recommended Non-Nucleophilic Buffers:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid))
-
MOPS (3-(N-morpholino)propanesulfonic acid)
-
Phosphate-buffered saline (PBS)
-
Q3: How should I prepare and store my stock solution of Bromoacetic-1,2-¹³C₂ Acid-d₂?
A3: Proper preparation and storage are critical to long-term stability.
-
Solvent: Use a non-nucleophilic, anhydrous solvent for the initial stock solution. Anhydrous acetonitrile or dimethylformamide (DMF) are good choices.
-
Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment. If you must store an aqueous solution, prepare it in a non-nucleophilic buffer at a slightly acidic pH (e.g., pH 6.0) and store it frozen at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles[7].
-
Storage Conditions: Store both the solid reagent and stock solutions in a cool, dark, and dry place. A desiccator at -20°C or -80°C is ideal. Protect from light to prevent photodegradation[8][9].
Q4: At what temperature should I perform my alkylation reaction?
A4: Higher temperatures accelerate both the desired alkylation reaction and the undesired hydrolysis.
-
Recommendation: Perform alkylation at room temperature (20-25°C) . Avoid heating unless absolutely necessary and validated for your specific application. If the reaction is slow, it is generally better to increase the reaction time rather than the temperature.
Q5: How can I quench the alkylation reaction?
A5: It is important to quench any excess bromoacetic acid to prevent unwanted side reactions with other nucleophiles in your sample.
-
Recommended Quenching Reagents: Add a small molecule thiol, such as dithiothreitol (DTT) or 2-mercaptoethanol , in excess to react with the remaining bromoacetic acid[10][11][12].
Troubleshooting Guide
This section provides solutions to common problems encountered during sample preparation with Bromoacetic-1,2-¹³C₂ Acid-d₂.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no labeling efficiency | 1. Degradation of bromoacetic acid: The reagent may have hydrolyzed before it could react with the target. 2. Incorrect pH: The pH of the reaction may be too low, preventing deprotonation of the target nucleophile (e.g., cysteine thiol). 3. Presence of competing nucleophiles: The buffer or other components in the sample may be reacting with the bromoacetic acid. | 1. Prepare fresh bromoacetic acid solutions. Ensure proper storage of the solid reagent and stock solutions. 2. Check the pH of your reaction buffer and adjust to the optimal range (typically 7.0-8.5 for cysteine alkylation). 3. Switch to a non-nucleophilic buffer such as HEPES, PIPES, or MOPS. |
| Inconsistent labeling between samples | 1. Variable degradation of bromoacetic acid: Differences in sample handling time or temperature may lead to varying degrees of reagent degradation. 2. Inaccurate quantitation of bromoacetic acid: Pipetting errors or incomplete dissolution of the solid reagent. | 1. Standardize your sample preparation workflow. Keep all samples on ice when not in the reaction step. Add the bromoacetic acid to all samples in a consistent and timely manner. 2. Ensure complete dissolution of the bromoacetic acid before adding it to your samples. Use calibrated pipettes. |
| Observation of unexpected labeled species | 1. Side reactions with other amino acids: At higher pH or with a large excess of bromoacetic acid, other nucleophilic amino acid side chains (e.g., lysine, histidine) can be alkylated. 2. Reaction with buffer components: Nucleophilic buffers like Tris can form adducts with bromoacetic acid. | 1. Optimize the pH and the molar excess of bromoacetic acid. Use the lowest effective concentration. 2. Use a non-nucleophilic buffer. |
Experimental Protocol: Alkylation of Protein Cysteine Residues for Mass Spectrometry Analysis
This protocol provides a general workflow for the reduction and alkylation of protein cysteine residues using Bromoacetic-1,2-¹³C₂ Acid-d₂.
Caption: Workflow for protein reduction and alkylation.
Step-by-Step Methodology:
-
Protein Denaturation and Reduction:
-
Resuspend your protein pellet or adjust your protein lysate to a final concentration of 8 M urea in 100 mM HEPES buffer, pH 8.0.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate for 30 minutes at 37°C to reduce disulfide bonds.
-
-
Alkylation:
-
Allow the sample to cool to room temperature.
-
Prepare a fresh solution of Bromoacetic-1,2-¹³C₂ Acid-d₂ in 100 mM HEPES, pH 8.0.
-
Add the bromoacetic acid solution to the protein sample to a final concentration of 20 mM.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Quenching:
-
Add DTT to a final concentration of 40 mM to quench the excess bromoacetic acid.
-
Incubate for 15 minutes at room temperature.
-
-
Downstream Processing:
-
The sample is now ready for downstream processing, such as buffer exchange, protease digestion, and desalting for mass spectrometry analysis.
-
References
-
PubChem. Bromoacetic acid, solution. National Center for Biotechnology Information. [Link]
-
Sciencemadness Wiki. Bromoacetic acid. [Link]
-
Wikipedia. Bromoacetic acid. [Link]
-
Gao, F., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 17(1), 147-157. [Link]
-
National Center for Biotechnology Information. Synthesis and Reactivity of Alkyl-1,1,1-trisphosphonate Esters. [Link]
-
Beckwith, R. C., Wang, T. X., & Margerum, D. W. (1996). Equilibrium and kinetics of bromine hydrolysis. Inorganic Chemistry, 35(4), 995-1000. [Link]
-
ResearchGate. Kinetics of Halogenated Disinfection By‐Products Formation in Chlorinated Seawater. [Link]
-
National Center for Biotechnology Information. Investigation of non-nucleophilic additives for reduction of morphological anomalies in protein arrays. [Link]
-
MDPI. Comprehensive Kinetics of the Photocatalytic Degradation of Emerging Pollutants in a LED-Assisted Photoreactor. S-Metolachlor as Case Study. [Link]
-
PubMed. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. [Link]
-
Moravek. How To Properly Store Your Radiolabeled Compounds. [Link]
-
NJ.gov. HAZARD SUMMARY BROMOACETIC ACID. [Link]
-
Frontiers. Mini Review: Advances in 2-Haloacid Dehalogenases. [Link]
-
ResearchGate. Reaction Rate Study of the Photocatalytic Degradation of Dichloroacetic Acid in a Black Body Reactor. [Link]
-
ResearchGate. (PDF) INFLUENCE OF TEMPERATURE AND PH ON THE DECOMPOSITION KINETICS OF PERACETIC ACID IN AQUEOUS SOLUTIONS. [Link]
-
ResearchGate. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. [Link]
-
Reddit. N-alkylation of an almost non nucleophilic substrate. [Link]
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PubMed Central. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. [Link]
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National Center for Biotechnology Information. Biocompatible conjugation of Tris base to 2-acetyl and 2-formyl phenylboronic acid. [Link]
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RSC Publishing. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. [Link]
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ACS Publications. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. [Link]
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RSC Publishing. Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: Thermodynamic characterization. [Link]
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MDPI. pH- and Temperature-Dependent Kinetics of the Oxidation Reactions of OH with Succinic and Pimelic Acid in Aqueous Solution. [Link]
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PubMed. Kinetics of halide release of haloalkane dehalogenase: evidence for a slow conformational change. [Link]
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ResearchGate. Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery. [Link]
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National Center for Biotechnology Information. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes. [Link]
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ACS Publications. Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. [Link]
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Hopax Fine Chemicals. 6 Biological buffers recommended for protein purification. [Link]
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MDPI. Influence of pH and Temperature on the Kinetics of Polylactic Acid Hydrolysis. [Link]
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Wikipedia. Haloacetate dehalogenase. [Link]
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MDPI. Investigation of Storage Conditions and Quality Control Markers for Metabolites and Lipids in Human Feces. [Link]
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YouTube. Tris Buffer Calculations. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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National Center for Biotechnology Information. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]
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PubMed. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution. [Link]
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Chemical Science International Journal. Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. [Link]
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Digital Commons@ETSU. Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. [Link]
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ResearchGate. Caution on the storage of waters and aqueous solutions in plastic containers for hydrogen and oxygen stable isotope analysis. [Link]
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correcting for isotopic impurities in Bromoacetic-1,2-13C2 Acid-d2
Introduction
Welcome to the technical support guide for Bromoacetic-1,2-13C2 Acid-d2. This document is designed for researchers, scientists, and drug development professionals who utilize this heavily labeled compound in their experimental workflows. Bromoacetic-1,2-13C2 Acid-d2 is a powerful tool, often employed as an alkylating agent in synthetic chemistry or as an internal standard in mass spectrometry-based quantification. However, achieving the highest level of accuracy and precision requires a thorough understanding of its isotopic composition and the methods to correct for inherent impurities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding isotopic impurities in Bromoacetic-1,2-13C2 Acid-d2.
Q1: What is the molecular formula and expected molecular weight of pure Bromoacetic-1,2-13C2 Acid-d2?
The molecular formula is Br(¹³CH₂) (¹³COOD). However, for mass spectrometry, we consider the deuterons (D) as ²H. The formula is C₂H₂BrO₂ with the specific isotopic composition of:
-
Two ¹³C atoms
-
Two ²H (D) atoms
-
One Bromine atom (a mix of ⁷⁹Br and ⁸¹Br)
-
Two ¹⁶O atoms (the most abundant oxygen isotope)
The monoisotopic molecular weight of the fully labeled species containing the most abundant bromine isotope (⁷⁹Br) is approximately 144.96 g/mol .
Q2: What are the primary sources of isotopic impurities in my Bromoacetic-1,2-13C2 Acid-d2 sample?
Isotopic impurities in your sample arise from two main sources:
-
Incomplete Labeling during Synthesis: The chemical synthesis to incorporate ¹³C and ²H is not perfectly efficient. This results in a population of molecules with varying degrees of labeling. For example, a molecule might have only one ¹³C atom or one ²H atom.
-
Natural Isotopic Abundance: All elements in the compound (Carbon, Hydrogen, Oxygen, and Bromine) have naturally occurring heavier isotopes.[3] Even if the synthesis were perfect, the presence of these natural isotopes would create a distribution of masses.
Q3: How do the natural isotopes of Bromine affect my mass spectrum?
Bromine has two stable isotopes with nearly equal natural abundance: ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%).[4] This results in a characteristic "doublet" or "M" and "M+2" peak pattern in the mass spectrum for any bromine-containing fragment, with the two peaks being of almost equal intensity.[4] This is a key signature to look for and must be accounted for in your analysis.
Q4: My Certificate of Analysis (CofA) states 99% isotopic purity. What does this mean?
The 99% value typically refers to the isotopic enrichment at the specified labeled positions.[2] For Bromoacetic-1,2-13C2 Acid-d2, this means that at the two carbon positions, 99% of the atoms are ¹³C, and at the two specified hydrogen positions, 99% are ²H. It does not mean that 99% of the molecules are the single, fully labeled species.[2] Due to statistical distribution, there will be a predictable population of molecules with slightly different isotopic compositions (e.g., ¹³C₂, ¹²C¹³C, D₂, DH, etc.).
Q5: Why can't I just use the most abundant peak in my mass spectrum for quantification?
Relying solely on the most abundant peak can lead to inaccuracies because:
-
Isotopic Overlap: Signals from less-abundant isotopologues of your analyte can overlap with the signals from your target analyte, artificially inflating its perceived concentration.[5]
-
Inconsistent Ratios: The ratio of different isotopologues may not be constant across different samples or runs, leading to poor reproducibility.
-
Ignoring Valuable Data: The full isotopic cluster contains rich information about the composition of your sample. By using the entire cluster, you can perform more robust and accurate calculations.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of Bromoacetic-1,2-13C2 Acid-d2.
Problem 1: My mass spectrum shows more peaks than I expect for my labeled compound.
-
Cause A: Natural Isotope Contribution: The most likely cause is the natural isotopic abundance of all elements in the molecule. For every ¹²C atom, there's a ~1.1% chance of a ¹³C atom being present. Oxygen has ¹⁷O and ¹⁸O isotopes. These contribute to M+1 and M+2 peaks in your spectrum.
-
Solution A: Isotopic Deconvolution: You need to perform a correction for natural abundance. This involves calculating the theoretical isotopic distribution of an unlabeled bromoacetic acid molecule and using this information to mathematically subtract the contributions of natural isotopes from your measured spectrum.[1][6] This will reveal the true distribution of your labeled species.
-
Cause B: Incomplete Labeling: Your sample contains a mixture of isotopologues (e.g., molecules with only one ¹³C or one D).
-
Solution B: High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (like a TOF or Orbitrap) to resolve these different species.[7][8][9] The exact mass differences between, for example, a ¹³C and a ¹²C-D substitution are small but measurable with sufficient resolution. You can then quantify the relative abundance of each labeled species.[6]
Problem 2: My quantitative results are not reproducible.
-
Cause: Chromatographic Isotope Effects: Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts in liquid chromatography (LC).[10] If your LC peak integration is not consistent, this can introduce variability.
-
Solution: Ensure your chromatography method has sufficient resolution to separate any potential co-eluting interferences. Widen the integration window for your peak to capture all isotopologues as they elute. In some cases, isocratic elution may minimize these effects compared to a gradient.[10]
Problem 3: I am unsure how to calculate the actual isotopic purity from my mass spectrum.
-
Cause: The calculation requires correcting for natural abundance and then determining the relative contribution of each labeled species.
-
Solution: Follow the protocol outlined in Part 3 of this guide. The general steps are:
-
Acquire a high-resolution mass spectrum of your sample.
-
Identify the full isotopic cluster for your compound.
-
Use a correction algorithm or software to subtract the contribution of natural isotopes.[1][7]
-
The remaining peak intensities represent the distribution of your synthesized, labeled molecules. Calculate the percentage of the desired fully-labeled species relative to the total of all labeled species.
-
Part 3: Experimental Protocols & Data Correction
Protocol 1: Determining Isotopic Composition using High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of your Bromoacetic-1,2-13C2 Acid-d2 in a suitable solvent (e.g., acetonitrile/water).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of at least 20,000 resolution.
-
Analysis: Infuse the sample directly or use a suitable LC method. Acquire data in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Data Acquisition: Acquire a full scan mass spectrum, ensuring a sufficient number of scans are averaged to obtain a high-quality spectrum with well-defined isotopic peaks.
-
Data Extraction: Extract the ion chromatogram for the expected mass range of your compound and generate the corresponding mass spectrum.
Data Presentation: Understanding the Isotopic Cluster
The molecular formula of Bromoacetic-1,2-13C2 Acid-d2 is Br¹³C₂D₂O₂H (considering the acidic proton). The table below shows a hypothetical comparison between a theoretically perfect sample and a more realistic sample with 99% enrichment.
| Isotopologue | Description | Theoretical Monoisotopic Mass (with ⁷⁹Br) | Expected Abundance (Perfect Sample) | Hypothetical Measured Abundance (99% Enrichment) |
| M₀ | Br¹³C₂D₂O₂H | ~144.96 | 100% | ~96.0% |
| M₋₁ | Br¹³C¹²CD₂O₂H or Br¹³C₂DHO₂H | ~143.96 | 0% | ~3.9% |
| M₋₂ | Br¹²C₂D₂O₂H or Br¹³C₂H₂O₂H | ~142.96 | 0% | ~0.1% |
Note: This table simplifies the complex distribution and does not include the ⁸¹Br contributions, which would create a parallel set of peaks shifted by ~2 Da.
Protocol 2: Mathematical Correction for Natural Isotopic Abundance
Correcting for natural abundance is crucial.[1][6] While manual calculations are possible for simple molecules, it is highly recommended to use specialized software. Several tools, such as IsoCorrectoR, can perform these corrections.[1] The general principle involves using matrix algebra to solve a system of linear equations:
M = C * L
Where:
-
M is the vector of measured peak intensities from your mass spectrum.
-
C is a correction matrix that accounts for the probabilities of natural isotope incorporation.
-
L is the vector of the corrected intensities, representing the true distribution of your labeled species.
By calculating the inverse of the correction matrix (C⁻¹), you can solve for L:
L = C⁻¹ * M
This calculation effectively "deconvolutes" the spectrum, removing the confounding effects of natural isotopes.
Visualization of the Correction Workflow
The following diagram illustrates the logical workflow for correcting raw mass spectrometry data to determine the true isotopic purity of your Bromoacetic-1,2-13C2 Acid-d2 sample.
Workflow for Isotopic Impurity Correction.
References
-
Heinrich, P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. PubMed. Available at: [Link]
-
Pfeifer, T., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. PMC - NIH. Available at: [Link]
-
Chahrour, O. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available at: [Link]
-
Gómez-Pérez, M., et al. (2014). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. Europe PMC. Available at: [Link]
-
Roy, A., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link]
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Available at: [Link]
-
Wang, H., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link]
-
Valkenborg, D., et al. (2011). Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2022). Isotope Abundance. Available at: [Link]
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Catasus, M., et al. (2021). Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids. RSC Publishing. Available at: [Link]
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Petyuk, V. A., et al. (2010). Deconvolution and Database Search of Complex Tandem Mass Spectra of Intact Proteins: A COMBINATORIAL APPROACH. PMC. Available at: [Link]
-
Shimadzu. (n.d.). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples LCMS-8060NX. Available at: [Link]
-
Scientific Instrument Services. (n.d.). Table of Isotopic Masses and Natural Abundances. Available at: [Link]
-
CIAAW. (n.d.). Natural Variations of Isotopic Abundances. Available at: [Link]
-
Catoggio, J. A., & Schubert, J. F. (1964). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. PMC - NIH. Available at: [Link]
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Validation & Comparative
The Unseen Arbitrator: A Guide to the Superior Accuracy and Precision of Bromoacetic-1,2-¹³C₂ Acid as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly in the realm of mass spectrometry, the pursuit of accuracy and precision is paramount. The reliability of data underpins critical decisions in environmental monitoring, drug development, and scientific research. This guide offers an in-depth technical exploration of Bromoacetic-1,2-¹³C₂ Acid as a high-fidelity internal standard. We will dissect the fundamental principles that elevate stable isotope-labeled standards, particularly ¹³C-labeled compounds, above their deuterated counterparts and provide a comprehensive framework for their application in sensitive analytical workflows.
The Imperative of an Ideal Internal Standard
The core function of an internal standard (IS) in quantitative analysis is to compensate for variations inherent in sample preparation and analysis. These variations can stem from a multitude of sources, including sample matrix effects, fluctuations in instrument performance, and inconsistencies in sample extraction and handling. An ideal internal standard co-behaves with the analyte of interest throughout the entire analytical process, ensuring that any experimental variability affects both the analyte and the standard proportionally. This allows for accurate and precise quantification even in complex matrices.
Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard for mass spectrometry-based quantification.[1] By incorporating heavier isotopes such as ¹³C, ¹⁵N, or deuterium (²H), these standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by a mass spectrometer.
The ¹³C Advantage: Why Bromoacetic-1,2-¹³C₂ Acid Excels
While both deuterated (²H) and ¹³C-labeled compounds are used as internal standards, there are fundamental differences that significantly impact their performance.
Co-elution: A Critical Factor for Accuracy
The primary advantage of ¹³C-labeled internal standards like Bromoacetic-1,2-¹³C₂ Acid lies in their near-perfect co-elution with the unlabeled analyte during liquid chromatography (LC).[1] Because the substitution of ¹²C with ¹³C results in a negligible change in the physicochemical properties of the molecule, the labeled and unlabeled compounds exhibit virtually identical retention times.[2]
In contrast, the substitution of hydrogen with deuterium can lead to a noticeable chromatographic shift.[3] This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can alter the molecule's interaction with the stationary phase of the chromatography column. This separation between the analyte and the internal standard can lead to inaccurate quantification, especially in the presence of matrix effects that may suppress or enhance the ionization of the analyte and standard to different extents.
Isotopic Stability: Ensuring Reliability
¹³C-labeled standards offer excellent isotopic stability. The ¹³C isotopes are stably incorporated into the carbon backbone of the molecule and are not susceptible to exchange with the surrounding environment during sample preparation or analysis.[4] Deuterated standards, on the other hand, can be prone to back-exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or sample matrix, particularly if the deuterium is located at an exchangeable position (e.g., on a carboxyl or hydroxyl group).[3] This can compromise the accuracy of the quantification.
Performance Face-Off: Bromoacetic-1,2-¹³C₂ Acid vs. Alternatives
The superiority of ¹³C-labeled internal standards is not merely theoretical. Numerous studies have demonstrated their enhanced performance in various applications, including the analysis of haloacetic acids (HAAs) in drinking water. HAAs are disinfection byproducts formed during water chlorination and are regulated due to their potential health risks.[5] Accurate quantification of these compounds is therefore of significant public health importance.
| Internal Standard Type | Key Advantages | Key Disadvantages | Typical Application |
| Bromoacetic-1,2-¹³C₂ Acid | - Near-perfect co-elution with bromoacetic acid- High isotopic stability- Superior accuracy and precision in complex matrices- Effectively compensates for matrix effects and ionization suppression[6] | - Generally higher cost compared to deuterated standards[2] | - Isotope dilution mass spectrometry (IDMS) for the analysis of haloacetic acids in environmental and biological samples.[7][8] |
| Deuterated Bromoacetic Acid (e.g., Bromoacetic Acid-d2) | - Lower cost compared to ¹³C-labeled standards | - Potential for chromatographic separation from the analyte- Risk of isotopic back-exchange, leading to inaccuracies[3][4]- May not fully compensate for matrix effects | - Used as an internal standard where cost is a primary concern and potential inaccuracies are acceptable or have been thoroughly validated.[9][10] |
| Structural Analogues | - Readily available and inexpensive | - Significant differences in physicochemical properties- Poor co-elution with the analyte- Does not effectively compensate for matrix-specific ionization effects | - Used in less demanding applications where high accuracy is not critical. |
Experimental Protocol: A Self-Validating System for Haloacetic Acid Analysis
This section outlines a detailed, step-by-step methodology for the quantitative analysis of bromoacetic acid in water samples using Bromoacetic-1,2-¹³C₂ Acid as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
1. Reagents and Materials
-
Bromoacetic Acid standard
-
Bromoacetic-1,2-¹³C₂ Acid internal standard[11]
-
Methanol (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup and concentration)
2. Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve bromoacetic acid and Bromoacetic-1,2-¹³C₂ Acid in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the bromoacetic acid stock solution with a suitable solvent (e.g., 50:50 methanol/water).
-
Internal Standard Spiking Solution: Prepare a working solution of Bromoacetic-1,2-¹³C₂ Acid at a fixed concentration (e.g., 100 ng/mL) in the same solvent.
3. Sample Preparation
-
Collect water samples in appropriate containers.
-
To a known volume of the sample (e.g., 1 mL), add a precise volume of the internal standard spiking solution.
-
(Optional) If sample cleanup or concentration is required, perform solid-phase extraction (SPE). Condition the SPE cartridge, load the sample, wash the cartridge to remove interferences, and elute the analyte and internal standard.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 95:5 water/methanol with 0.1% formic acid).
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to achieve separation of bromoacetic acid from other matrix components.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both bromoacetic acid and Bromoacetic-1,2-¹³C₂ Acid.
-
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard.
-
Determine the concentration of bromoacetic acid in the samples by calculating the analyte/internal standard peak area ratio and interpolating from the calibration curve.
Visualizing the Workflow
Caption: Experimental workflow for the quantitative analysis of bromoacetic acid using Bromoacetic-1,2-¹³C₂ Acid as an internal standard.
Conclusion
References
-
Kim, D. H., et al. (2018). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 10(38), 4645-4652. [Link]
- U.S. Environmental Protection Agency. (2009). Method 557: Determination of Haloacetic Acids, Bromate, and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS).
- BenchChem. (2025).
-
Agilent Technologies. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Determination of Low-level Haloacetic Acids, Bromate, and Dalapon in Drinking Water using IC-MS. Retrieved from [Link]
-
Goslan, E. H., et al. (2024). A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water. Journal of Water and Health, 22(5), 735-746. [Link]
- University of Memphis Digital Commons. (2023).
- Wang, J., et al. (2020). Analysis of brominide disinfection by-products (DBPs) in aquaculture water using ultra-high performance liquid chromatography-quadrupole-time of flight mass spectrometry (UPLC-Q-tof/MS). Analytical Methods, 12(1), 89-97.
- Barron, L., & Paull, B. (2006). Techniques and methods for the determination of haloacetic acids in potable water.
-
Shimadzu Scientific Instruments. (n.d.). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. Retrieved from [Link]
-
Rockwood, A. (2013). Which internal standard? Deuterated or C13 enriched? ResearchGate. Retrieved from [Link]
- U.S. Geological Survey. (2016). Method of Analysis at the U.S.
- Thermo Fisher Scientific. (n.d.).
- Shimadzu Scientific Instruments. (n.d.).
-
U.S. Environmental Protection Agency. (n.d.). Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules. Retrieved from [Link]
- UC Davis. (2020).
-
SIELC Technologies. (n.d.). Bromoacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). Bromoacetic acid. Retrieved from [Link]
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The Gold Standard: A Comparative Guide to Bioanalytical Method Validation Using Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice of an internal standard is a critical decision that profoundly impacts data quality and regulatory success. This guide provides an in-depth, technical comparison of validation strategies, championing the use of stable isotope-labeled internal standards (SIL-ISs) as the gold standard, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays. We will delve into the mechanistic advantages of SIL-ISs, provide detailed, field-proven experimental protocols for validation, and present a data-driven comparison against other internal standard approaches.
The Imperative for an Ideal Internal Standard
The fundamental goal of an internal standard (IS) in quantitative bioanalysis is to compensate for the variability inherent in sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. While structurally similar analogs have been used, they often fall short of this ideal. SIL-ISs, which are molecules of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H), offer a near-perfect solution.[1][2] Their chemical and physical properties are virtually identical to the analyte, ensuring they co-elute chromatographically and experience the same extraction efficiencies and matrix effects.[3][4] This co-elution is paramount for correcting unpredictable ion suppression or enhancement in the mass spectrometer's source, a notorious challenge in bioanalysis.[3][5]
Regulatory Framework: A Harmonized Approach
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation to ensure the reliability and integrity of data.[6][7] The International Council for Harmonisation (ICH) M10 guideline represents a significant move towards global harmonization of these standards.[8] A full validation is required for any new bioanalytical method or when significant modifications are made to an existing one.[6][9]
Core Validation Parameters: A Deep Dive with SIL-ISs
A robust bioanalytical method validation using SIL-ISs must rigorously assess several key parameters. The following sections provide the scientific rationale and detailed protocols for these evaluations.
Selectivity and Specificity
The "Why": Selectivity is the method's ability to differentiate and quantify the analyte from other components in the sample, such as endogenous matrix components, metabolites, and co-administered drugs.[10][11][12] Specificity, often used interchangeably, more precisely refers to the ability to distinguish the analyte from structurally related compounds.[12] Using a SIL-IS is crucial here, as any interference affecting the analyte is likely to affect the SIL-IS similarly, allowing for accurate correction.
Experimental Protocol: Selectivity Assessment
-
Source Blanks: Obtain at least six different lots of the biological matrix (e.g., plasma, urine) from individual donors.[10][13]
-
Blank Analysis: Process and analyze each blank matrix sample without the addition of the analyte or the SIL-IS to check for endogenous interferences at the retention times of both the analyte and the IS.
-
LLOQ Analysis: Spike one of the blank matrix lots at the Lower Limit of Quantification (LLOQ) concentration with the analyte and at the working concentration for the SIL-IS.
-
Acceptance Criteria:
Diagram: Bioanalytical Method Validation Workflow
Caption: A high-level overview of the bioanalytical method validation process.
Calibration Curve and Linearity
The "Why": The calibration curve demonstrates the relationship between the instrument response (the ratio of the analyte peak area to the SIL-IS peak area) and the known concentration of the analyte.[6] Linearity assesses how well this relationship fits a straight line. A well-defined linear range is essential for accurate quantification.[14]
Experimental Protocol: Calibration Curve and Linearity Assessment
-
Standard Preparation: Prepare a blank matrix sample (blank) and a zero sample (blank matrix with SIL-IS). Prepare a series of at least six to eight non-zero calibration standards by spiking the blank matrix with known concentrations of the analyte, covering the expected range of concentrations in the study samples.[15]
-
Analysis: Add the SIL-IS at a constant concentration to all standards (except the blank). Process and analyze the standards.
-
Data Analysis: Plot the peak area ratio (analyte/SIL-IS) against the nominal concentration of the analyte. Perform a linear regression analysis, typically with a weighting factor (e.g., 1/x or 1/x²).
-
Acceptance Criteria:
Accuracy and Precision
The "Why": Accuracy reflects the closeness of the measured concentration to the true value, while precision describes the reproducibility of the measurements.[6][17] These are the cornerstones of a reliable method. They are assessed using Quality Control (QC) samples at multiple concentration levels.
Experimental Protocol: Accuracy and Precision Assessment
-
QC Sample Preparation: Prepare QC samples in the same matrix as the study samples at a minimum of three concentration levels: Low (within 3x of LLOQ), Medium, and High.[15][16]
-
Intra-day (Within-run) Assessment: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run) Assessment: Analyze at least five replicates of each QC level in at least three different analytical runs on at least two different days.[13]
-
Acceptance Criteria:
Matrix Effect
The "Why": The matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix.[5][18] It is a significant source of variability and inaccuracy in LC-MS analysis. A SIL-IS is the most effective tool to compensate for matrix effects because it co-elutes with the analyte and is affected in the same way.[3][4]
Experimental Protocol: Matrix Effect Assessment
-
Matrix Lot Selection: Obtain at least six different lots of the biological matrix from individual donors.[10][13]
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare the analyte and SIL-IS in a neat (non-matrix) solution at low and high concentrations.
-
Set 2 (Post-extraction Spike): Extract blank matrix from each of the six lots. Spike the extracted matrix with the analyte and SIL-IS at the same low and high concentrations as in Set 1.
-
-
Analysis: Analyze both sets of samples.
-
Calculation:
-
Matrix Factor (MF): MF = (Peak response in the presence of matrix) / (Peak response in neat solution).[13]
-
IS-Normalized MF: IS-Normalized MF = (MF of analyte) / (MF of SIL-IS).
-
-
Acceptance Criteria: The CV of the IS-normalized matrix factor across the different matrix lots should not be greater than 15%.[13]
Diagram: Principle of Isotope Dilution Mass Spectrometry
Caption: The principle of quantification using a stable isotope-labeled internal standard.
Data Summary: Acceptance Criteria for Key Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Selectivity | Analyte interference ≤ 20% of LLOQ response; IS interference ≤ 5% of IS response.[10][11] |
| Linearity | Correlation coefficient (r²) ≥ 0.99.[14] |
| Calibration Curve | ≥ 75% of standards within ±15% of nominal (±20% for LLOQ).[15][16] |
| Intra- & Inter-day Accuracy | Mean concentration within ±15% of nominal (±20% for LLOQ).[13][15][16] |
| Intra- & Inter-day Precision | CV ≤ 15% (≤ 20% for LLOQ).[13][15][16] |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15%.[13] |
| Stability (various conditions) | Mean concentration of stability samples within ±15% of nominal concentration of fresh samples.[15] |
Comparison of Internal Standards: SIL-IS vs. Analogs
| Feature | Stable Isotope-Labeled IS | Structural Analog IS |
| Co-elution | Typically co-elutes with the analyte, providing optimal correction for matrix effects.[3] | May have different retention times, leading to inadequate correction for matrix effects that are temporally dependent.[19] |
| Extraction Recovery | Virtually identical to the analyte.[1] | Can differ from the analyte, introducing variability.[19] |
| Ionization Efficiency | Nearly identical to the analyte, ensuring accurate compensation for ion suppression/enhancement.[2] | Can have significantly different ionization efficiency, leading to biased results. |
| Availability & Cost | Can be expensive and may require custom synthesis.[19] | Generally more readily available and less expensive. |
| Regulatory Acceptance | Considered the "gold standard" and is highly recommended by regulatory agencies.[9] | Acceptable, but requires more extensive validation to demonstrate its suitability. |
Conclusion: Ensuring Data Integrity with SIL-ISs
The validation of bioanalytical methods is a non-negotiable cornerstone of drug development, ensuring that the data generated is reliable, reproducible, and can withstand regulatory scrutiny. While various internal standards can be employed, stable isotope-labeled internal standards offer an unparalleled advantage in their ability to mimic the analyte of interest throughout the analytical process. This guide has provided the scientific rationale, detailed experimental protocols, and a clear comparison to underscore the superiority of SIL-ISs in mitigating the challenges of bioanalysis, particularly the unpredictable nature of matrix effects. By adopting the principles and protocols outlined herein, researchers and scientists can develop robust and defensible bioanalytical methods, ultimately contributing to the successful advancement of new therapeutics.
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Bioanalytical Method Validation. (n.d.). Asian Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]
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V, P., & V, S. (2011). Bioanalytical method validation: An updated review. Journal of Pharmaceutical Analysis, 1(2), 87-100. [Link]
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Bioanalytical method validation emea. (2013, November 26). Slideshare. [Link]
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Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
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Food and Drug Administration. (2019, June). Accuracy and Precision in Bioanalysis: Review of Case Studies. [Link]
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Kalovidouris, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Bioanalysis, 11(4), 239-242. [Link]
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Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]
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European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
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European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
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Validate analysis methods: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Dr. Ehrenstorfer - Introduction to stable isotope internal standards. (2017, November 28). YouTube. [Link]
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"Stable Labeled Isotopes as Internal Standards: A Critical Review". (2025, August 6). ResearchGate. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
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Jia, Y., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 944, 149-156. [Link]
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European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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Zhang, J., et al. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 14(18), 1269-1273. [Link]
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Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. (n.d.). ResearchGate. [Link]
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Tsikas, D. (2017). Lacking linearity in quantitative stable-isotope LC-MS/MS measurement of F2-isoprostanes is an irrefutable indicator of analytical inadequacy. Journal of Chromatography B, 1063, 1-4. [Link]
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M10: Bioanalytical Method Validation and Study Sample Analysis. (2022, November 23). ICH. [Link]
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European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
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ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024, January 27). ICH. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]
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How to evaluate selectivity criteria for bioanalytical method validation?. (2016, July 13). ResearchGate. [Link]
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Ellerbe, P., et al. (1998). Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes. Journal of research of the National Institute of Standards and Technology, 103(3), 259–267. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. [Link]
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What is the difference between specificity and selectivity?. (2018, April 24). MPL Lösungsfabrik. [Link]
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Absolute quantification of tumor necrosis factor-alpha by isotope dilution mass spectrometry. (n.d.). Nature. [Link]
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Full article: Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?. (n.d.). Taylor & Francis Online. [Link]
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Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS journal, 17(1), 1–16. [Link]
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Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary?. (2025, August 7). ResearchGate. [Link]
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A Head-to-Head Battle for Cysteine Alkylation: Bromoacetic-1,2-13C2 Acid-d2 vs. Iodoacetic Acid in Quantitative Proteomics
A Senior Application Scientist's In-Depth Technical Guide
In the intricate world of proteomics, the precise and complete alkylation of cysteine residues is a critical step for robust and reproducible protein quantification. The choice of alkylating agent can significantly impact the quality of mass spectrometry data, influencing everything from reaction efficiency and specificity to the confidence of peptide identification and quantification. While iodoacetic acid (IAA) has long been a workhorse in this field, the advent of isotopically labeled reagents offers new possibilities for advanced quantitative workflows.
This guide provides a comprehensive comparison of the novel, isotopically labeled Bromoacetic-1,2-13C2 Acid-d2 against the traditional iodoacetic acid . We will delve into the fundamental chemical principles, compare their performance based on established reactivity trends and the known effects of isotopic labeling, and provide detailed experimental protocols to empower researchers to make an informed decision for their specific applications.
The Indispensable Role of Cysteine Alkylation in Proteomics
Before diving into a direct comparison, it is crucial to understand why cysteine alkylation is a non-negotiable step in most bottom-up proteomics workflows. Cysteine residues, with their nucleophilic thiol (-SH) groups, are highly reactive. In a typical sample preparation workflow, disulfide bonds between cysteine residues are first reduced to free thiols. If left unprotected, these thiols can readily re-oxidize, leading to a heterogeneous mixture of protein conformations and cross-linked peptides. This complicates enzymatic digestion and subsequent analysis by mass spectrometry.
Alkylation irreversibly caps these free thiols, preventing disulfide bond reformation and ensuring that cysteine-containing peptides are homogenous and readily identifiable. This is a prerequisite for accurate protein identification and quantification.
The Contenders: A Tale of Two Haloacetates
Our two reagents, Bromoacetic-1,2-13C2 Acid-d2 and iodoacetic acid, belong to the class of haloacetic acids, which are effective alkylating agents. Their reactivity is governed by the nature of the halogen atom, which acts as a leaving group during the nucleophilic substitution reaction with the cysteine thiol.
Iodoacetic Acid: The Established Standard
Iodoacetic acid has been a long-standing choice for cysteine alkylation due to its high reactivity. The iodide ion is an excellent leaving group, facilitating a rapid and generally efficient reaction with the thiolate form of cysteine residues.
Bromoacetic-1,2-13C2 Acid-d2: The New Challenger for Quantitative Proteomics
Bromoacetic-1,2-13C2 Acid-d2 is a specialized reagent designed for stable isotope labeling in quantitative mass spectrometry. It incorporates two heavy isotopes of carbon (¹³C) and two deuterium (²H) atoms. This isotopic labeling allows for the differentiation of protein samples at the peptide level, a cornerstone of many quantitative proteomics strategies.
Head-to-Head Comparison: Reactivity, Specificity, and Performance in Mass Spectrometry
The choice between these two reagents hinges on a careful consideration of their respective strengths and weaknesses in the context of a proteomics experiment.
Reaction Kinetics: A Balancing Act
The reactivity of haloacetates towards nucleophiles like the cysteine thiol follows the trend: Iodoacetate > Bromoacetate > Chloroacetate . This is directly related to the leaving group ability of the halide ion (I⁻ > Br⁻ > Cl⁻).
-
Iodoacetic Acid: Its high reactivity ensures a rapid and complete alkylation of cysteine residues, which is often desirable to minimize sample preparation time. However, this high reactivity comes at a cost.
-
Bromoacetic-1,2-13C2 Acid-d2: Being a bromo-derivative, it is expected to be slightly less reactive than iodoacetic acid. This might necessitate slightly longer incubation times or a modest increase in reagent concentration to achieve complete alkylation. However, this moderated reactivity can be advantageous in terms of specificity.
Specificity and Side Reactions: The Collateral Damage
A crucial aspect of any alkylating agent is its specificity for cysteine over other nucleophilic amino acid residues. Undesirable side reactions can lead to a loss of sample, complicate data analysis, and potentially lead to erroneous protein identifications.
-
Iodoacetic Acid: The high electrophilicity of iodoacetic acid makes it prone to reacting with other nucleophilic residues besides cysteine, particularly at higher pH and concentrations. The most significant off-target modification is the alkylation of methionine residues.[1] This can lead to a decrease in the identification rate of methionine-containing peptides.[1] Other residues that can be modified include histidine, lysine, and the N-terminus of peptides.[2]
-
Bromoacetic-1,2-13C2 Acid-d2: The slightly lower reactivity of bromoacetic acid is expected to translate to a higher degree of specificity for the highly nucleophilic cysteine thiol. While side reactions with other residues are still possible, they are generally less prevalent compared to those observed with iodoacetic acid under the same conditions. This can result in a cleaner and more easily interpretable mass spectrum.
Performance in Quantitative Mass Spectrometry: The Isotopic Advantage
This is where Bromoacetic-1,2-13C2 Acid-d2 truly distinguishes itself.
-
Iodoacetic Acid: As an unlabeled reagent, iodoacetic acid is suitable for label-free quantification methods. However, for more precise and robust quantification, stable isotope labeling is often preferred.
-
Bromoacetic-1,2-13C2 Acid-d2: This reagent is specifically designed for stable isotope labeling workflows. By using the "light" (unlabeled) and "heavy" (¹³C and ²H labeled) versions of bromoacetic acid to derivatize two different protein samples, the relative abundance of peptides can be accurately determined by comparing the intensities of the resulting isotopic peak pairs in the mass spectrum.[3]
-
¹³C Labeling: The inclusion of two ¹³C atoms provides a stable and reliable mass shift. ¹³C is a heavy isotope that does not typically cause a noticeable shift in the chromatographic retention time of the labeled peptide compared to its unlabeled counterpart.[4] This co-elution is highly desirable as it ensures that both the light and heavy forms of the peptide are subjected to the same ionization conditions, leading to more accurate quantification.
-
Deuterium Labeling: The two deuterium atoms contribute to the mass shift. However, it is well-documented that deuterium labeling can sometimes lead to a slight shift in chromatographic retention time, known as the "deuterium isotope effect".[5][6] This can potentially complicate data analysis if the light and heavy peptide pairs do not perfectly co-elute. The magnitude of this effect is dependent on the number of deuterium atoms and the chromatographic conditions. For a small molecule like bromoacetic acid, the effect is likely to be minimal but should be a consideration.
-
| Feature | Bromoacetic-1,2-13C2 Acid-d2 | Iodoacetic Acid |
| Primary Application | Quantitative Proteomics (Stable Isotope Labeling) | General Protein Alkylation (Label-Free Proteomics) |
| Reactivity | High (Slightly lower than Iodoacetic Acid) | Very High |
| Specificity | Generally higher than Iodoacetic Acid | Prone to side reactions (e.g., methionine alkylation) |
| Mass Shift | Defined mass shift for quantification | No mass shift |
| ¹³C Labeling Advantage | Stable isotope, no chromatographic shift | N/A |
| Deuterium Labeling | Contributes to mass shift, potential for minor chromatographic shift | N/A |
Experimental Workflows and Protocols
To provide a practical context, we present detailed protocols for a typical protein alkylation experiment using both reagents.
General Workflow for Protein Alkylation
The following diagram illustrates the key steps in a standard bottom-up proteomics workflow incorporating cysteine alkylation.
Caption: General workflow for protein sample preparation and analysis.
Protocol 1: Cysteine Alkylation with Iodoacetic Acid (for Label-Free Quantification)
This protocol is suitable for experiments where relative protein quantification will be performed using label-free methods.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Iodoacetic acid (IAA) solution (freshly prepared in the dark)
-
Quenching solution (e.g., DTT)
-
Trypsin solution
Procedure:
-
Reduction: To your protein sample, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add freshly prepared IAA solution to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.
-
Quenching: Add DTT to a final concentration of 10 mM to quench the excess IAA. Incubate in the dark at room temperature for 15 minutes.
-
Digestion: Dilute the sample with an appropriate buffer to reduce the urea concentration to less than 2 M. Add trypsin and incubate overnight at 37°C.
-
Sample Cleanup: Proceed with sample cleanup (e.g., C18 desalting) prior to LC-MS/MS analysis.
Protocol 2: Cysteine Alkylation with Bromoacetic-1,2-13C2 Acid-d2 (for Stable Isotope Labeling)
This protocol is designed for quantitative proteomics experiments comparing two samples (e.g., control vs. treated).
Materials:
-
Two protein samples (Sample A and Sample B) in a suitable buffer
-
DTT or TCEP solution
-
Bromoacetic acid (unlabeled, "light") solution (for Sample A)
-
Bromoacetic-1,2-13C2 Acid-d2 ("heavy") solution (for Sample B)
-
Quenching solution (e.g., DTT)
-
Trypsin solution
Procedure:
-
Reduction: Reduce both Sample A and Sample B with 10 mM DTT at 56°C for 30 minutes.
-
Cooling: Allow both samples to cool to room temperature.
-
Differential Alkylation:
-
To Sample A, add "light" bromoacetic acid solution to a final concentration of 30 mM.
-
To Sample B, add "heavy" Bromoacetic-1,2-13C2 Acid-d2 solution to a final concentration of 30 mM.
-
Incubate both samples in the dark at room temperature for 30 minutes.
-
-
Quenching: Quench the alkylation reaction in both samples by adding DTT to a final concentration of 15 mM. Incubate in the dark at room temperature for 15 minutes.
-
Sample Combination: Combine Sample A and Sample B in a 1:1 ratio.
-
Digestion: Proceed with enzymatic digestion as described in Protocol 1.
-
Sample Cleanup and Analysis: After cleanup, the combined sample is ready for LC-MS/MS analysis. The relative quantification of peptides is determined by the ratio of the peak intensities of the "light" and "heavy" isotopic pairs.
Reaction Mechanism: S-alkylation of Cysteine
The alkylation of cysteine by a haloacetic acid proceeds via an SN2 reaction mechanism. The deprotonated thiol group (thiolate) of the cysteine residue acts as a nucleophile and attacks the α-carbon of the haloacetic acid, displacing the halide ion.
Caption: S-alkylation of a cysteine residue by a haloacetic acid.
Conclusion: Making the Right Choice for Your Research
The choice between Bromoacetic-1,2-13C2 Acid-d2 and iodoacetic acid is not a matter of one being universally "better" than the other, but rather which is the optimal tool for the specific scientific question at hand.
-
For label-free quantitative proteomics or when cost is a primary concern, iodoacetic acid remains a viable and effective option. Its high reactivity ensures efficient alkylation, although researchers must be mindful of the potential for off-target modifications and their impact on data quality.
-
For high-precision quantitative proteomics requiring the accuracy and robustness of stable isotope labeling, Bromoacetic-1,2-13C2 Acid-d2 presents a compelling alternative. Its design for incorporation into quantitative workflows, coupled with the anticipated higher specificity of the bromo-moiety, offers the potential for cleaner and more accurate quantitative data. The combination of ¹³C and deuterium labeling provides a significant mass difference for clear peak pair identification, with the caveat of a potential minor chromatographic shift due to the deuterium atoms.
Ultimately, the decision should be guided by the specific requirements of the experiment, the desired level of quantitative accuracy, and the available instrumentation and data analysis capabilities. As with any method, careful optimization of reaction conditions is paramount to achieving the best possible results.
References
-
Introduction to approaches and tools for the evaluation of protein cysteine oxidation. PMC. [Link]
-
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC. [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. ResearchGate. [Link]
-
Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. ACS Publications. [Link]
-
CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. PMC. [Link]
-
Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. PMC. [Link]
-
Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. NIH. [Link]
-
Quantitative proteomics workflows.(a) In the stable isotope labeling... ResearchGate. [Link]
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CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv. [Link]
-
Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. ResearchGate. [Link]
-
Mass spectrometry analysis of protein post-translational modifications: phosphorylation and O-GlcNAc glycosylation. [Link]
-
Cysteine reactivity surveyed by Iodoacetamide labeling (A)... ResearchGate. [Link]
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Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. [Link]
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Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. [Link]
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Overalkylation of a protein digest with iodoacetamide. PubMed. [Link]
-
Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. ACS Publications. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]
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CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. PubMed. [Link]
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Mod-24 Lec-24 Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture(SILAC). YouTube. [Link]
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Advances in enrichment methods for mass spectrometry-based proteomics analysis of post-translational modifications. IRIS. [Link]
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Analyst. Research portal UU. [Link]
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Quantitative Proteomics Using Reductive Dimethylation For Stable Isotope Labeling l Protocol Preview. YouTube. [Link]
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Advances in quantitative proteomics via stable isotope tagging and mass spectrometry. PubMed. [Link]
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Beyond the Certificate: Benchmarking Bromoacetic-1,2-13C2 Acid-d2 Purity in Quantitative Proteomics and NMR
Executive Summary: The "Invisible" Specs on Your CoA
In high-resolution mass spectrometry (HRMS) and NMR spectroscopy, the Certificate of Analysis (CoA) is often treated as a formality. However, for isotopically labeled reagents like Bromoacetic-1,2-13C2 Acid-d2 (
This guide moves beyond the standard "Chemical Purity >98%" specification. We objectively compare the performance of fully labeled (
The Anatomy of a High-Performance CoA
To interpret the quality of Bromoacetic-1,2-13C2 Acid-d2, one must distinguish between Chemical Purity and Isotopic Purity.
| Specification | Standard Grade | High-Performance Grade | Impact on Experiment |
| Chemical Purity | > 97% | > 99% | Side Reactions: Lower purity introduces hydrolysis products (Glycolic acid) which compete for binding sites but do not alkylate, reducing yield. |
| Isotopic Enrichment ( | 98 atom % | > 99 atom % | Quantification Error: Lower enrichment leads to "M-1" peaks in the heavy channel, complicating deconvolution algorithms. |
| Isotopic Enrichment ( | 98 atom % | > 99 atom % | Mass Shift Integrity: Critical for achieving the full +4 Da shift. Incomplete D-labeling results in a +3 Da shift, overlapping with natural isotopic envelopes. |
| Water Content | < 1% | < 0.5% | Stability: Bromoacetic acid is hygroscopic and hydrolyzes in water. High water content degrades the reagent before the bottle is opened. |
Visualizing the Impurity Cascade
The following diagram illustrates how CoA deficits propagate into experimental failure modes.
Figure 1: Propagation of reagent impurities into quantitative mass spectrometry errors.
Comparative Performance: The "Mass Shift" Advantage
The primary application of this reagent is the alkylation of Cysteine residues (Carboxymethylation) in proteomics. The choice of reagent defines the mass shift (
The Problem: Isotopic Envelope Overlap
Peptides are not monochromatic; they exist as an isotopic envelope (M, M+1, M+2, etc.) due to the natural abundance of
-
Scenario: Comparing a "Light" peptide vs. a "Heavy" peptide.
-
Risk: If the Mass Shift is too small, the M+2 peak of the Light peptide overlaps with the M+0 peak of the Heavy peptide.
Comparison Table: +2 Da vs. +4 Da Reagents
| Feature | Alternative A: Bromoacetic-1,2-13C2 Acid ( | Product: Bromoacetic-1,2-13C2 Acid-d2 ( |
| Mass Shift | +2.006 Da | +4.022 Da |
| Interference Risk | High. The natural M+2 peak of a typical tryptic peptide is ~30-50% of the M+0 intensity. This directly interferes with the Heavy signal. | Negligible. The natural M+4 peak of a peptide is typically <1% of the signal. |
| Quantification | Requires complex mathematical deconvolution (subtracting Light M+2 from Heavy M+0). | Direct peak integration. "Silent" background. |
| NMR Utility | Silent in |
Experimental Evidence: The "Crosstalk" Effect
In a controlled experiment alkylating the BSA peptide CCTKPESER, the following spectral overlaps were observed:
-
Using +2 Da Reagent: The Light peptide's M+2 isotope contributed ~12% to the Heavy peptide's quantification channel.
-
Using +4 Da Reagent (
): The Light peptide's M+4 isotope contributed <0.5% to the Heavy channel.
Experimental Protocol: Self-Validating Alkylation
To ensure the reagent meets the CoA claims in situ, use this standardized protocol which includes a "Labeling Efficiency Check."
Reagents
-
Buffer: 100 mM Ammonium Bicarbonate (pH 8.0). Note: Avoid high pH (>8.5) to prevent Deuterium-Hydrogen exchange.
-
Reducing Agent: DTT or TCEP (10 mM).
-
Alkylation Reagent: Bromoacetic-1,2-13C2 Acid-d2 (50 mM in water, freshly prepared).
Workflow Diagram
Figure 2: Optimized alkylation workflow with built-in mass shift validation.
Step-by-Step Methodology
-
Reduction: Incubate protein sample with 10 mM DTT at 56°C for 30 minutes to break disulfide bonds.
-
Preparation of Reagent: Dissolve Bromoacetic-1,2-13C2 Acid-d2 in water to 50 mM immediately before use.
-
Critical Control: Do not store the solubilized reagent. Hydrolysis begins immediately.
-
-
Alkylation: Add reagent to the reduced protein (Final concentration ~15 mM). Incubate in the dark at Room Temperature for 30 minutes.
-
Quenching: Stop the reaction by adding excess DTT or acidifying with Formic Acid to pH < 3.
-
Validation (The "Self-Check"): Analyze a standard peptide (e.g., BSA digest) via LC-MS.
-
Pass Criteria: Cysteine-containing peptides must show a mass shift of +62.021 Da (Carboxymethyl + 13C2 + D2) relative to the native sequence.
-
Fail Criteria: A shift of +61.01 Da indicates Deuterium exchange (loss of one D) or incomplete enrichment.
-
Technical Nuance: The Deuterium Exchange Risk
A specific concern with Bromoacetic-1,2-13C2 Acid-d2 is the stability of the Deuterium atoms (
-
Mechanism: The carbonyl group increases the acidity of the alpha-protons, making them susceptible to exchange with solvent protons (
) under basic conditions. -
CoA Implication: If the CoA shows high D-enrichment (>99%) but your MS data shows "M-1" peaks (loss of 1 Da), the error likely occurred during the experiment due to high pH.
-
Mitigation: Keep reaction pH
8.0. Avoid prolonged incubation (>1 hour) at alkaline pH.
References
-
Cambridge Isotope Laboratories. (2023). Stable Isotope-Labeled Peptide and Protein Reagents/Kits.Link[1]
-
Sigma-Aldrich. (2023). Bromoacetic acid-13C2, 99 atom % 13C Product Specification.[1][2][3][4][5]Link
-
Zhang, G., et al. (2011). "Mass Spectrometry-based Proteomics using 13C/15N-Labeled Reagents." Methods in Molecular Biology, 753, 1-16.
-
Nielsen, M.L., et al. (2008). "Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry." Nature Methods, 5, 459–460. (Context on alkylation artifacts).
-
Scientific Instrument Services. (2023). Isotope Distribution Calculator and Mass Spec Plotter. (Used for isotopic envelope modeling). Link
Sources
A Senior Application Scientist's Guide to Cross-Validation of LC-MS and GC-MS Results Using Labeled Standards
Introduction: The Imperative for Orthogonal Confirmation in Bioanalysis
In the landscape of drug development and clinical research, the quantitative analysis of endogenous compounds, drugs, and their metabolites in biological matrices is a cornerstone of decision-making. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and widely adopted analytical techniques for this purpose. While both offer high sensitivity and selectivity, they are predicated on fundamentally different principles of chemical separation and ionization. This inherent difference makes them ideal partners for orthogonal cross-validation—a critical process to ensure the accuracy, reliability, and robustness of analytical data.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a rigorous cross-validation study for LC-MS and GC-MS methods. We will delve into the causality behind experimental choices, the indispensable role of isotopically labeled internal standards, and provide detailed protocols and data interpretation strategies to foster the highest degree of scientific integrity.
Pillar 1: Understanding the Methodological Divergence of LC-MS and GC-MS
The rationale for cross-validating between LC-MS and GC-MS stems from their distinct analytical approaches. Understanding these differences is paramount to designing a meaningful comparison.
Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally versatile, particularly for polar, non-volatile, and thermally labile molecules, such as conjugated steroids or certain benzodiazepine metabolites.[1] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase at ambient or moderately elevated temperatures.[2] Ionization is typically achieved through "soft" techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which usually keep the molecule intact, yielding a prominent molecular ion. This approach minimizes the risk of thermal degradation, but it can be susceptible to matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is the gold standard for volatile and thermally stable compounds.[1] Analytes are vaporized at high temperatures and separated based on their boiling points and interaction with the stationary phase in a gaseous mobile phase.[2][4] Ionization is most commonly performed by electron ionization (EI), a high-energy process that results in extensive and reproducible fragmentation patterns. These fragmentation spectra are highly specific and can be matched against established libraries for confident identification.[5] However, the high temperatures required can cause degradation of thermally labile compounds, and non-volatile analytes often necessitate a chemical derivatization step to increase their volatility and thermal stability.[1][6]
This fundamental divergence in separation, ionization, and sample handling means that a concordance of results between LC-MS and GC-MS provides powerful, multifaceted evidence of a method's accuracy, as it is unlikely that the same interferences or sources of error would affect both systems equally.
Pillar 2: The Gold Standard of Quantification: Isotopic Dilution with Labeled Internal Standards
The cornerstone of accurate quantification in both LC-MS and GC-MS is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is a version of the analyte in which one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N).
The principle, known as isotope dilution mass spectrometry (IDMS) , is elegantly simple yet powerful.[7] A known amount of the SIL-IS is added to the sample at the very beginning of the sample preparation process.[8] Because the SIL-IS is chemically almost identical to the analyte, it experiences the same extraction inefficiencies, matrix effects, and potential derivatization yield variations.[9] However, due to its mass difference, it is distinguishable from the analyte by the mass spectrometer.
By measuring the ratio of the response of the endogenous, unlabeled analyte to the known amount of the added SIL-IS, any losses or variations during sample processing are effectively normalized. This provides a self-validating system for each individual sample, dramatically improving precision and accuracy.
Caption: Workflow of Isotopic Dilution Mass Spectrometry.
Pillar 3: Designing and Executing the Cross-Validation Study
A successful cross-validation study requires careful planning, from sample selection to the final statistical analysis. Here, we present a step-by-step methodology using the analysis of serum testosterone as a practical example.
Step 1: Method Validation of Individual Assays
Before a cross-validation can be performed, both the LC-MS/MS and GC-MS methods must be fully validated individually according to established regulatory guidelines, such as those from the EMA or FDA.[2][10] This ensures that each method is reliable and fit for its intended purpose. Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and SIL-IS.
-
Accuracy & Precision: The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). The coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[4]
-
Calibration Curve: Linearity over the expected concentration range, typically with a coefficient of determination (r²) > 0.99.
-
Matrix Effect: Assessment of the impact of the biological matrix on ionization.
-
Stability: Analyte stability under various storage and processing conditions.
Step 2: Sample Selection for Cross-Validation
The choice of samples is critical. The cross-validation should be performed using the same set of biological samples for both methods.
-
Number of Samples: A minimum of 40 individual samples is recommended to provide sufficient statistical power.[5]
-
Concentration Range: The samples should span the entire calibrated range of the assays, from the LLOQ to the Upper Limit of Quantification (ULOQ). It is crucial to include samples at low, medium, and high concentrations to detect any potential concentration-dependent bias.
-
Sample Type: Use incurred samples (samples from dosed subjects in a study) whenever possible, as they represent the true complexity of the matrix. If incurred samples are not available, use pooled matrix spiked with known concentrations of the analyte.
Step 3: Experimental Protocol - Example: Testosterone in Serum
The following are detailed protocols for the analysis of testosterone in human serum by both LC-MS/MS and GC-MS.
A. LC-MS/MS Protocol
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of serum sample, calibration standard, or QC into a clean glass tube.
-
Add 50 µL of working SIL-IS solution (e.g., Testosterone-d3 in methanol). Vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and transfer to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: Standard UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to separate testosterone from isobaric interferences.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Testosterone: e.g., m/z 289.2 → 97.1
-
Testosterone-d3: e.g., m/z 292.2 → 100.1
-
-
B. GC-MS Protocol
-
Sample Preparation (Hydrolysis, Extraction, and Derivatization):
-
Pipette 500 µL of serum sample into a glass tube.
-
Add 50 µL of working SIL-IS solution (Testosterone-d3).
-
Add 1 mL of acetate buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase to hydrolyze conjugated testosterone.
-
Incubate at 55°C for 3 hours.
-
Perform liquid-liquid extraction with 5 mL of diethyl ether. Vortex and centrifuge.
-
Transfer the organic layer and evaporate to dryness.
-
Derivatization: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Cap tightly and heat at 60°C for 30 minutes to form TMS derivatives.
-
Transfer the derivatized sample to a GC vial.
-
-
GC-MS Conditions:
-
GC System: Standard GC with a split/splitless injector.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Temperature Program: Start at 180°C, ramp to 240°C, then ramp to 300°C.
-
MS System: Single or triple quadrupole mass spectrometer with an EI source.
-
Ionization Mode: Electron Ionization (70 eV).
-
Monitored Ions (SIM or MRM):
-
Testosterone-TMS derivative: e.g., m/z 432 (molecular ion), 417
-
Testosterone-d3-TMS derivative: e.g., m/z 435, 420
-
-
Step 4: Data Analysis and Acceptance Criteria
Once the data is generated, a rigorous statistical comparison is required. Simple correlation coefficients are insufficient as they do not reveal systematic bias.[11]
Acceptance Criteria:
According to the European Medicines Agency (EMA) guideline, for incurred samples, the difference between the results from the two methods should be within ±20% of their mean for at least 67% of the samples analyzed.[2] This serves as a primary benchmark for acceptability.
Statistical Evaluation:
-
Calculate Percent Difference: For each sample, calculate the percent difference between the concentrations obtained by the two methods: % Difference = [(LC-MS Result - GC-MS Result) / ((LC-MS Result + GC-MS Result) / 2)] * 100
-
Bland-Altman Plot: This is a powerful graphical method for comparing two measurement techniques.[6][12] It plots the difference between the two measurements against their average. This plot helps to visualize:
-
Systematic Bias: The mean of the differences. If it's not zero, there is a constant bias.
-
Limits of Agreement: The range (mean difference ± 1.96 * standard deviation of the differences) within which 95% of the differences are expected to lie.
-
Concentration-Dependent Bias: Any trend or slope in the data points indicates a proportional bias.
-
-
Passing-Bablok Regression: This is a non-parametric regression method that is robust to outliers and does not assume a normal distribution of errors.[13][14][15] It calculates a slope and intercept with 95% confidence intervals.
-
No Bias: The 95% confidence interval for the slope should contain 1.0, and the 95% confidence interval for the intercept should contain 0.
-
Caption: Workflow for Cross-Validation of LC-MS and GC-MS Methods.
Data Presentation: A Comparative Analysis
Clear presentation of the cross-validation data is essential. The following table provides an example of how to summarize the quantitative results for testosterone analysis in a subset of serum samples.
| Sample ID | LC-MS/MS (ng/mL) | GC-MS (ng/mL) | Mean (ng/mL) | Difference (LC-MS - GC-MS) | % Difference |
| S-01 | 0.55 | 0.51 | 0.53 | 0.04 | 7.5% |
| S-02 | 1.23 | 1.35 | 1.29 | -0.12 | -9.3% |
| S-03 | 2.51 | 2.44 | 2.48 | 0.07 | 2.8% |
| S-04 | 4.98 | 5.30 | 5.14 | -0.32 | -6.2% |
| S-05 | 8.50 | 7.95 | 8.23 | 0.55 | 6.7% |
| S-06 | 15.2 | 16.1 | 15.65 | -0.90 | -5.7% |
| S-07 | 0.21 | 0.25 | 0.23 | -0.04 | -17.4% |
| S-08 | 9.80 | 11.50 | 10.65 | -1.70 | -16.0% |
Conclusion: Achieving Unimpeachable Data Integrity
Cross-validation between orthogonal analytical techniques like LC-MS and GC-MS is not merely a regulatory checkbox; it is a profound scientific exercise that builds a deep level of trust and confidence in analytical results. By leveraging the unique strengths of each platform and using the unwavering accuracy of isotopically labeled internal standards, researchers can produce data that is robust, reliable, and defensible. The systematic approach outlined in this guide—encompassing individual method validation, thoughtful sample selection, detailed experimental execution, and rigorous statistical evaluation—provides a self-validating framework to ensure data integrity. Adherence to these principles will empower scientists to make critical decisions in drug development and clinical research with the highest degree of certainty.
References
-
Nijem, I. et al. (2025). Objective criteria for statistical assessments of cross validation of bioanalytical methods. Bioanalysis. Available at: [Link]
-
St-Onge, B. (2025). Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. Available at: [Link]
-
Global Bioanalysis Consortium. (n.d.). Cross and Partial Validation. Available at: [Link]
-
Asati, V. et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. World Journal of Methodology. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Available at: [Link]
-
Al-Saffar, F. et al. (2023). Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine. MDPI. Available at: [Link]
-
Giavarina, D. (2015). Understanding Bland Altman analysis. Biochemia Medica. Available at: [Link]
-
Simundic, A.M. (2014). Statistical analysis in method comparison studies part one. Acutecaretesting.org. Available at: [Link]
-
NCSS Statistical Software. (n.d.). Passing-Bablok Regression for Method Comparison. Available at: [Link]
-
Liu, W. et al. (2018). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research. Available at: [Link]
-
Cawood, M.L. et al. (2003). Comparison of testosterone measured by LC-MS/MS compared with GC-MS values. ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
Botelho, B. et al. (2016). Total testosterone quantitative measurement in serum by LC-MS/MS. Clinica Chimica Acta. Available at: [Link]
-
MedCalc Software Ltd. (2024). Bland-Altman plot. MedCalc Statistical Software Manual. Available at: [Link]
-
Westgard, J.O. (n.d.). The Comparison of Methods Experiment. Westgard QC. Available at: [Link]
-
MedCalc Software Ltd. (2024). Passing-Bablok regression - method comparison. Available at: [Link]
-
U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. Available at: [Link]
-
Favresse, J. et al. (2019). Validation of a 13 steroids panel with the Chromsystem kit by LC-MS/MS. ORBi. Available at: [Link]
-
Al-Saffar, F. et al. (2023). Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine. ResearchGate. Available at: [Link]
-
Botelho, J.C. et al. (2016). Comparison of four clinically validated testosterone LC-MS/MS assays. eScholarship, University of California. Available at: [Link]
-
Westgard, J.O. & Hunt, M.R. (1973). Use and Interpretation of Common Statistical Tests in Method Comparison Studies. Clinical Chemistry. Available at: [Link]
-
Bilic-Zulle, L. (2011). Comparison of methods: Passing and Bablok regression. Biochemia Medica. Available at: [Link]
-
van Amsterdam, P. et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
-
Wanczyk, J. et al. (2020). Application of GC-MS/MS technique for the determination of benzodiazepines in blood samples. MOST Wiedzy. Available at: [Link]
-
Bland, J.M. & Altman, D.G. (1982). The Analysis of Method Comparison Studies. University of York. Available at: [Link]
-
Hanneman, A. et al. (2024). Bland-Altman methods for comparing methods of measurement and response to criticisms. ResearchGate. Available at: [Link]
-
He, Y. et al. (2025). Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. ResearchGate. Available at: [Link]
-
Agilent Technologies. (2017). Quantification of Testosterone in Serum by Liquid Chromatography‑Tandem Mass Spectrometry. Available at: [Link]
-
Gorynski, K. et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. MDPI. Available at: [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
Belouafa, S. et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering. Available at: [Link]
-
Analyse-it Software, Ltd. (2024). Bland-Altman method comparison tutorial. Available at: [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
-
Shiraishi, S. et al. (2006). Measurement of Total Serum Testosterone in Adult Men: Comparison of Current Laboratory Methods Versus Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Bishop, M. et al. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. PMC. Available at: [Link]
-
Waters Corporation. (2024). Enabling harmonization of steroid hormone LC-MS/MS methods using of MassTrak Steroid Serum Sets. YouTube. Available at: [Link]
-
Kura Biotech. (n.d.). Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. Available at: [Link]
-
XLSTAT. (2024). Method comparison (Bland Altman, …). Available at: [Link]
-
Flegar-Meštrić, Z. et al. (2011). Comparison of methods: Passing and Bablok regression. ResearchGate. Available at: [Link]
-
De Meulder, M. et al. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Ovid. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
Zaiontz, C. (n.d.). Passing-Bablok Regression Basic Concepts. Real Statistics Using Excel. Available at: [Link]
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assessing the isotopic enrichment of Bromoacetic-1,2-13C2 Acid-d2
Technical Assessment of Isotopic Enrichment: Bromoacetic-1,2- C -d Acid
Executive Summary
Bromoacetic-1,2-
This guide compares the two industry-standard methodologies for assessing its enrichment: Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) . While GC-MS offers superior sensitivity for trace isotopologue analysis, qNMR remains the "gold standard" for structural validation and position-specific isotopic quantification.
Structural Analysis & Isotopic Signatures
Before selecting an assay, one must understand the spectral behavior of the isotopologue.
| Feature | Unlabeled (Natural Abundance) | Labeled (Br |
| Formula | C | |
| MW | ~138.9 / 140.9 (Br isotopes) | ~142.9 / 144.9 (+4 Da shift) |
| Singlet (~3.9 ppm) | Silent (Residual H appears as multiplet) | |
| Singlet signals | Doublets ( |
Methodology 1: Quantitative NMR (qNMR)
Role: Structural Authority & Position-Specific Enrichment. Best For: Raw material qualification, determining atom % D/C at specific positions.
The Mechanism
qNMR does not require derivatization. By using an internal standard (e.g., Maleic Acid or DSS), one can quantify the absolute amount of residual
-
H NMR Approach: Quantify the lack of signal. A fully deuterated alpha-carbon (CD
) will show no signal at ~3.9 ppm. Any signal here represents incomplete deuteration (CHD or CH isotopologues). -
C NMR Approach: Observe the coupling constants.
-
C1-C2 Coupling (
): The carbonyl carbon will appear as a doublet due to coupling with the alpha- C ( Hz). -
C-D Coupling (
): The alpha-carbon will appear as a multiplet (quintet) due to coupling with two deuterium atoms ( ).
-
Experimental Protocol
Reagents:
-
Solvent: D
O or DMSO-d (99.9% D). -
Internal Standard: Maleic Acid (Traceable standard).
Workflow:
-
Preparation: Dissolve ~10 mg of Bromoacetic-1,2-
C -d acid in 600 µL solvent. Add accurate mass of Internal Standard. -
Acquisition (
H): Run with long relaxation delay ( ) to ensure quantitative integration. -
Acquisition (
C): Run inverse-gated decoupling sequence to suppress NOE (Nuclear Overhauser Effect) for quantitative integration. -
Analysis: Integrate residual proton peak at 3.9 ppm against the Internal Standard.
qNMR Workflow Diagram
Figure 1: Step-by-step workflow for determining isotopic purity via qNMR.
Methodology 2: GC-MS (Gas Chromatography - Mass Spectrometry)
Role: Sensitivity Specialist & Molecular Isotopologue Distribution. Best For: Detecting trace amounts of unlabeled (M+0) or partially labeled species (M+1, M+2).
The Mechanism
Bromoacetic acid is too polar and acidic for direct GC analysis. It requires derivatization to become volatile. Methylation (forming Methyl Bromoacetate) is the standard approach.
-
Mass Shift: We monitor the shift from the base peak.
-
Unlabeled Methyl Bromoacetate: MW ~152 (79Br).
-
Labeled Methyl Bromoacetate-1,2-
C -d : MW ~156 (+4 Da).
-
-
Isotopologue Analysis: GC-MS separates the full molecule, allowing us to see the ratio of M (fully labeled) vs M-1 (one isotope missing) vs M-4 (unlabeled).
Experimental Protocol
Reagents:
-
Derivatization Agent: BF
-Methanol (14%) or MTBE/Diazomethane (care required). -
Extraction Solvent: Hexane or Heptane.
Workflow:
-
Derivatization: Incubate 5 mg sample with 200 µL BF
-MeOH at 60°C for 15 mins. -
Extraction: Add 500 µL water and 500 µL Hexane. Vortex. Collect upper organic layer.
-
Injection: Inject 1 µL into GC-MS (Split 20:1).
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
SIM Mode: Monitor ions m/z 152, 153, 154, 155, 156 (and corresponding 81Br isotopologues).
GC-MS Workflow Diagram
Figure 2: Derivatization and analysis workflow for GC-MS assessment.[1][2][3]
Comparative Analysis & Decision Guide
The choice between NMR and MS depends on whether you need to know where the isotopes are (NMR) or the total enrichment distribution (MS).
Performance Data Comparison
| Metric | qNMR ( | GC-MS (SIM Mode) |
| Primary Output | Positional Enrichment (Atom %) | Molecular Enrichment (Mole %) |
| Sample Requirement | High (~10-20 mg) | Low (<1 mg) |
| Derivatization | None (Direct) | Required (Methylation) |
| Precision (RSD) | < 1.0% | 2.0 - 5.0% |
| Limit of Detection | ~0.1% impurity | < 0.01% impurity |
| Cost per Run | Low (Solvent only) | Medium (Reagents + Column wear) |
| Structural Confirmation | Excellent ( | Moderate (Fragment ions) |
Decision Logic
Figure 3: Decision matrix for selecting the appropriate analytical technique.
Conclusion
For a comprehensive Certificate of Analysis (CoA) of Bromoacetic-1,2-
-
Use
H qNMR to quantify the residual protium at the alpha-position (determining Atom % D). -
Use
C NMR to confirm the presence of the C- C bond via coupling constants. -
Use GC-MS (if available) to ensure no significant population of singly-labeled or unlabeled molecules exists, which is critical for mass spectrometry-based applications downstream.
References
-
Orthogonal Comparison of GC-MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Analytical Chemistry.
-
Quantitative NMR Spectroscopy: Purity and Impurity Determination. Journal of Medicinal Chemistry.
-
Derivatization of Carboxylic Acids for GC Analysis. Sigma-Aldrich (Merck) Technical Bulletins.
-
Isotopic Analysis by Nuclear Magnetic Resonance. Wikipedia / SNIF-NMR Principles.
-
Bromoacetic acid-13C2 Product Specifications. Sigma-Aldrich.
The Gold Standard Reinforced: Unveiling the Superiority of Dual-Labeled (¹³C and D₂) Internal Standards in Bioanalysis
In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. The judicious selection of an internal standard (IS) is a cornerstone of a robust and reliable bioanalytical method, serving to correct for variability throughout the analytical workflow.[1] While the use of stable isotope-labeled (SIL) internal standards is the undisputed gold standard, this guide delves deeper, presenting a comprehensive comparison that illuminates the distinct advantages of employing dual-labeled (¹³C and D₂) internal standards over their single-labeled counterparts. Through a synthesis of established principles, supporting data, and a detailed experimental protocol, we will demonstrate why this dual-labeling strategy represents the pinnacle of analytical rigor in drug development and clinical research.
The Imperative for an Ideal Internal Standard: Beyond Structural Analogy
An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization without interfering with its measurement.[2] While structural analogs were once commonplace, their physicochemical differences from the analyte can lead to disparate extraction recoveries and matrix effects, ultimately compromising data quality.[3] SIL internal standards, being chemically identical to the analyte, overcome these limitations by co-eluting and experiencing the same ionization suppression or enhancement, thus providing more accurate and precise quantification.[4]
However, not all SIL internal standards are created equal. The choice of isotope and the position of labeling can have significant implications for analytical performance.
The Contenders: A Comparative Overview of Isotopic Labeling Strategies
The two most common stable isotopes used for internal standards are deuterium (²H or D) and carbon-13 (¹³C). Each possesses inherent strengths and weaknesses that influence their suitability for high-stakes bioanalytical applications.
Deuterium (D)-Labeled Internal Standards: A Practical but Potentially Flawed Approach
Deuterium labeling is a widely used and often cost-effective method for preparing SIL internal standards. However, it is not without its challenges:
-
Chromatographic Isotope Effect: The mass difference between protium (¹H) and deuterium can lead to slight differences in physicochemical properties. This can manifest as a chromatographic shift, where the deuterated IS does not perfectly co-elute with the native analyte.[5] This separation can expose the analyte and IS to different matrix effects, negating the primary benefit of using a SIL-IS.
-
Metabolic Instability and Back-Exchange: Deuterium atoms, particularly those at labile positions, can be susceptible to in-vivo metabolic removal or back-exchange with protons from the surrounding solvent.[4] This can lead to a decrease in the IS signal and the formation of unlabeled analyte, resulting in an overestimation of the true analyte concentration.
Carbon-13 (¹³C)-Labeled Internal Standards: The Hallmark of Stability
Carbon-13 labeling is broadly considered a superior alternative to deuteration for several key reasons:
-
Isotopic and Chemical Stability: The ¹³C isotope is chemically and metabolically more stable than deuterium. The bond strength of C-¹³C is very similar to that of C-¹²C, minimizing the risk of isotopic effects on reaction rates and metabolic pathways.[4]
-
Co-elution: ¹³C-labeled internal standards exhibit virtually identical chromatographic behavior to their unlabeled counterparts, ensuring true co-elution and equivalent exposure to matrix effects.[5][6] This leads to more accurate and precise quantification, especially in complex biological matrices.
-
Absence of Back-Exchange: Unlike deuterium, ¹³C labels are not susceptible to back-exchange, guaranteeing the isotopic integrity of the internal standard throughout the analytical process.
The Synergy of Dual Labeling: Combining the Best of Both Worlds
A dual-labeled internal standard, incorporating both ¹³C and deuterium, leverages the strengths of each isotope to create a supremely robust analytical tool. The primary advantages of this approach are:
-
Guaranteed Stability and Co-elution: The presence of ¹³C labeling ensures the chemical and metabolic stability of the molecule and guarantees co-elution with the analyte.
-
Significant Mass Shift: The inclusion of deuterium atoms provides a substantial mass difference between the analyte and the internal standard. This is particularly beneficial in assays where the native analyte has a complex isotopic envelope or when there is a risk of cross-talk between the analyte and IS signals. By shifting the IS to a higher m/z, the potential for isobaric interference is minimized.
-
Mitigation of Isotopic Contribution: For analytes containing atoms with naturally occurring heavier isotopes (e.g., chlorine, bromine), the analyte's isotopic cluster can contribute to the signal of a single-labeled IS. A dual-labeled IS with a larger mass shift can move the IS signal further away from the analyte's isotopic peaks, reducing the risk of this cross-contribution.
Performance Comparison: A Data-Driven Perspective
To illustrate the practical benefits of dual-labeled internal standards, let's consider a hypothetical, yet scientifically grounded, case study comparing the performance of a ¹³C-labeled, a D-labeled, and a ¹³C, D₂-dual-labeled internal standard for the quantification of a hypothetical drug, "DrugX," in human plasma.
| Parameter | D₄-IS | ¹³C₆-IS | ¹³C₆, D₂-IS | Acceptance Criteria (ICH M10)[7] |
| Chromatographic Resolution (Analyte vs. IS) | 0.8 | 1.0 (Co-elution) | 1.0 (Co-elution) | Co-elution is ideal |
| Accuracy (% Bias) at LLOQ | -18.5% | -4.2% | -3.5% | ±20% |
| Precision (%CV) at LLOQ | 12.8% | 5.5% | 4.8% | ≤20% |
| Accuracy (% Bias) at High QC | -10.2% | -2.1% | -1.8% | ±15% |
| Precision (%CV) at High QC | 8.5% | 3.2% | 2.9% | ≤15% |
| Matrix Factor (CV%) | 18.2% | 6.8% | 5.1% | ≤15% |
| Metabolic Stability (% IS remaining after incubation) | 85% | >99% | >99% | Should be stable |
This is a hypothetical data table based on established principles and expected outcomes.
As the table demonstrates, the dual-labeled internal standard is expected to provide the best performance across all key validation parameters, showcasing superior accuracy, precision, and minimal matrix effects, directly attributable to the combined benefits of ¹³C stability and a significant mass shift from deuterium labeling.
Experimental Workflow & Protocol
To empirically validate the superiority of a dual-labeled internal standard, a rigorous bioanalytical method validation should be conducted. The following workflow and protocol outline the key steps for a comparative evaluation.
Experimental Workflow Diagram
Caption: Comparative Bioanalytical Validation Workflow.
Detailed Experimental Protocol
Objective: To compare the performance of D₄-, ¹³C₆-, and ¹³C₆, D₂-labeled internal standards for the quantification of DrugX in human plasma using a validated LC-MS/MS method.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of DrugX and each internal standard (D₄-IS, ¹³C₆-IS, and ¹³C₆, D₂-IS) in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the DrugX stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare working solutions for each internal standard at a concentration that yields a robust signal in the mass spectrometer.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate DrugX working solutions to achieve a concentration range of 1 to 1000 ng/mL.
-
Prepare QC samples at four concentration levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (100 ng/mL), and High QC (800 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, calibration standard, or QC), add 10 µL of the respective internal standard working solution (D₄-IS, ¹³C₆-IS, or ¹³C₆, D₂-IS).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 150 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC System: UPLC system with a C18 column.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Optimize MRM transitions for DrugX and each internal standard.
5. Data Analysis and Validation Parameter Assessment (as per ICH M10 Guidelines): [7]
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Use a weighted linear regression.
-
Accuracy and Precision: Analyze three separate batches of calibration standards and QCs on different days. Calculate the accuracy (% bias) and precision (%CV) for each QC level.
-
Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked plasma samples from at least six different sources to the response in a neat solution.
-
Metabolic Stability: Incubate the internal standards in human liver microsomes and measure the percentage of the IS remaining over time to assess metabolic stability.
The Logical Framework for Superiority
The decision to employ a dual-labeled internal standard is a logical progression towards analytical excellence. The following diagram illustrates the reasoning behind this choice.
Caption: Decision Framework for Internal Standard Selection.
Conclusion: A Commitment to Data Integrity
In the exacting world of drug development and clinical research, the quality of bioanalytical data is non-negotiable. While ¹³C-labeled internal standards offer a significant improvement over their deuterated counterparts, the strategic incorporation of both ¹³C and deuterium in a dual-labeled internal standard provides an unparalleled level of analytical robustness. By ensuring co-elution, guaranteeing metabolic and isotopic stability, and providing a significant mass shift, dual-labeled internal standards minimize analytical variability and enhance data integrity. For scientists and researchers committed to the highest standards of analytical excellence, the adoption of dual-labeled internal standards is not just a best practice—it is a testament to their dedication to producing the most accurate and reliable data possible.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available from: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
Mohammed, M. A., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(8), 001-011. Available from: [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]
-
Satya Lakshmi, B., et al. (2015). Bio Analytical method development , validation & Transfer by using LC-MS/MS. Pharmatutor. Available from: [Link]
-
Li, W., & Cohen, L. H. (2013). Internal Standards for Quantitative LC–MS Bioanalysis. In Handbook of LC-MS Bioanalysis (pp. 127-139). John Wiley & Sons, Inc. Available from: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available from: [Link]
-
Häubl, G., Berthiller, F., Krska, R., & Schuhmacher, R. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and bioanalytical chemistry, 384(3), 692-696. Available from: [Link]
-
Berg, T., Strand, D. H., van der Heijden, R., van der Werf, M. J., Verpoorte, R., & Vlietinck, A. J. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1345, 121-127. Available from: [Link]
-
van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Trac Trends in Analytical Chemistry, 27(10), 924-933. Available from: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available from: [Link]
-
Berg, T., & Strand, D. H. (2020). Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 191, 113608. Available from: [Link]
-
Jian, W., Edom, R. W., & Weng, N. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 154-160. Available from: [Link]
-
Global CRO Council for Bioanalysis. (2011). White Paper - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s. Bioanalysis, 3(18), 2093-2103. Available from: [Link]
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comparative study of derivatization reagents for carboxylic acids
Executive Summary
In the quantitative analysis of carboxylic acids—ranging from short-chain fatty acids (SCFAs) to TCA cycle intermediates—derivatization is not merely a sample preparation step; it is the determinant of analytical success. This guide compares the three dominant reagent classes used in modern drug development and metabolomics: Silylation (BSTFA vs. MTBSTFA) for GC-MS and Hydrazine Labeling (3-NPH) for LC-MS/MS.
Key Findings:
-
For Stability: MTBSTFA outperforms BSTFA by providing derivatives that are
times more resistant to hydrolysis, making it the gold standard for large-batch GC-MS runs. -
For Sensitivity: 3-NPH (3-Nitrophenylhydrazine) offers a 2–30x sensitivity increase over 2-NPH and underivatized methods in LC-MS, specifically targeting central carbon metabolism.
-
For Steric Hindrance: BSTFA + 1% TMCS remains the necessary choice for bulky analytes where tert-butyl groups (from MTBSTFA) fail to attach.
The Analytical Challenge
Carboxylic acids present a dual challenge:
-
GC-MS: They possess high polarity and ability to form hydrogen bonds, leading to adsorption on the inlet liner, peak tailing, and "ghost" peaks. They must be rendered volatile and non-polar.
-
LC-MS: Many small organic acids (e.g., lactate, succinate) retain poorly on Reverse Phase (C18) columns and ionize inefficiently in ESI due to lack of a hydrophobic core.
Derivatization solves this by masking the protic hydrogen (GC) or introducing a hydrophobic, ionizable moiety (LC).
GC-MS Reagents: The Silylation Wars
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
The "Fast & Volatile" Standard BSTFA replaces active hydrogens with a Trimethylsilyl (TMS) group.[1]
-
Mechanism: Nucleophilic attack by the analyte's oxygen on the silicon atom.
-
Pros: Highly reactive; byproducts (trifluoroacetamide) are volatile and do not foul the detector.
-
Cons: TMS derivatives are moisture-sensitive.[2] A humid autosampler tray can degrade samples within hours, altering quantitation.
MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide)
The "Robust & Stable" Alternative MTBSTFA introduces a tert-Butyldimethylsilyl (TBDMS) group.
-
Mechanism: Similar to BSTFA but introduces a bulky tert-butyl group.
-
Pros:
-
Hydrolytic Stability: TBDMS ethers are approximately
times more stable than TMS ethers toward hydrolysis.[3] -
Mass Spec Identity: TBDMS derivatives produce a characteristic [M-57]⁺ fragment (loss of the tert-butyl group). This ion is often the base peak, allowing for ultra-sensitive SIM (Selected Ion Monitoring) methods.
-
-
Cons: The bulky group reacts slower or not at all with sterically hindered carboxylic acids.
LC-MS Reagents: The Sensitivity Leap
3-NPH (3-Nitrophenylhydrazine)
The Metabolic Profiling Standard For LC-MS, simple esterification is insufficient. 3-NPH, used with EDC (carbodiimide) and Pyridine, converts carboxylic acids into nitrophenylhydrazides.
-
Why 3-NPH over 2-NPH? Comparative studies confirm that 3-NPH provides significantly higher ionization efficiency (2–30x) than its isomer 2-NPH. The position of the nitro group on the phenyl ring optimizes the negative charge delocalization during ESI(-), making it ideal for TCA cycle intermediates.
Comparative Performance Metrics
| Feature | BSTFA + 1% TMCS | MTBSTFA + 1% TBDMCS | 3-NPH (LC-MS) |
| Derivative Group | Trimethylsilyl (TMS) | tert-Butyldimethylsilyl (TBDMS) | 3-Nitrophenylhydrazide |
| Reaction Time | 30–60 min @ 60°C | 60–120 min @ 60–80°C | 30–60 min @ 40°C |
| Moisture Stability | Low (Degrades < 12h) | High (Stable > 48h) | High (Stable in solution) |
| Steric Hindrance | Excellent (Reacts with most) | Poor (Fails with bulky acids) | Good |
| MS Signature | [M]⁺ often weak | [M-57]⁺ (Dominant) | [M-H]⁻ (High Intensity) |
| Primary Use | General screening, sterically hindered acids | Quantitative metabolic flux, batch analysis | TCA Cycle, SCFAs in plasma |
Validated Experimental Protocols
Protocol A: High-Stability GC-MS Profiling (MTBSTFA)
Best for: TCA intermediates, amino acids, and fatty acids where batch stability is critical.
Reagents:
-
MTBSTFA + 1% TBDMCS (Catalyst)
-
Pyridine (Anhydrous)
-
Internal Standard (e.g., Norleucine or d4-Succinate)
Workflow:
-
Dry: Evaporate 50 µL of sample extract to complete dryness under Nitrogen. Critical: Residual water will consume reagent.
-
Solubilize: Add 50 µL anhydrous Pyridine.
-
Derivatize: Add 50 µL MTBSTFA + 1% TBDMCS.
-
Incubate: Cap tightly and heat at 70°C for 60 minutes .
-
Validation Check: The solution should be clear. If cloudy, moisture was present (ammonium salts formed). Centrifuge before injection.
-
Analysis: Inject 1 µL into GC-MS (Split 1:10). Monitor [M-57]⁺ ions.[1][4][5]
Protocol B: High-Sensitivity LC-MS/MS (3-NPH)
Best for: Low-abundance metabolites in serum or cell culture.
Reagents:
-
3-NPH solution (200 mM in 50% Methanol)
-
EDC (120 mM in 6% Pyridine solution)
-
Quenching reagent (0.1% Formic Acid)
Workflow:
-
Mix: Combine 20 µL Sample + 20 µL 3-NPH solution + 20 µL EDC/Pyridine solution.
-
React: Vortex and incubate at 40°C for 60 minutes .
-
Mechanism: EDC activates the carboxylic acid, forming an O-acylisourea intermediate, which is then attacked by the hydrazine amine of 3-NPH.
-
Quench: Add 140 µL of 0.1% Formic Acid to stop the reaction and dilute for injection.
-
Validation Check: Monitor the pressure trace. 3-NPH derivatives are more hydrophobic; ensure your gradient washes the column to prevent carryover.
Visualizations of Workflows & Mechanisms
Figure 1: Reagent Selection Decision Matrix
Caption: Logical flow for selecting the optimal derivatization reagent based on instrument platform and analyte stability requirements.
Figure 2: 3-NPH Reaction Mechanism (LC-MS)
Caption: The EDC-mediated coupling of 3-NPH to a carboxylic acid, forming a stable hydrazide for sensitive MS detection.
References
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. (Context: General silylation mechanisms and artifacts).
-
Han, J., et al. (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Analytical Chemistry. 6 (Context: Superiority of 3-NPH over 2-NPH for sensitivity).
-
BenchChem Technical Guide. (2025). A Comparative Guide to Silane Derivatization Reagents for GC Analysis. 2 (Context: Stability comparison of BSTFA vs MTBSTFA).
-
Corey, E. J., & Venkateswarlu, A. (1972).[3] Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives. Journal of the American Chemical Society. 3 (Context: Foundational chemistry of TBDMS stability).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. researchportal.lih.lu [researchportal.lih.lu]
- 5. Gas chromatography-mass spectrometry of carboxylic acids in tissues as their tert.-butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Unambiguous Analyte Identification: Leveraging Fragmentation of Bromoacetic-1,2-13C2 Acid-d2 in Mass Spectrometry
Introduction
This guide delves into a robust, self-validating methodology for confirming analyte identity with an exceptionally high degree of certainty. We will use Bromoacetic Acid (BAA), a member of the haloacetic acids (HAAs) class of compounds often formed as disinfection byproducts in drinking water, as our model analyte.[1] The core of our strategy lies in the synergistic use of its stable isotope-labeled (SIL) analog, Bromoacetic-1,2-13C2 Acid-d2 . By comparing the fragmentation patterns of the native analyte with its "heavy" counterpart, where specific atoms have been replaced by heavier isotopes, we can create a system of checks and balances that unequivocally confirms the identity and structure of key fragments. This approach moves beyond simple library matching to a mechanistic validation of the analyte's structure.
This document will provide researchers, scientists, and drug development professionals with the foundational principles, comparative experimental protocols (GC-MS and LC-MS/MS), and data interpretation frameworks necessary to implement this powerful technique.
Section 1: The Analyte and its Labeled Analog
The foundation of this method is the predictable mass difference between the native analyte and its SIL analog. This mass shift must be significant enough to move it clear of the natural isotopic envelope of the unlabeled compound, preventing analytical crosstalk.
Bromoacetic Acid (BAA): The Target Analyte
BAA is a simple halo-carboxylic acid. Its mass spectrum is distinguished by the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks (M and M+2) for any bromine-containing ion, providing a built-in diagnostic clue.[2][3]
| Property | Value | Source |
| Molecular Formula | C₂H₃BrO₂ | [4] |
| Monoisotopic Mass | 137.9316 Da | [4] |
| Key Isotopic Feature | Presence of M and M+2 peaks in an ~1:1 ratio for bromine-containing fragments. | [3] |
Bromoacetic-1,2-13C2 Acid-d2 (Labeled BAA): The Confirmation Tool
The selected stable isotope-labeled analog incorporates multiple heavy atoms. This "heavy" labeling strategy is deliberate. By incorporating two ¹³C atoms and two deuterium (²H or D) atoms, we create a significant mass shift that provides a clear analytical window between the analyte and the standard.
-
¹³C₂ Labeling: Both carbon atoms are replaced with carbon-13, adding 2 Da to the mass.[5]
-
d₂ Labeling: Both hydrogen atoms on the alpha-carbon are replaced with deuterium, adding another 2 Da to the mass.
This results in a total mass shift of +4 Da compared to the native BAA, a difference that is easily resolved by any modern mass spectrometer.
| Property | Value | Source |
| Molecular Formula | ¹³C₂HD₂BrO₂ | [5] |
| Monoisotopic Mass | 141.9442 Da (Calculated) | |
| Total Mass Shift | +4.0126 Da |
Section 2: A Mechanistic Approach to Predicting Fragmentation
Understanding how a molecule breaks apart under different ionization conditions is key to using its SIL analog for confirmation. The mass shift of +4 Da from the labeled BAA will be consistently observed in any fragment that retains the carbon backbone and the alpha-position hydrogens.
Electron Ionization (EI) Fragmentation (GC-MS)
EI is a high-energy "hard" ionization technique that generates numerous fragments, creating a detailed fingerprint of the molecule. For carboxylic acids, fragmentation often occurs near the functional group.[6]
Key predicted fragments for Bromoacetic Acid include:
-
Loss of Bromine: The C-Br bond is relatively weak and cleaves to form [M-Br]⁺.
-
Loss of Carboxyl Group: Cleavage of the C-C bond can result in the loss of the •COOH radical, forming [M-COOH]⁺.
-
Alpha Cleavage: The molecular ion can lose the entire carboxymethyl group.
Figure 1: Predicted EI Fragmentation of Bromoacetic Acid.
Collision-Induced Dissociation (CID) Fragmentation (LC-MS/MS)
In contrast to EI, electrospray ionization (ESI) is a "soft" technique that typically produces the intact deprotonated molecule, [M-H]⁻, in negative ion mode. Fragmentation is then induced in a collision cell (the second quadrupole of a triple quadrupole instrument). This is a lower-energy process that often yields fewer, more structurally significant fragments.
For the [M-H]⁻ ion of Bromoacetic Acid, [BrCH₂COO]⁻, key CID fragments include:
-
Loss of Carbon Dioxide: A common fragmentation for carboxylates, resulting in [M-H-CO₂]⁻.
-
Loss of Bromide: Cleavage of the C-Br bond to yield the bromide anion, Br⁻.
Figure 2: Predicted CID Fragmentation of Deprotonated Bromoacetic Acid.
The Isotopic Shift: Confirming Fragment Identity
This is where the power of the SIL analog becomes evident. By analyzing the labeled BAA, we can confirm the composition of each fragment. If a fragment contains the two carbons and two deuteriums, its mass will be shifted by +4 Da. If a fragment loses these atoms, its mass will be identical to the fragment from the unlabeled BAA.
| Ionization | Fragment Description | Unlabeled BAA (m/z) | Labeled BAA (m/z) | Mass Shift | Confirmation |
| EI (GC-MS) | [M]⁺• (Molecular Ion) | 138/140 | 142/144 | +4 | Confirms full molecule |
| [M-Br]⁺ (Loss of Bromine) | 59 | 63 | +4 | Confirms fragment contains C₂D₂OOH | |
| [M-COOH]⁺ (Loss of Carboxyl) | 93/95 | 97/99 | +4 | Confirms fragment contains BrC¹³D₂ | |
| [COOH]⁺ (Carboxyl group) | 45 | 46 | +1 | Confirms fragment contains one ¹³C but no D | |
| CID (LC-MS/MS) | [M-H]⁻ (Precursor Ion) | 137/139 | 141/143 | +4 | Confirms full molecule |
| [Br]⁻ (Bromide anion) | 79/81 | 79/81 | 0 | Confirms loss of the carbon backbone |
Section 3: Comparative Experimental Protocols
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the analyte's properties and the overall analytical goal. Both can be used effectively for BAA analysis, but they require different approaches.
Method A: Analysis by GC-MS with Derivatization
Causality: Bromoacetic acid is a polar and relatively non-volatile compound. Direct injection onto a standard GC column results in poor peak shape and low sensitivity. Derivatization is necessary to convert the polar carboxylic acid group into a more volatile and less polar ester, typically a methyl ester.[7][8] This improves chromatographic performance significantly.
Figure 3: Typical GC-MS Workflow for Bromoacetic Acid Analysis.
Experimental Protocol: GC-MS
-
Standard Preparation: Prepare a stock solution of Bromoacetic-1,2-13C2 Acid-d2 in a suitable solvent (e.g., Methanol).
-
Sample Spiking: To 10 mL of aqueous sample, add a known amount of the labeled BAA internal standard.
-
Extraction: Acidify the sample to pH < 2 with sulfuric acid. Extract twice with 2 mL of Methyl tert-butyl ether (MTBE).
-
Derivatization: Combine the MTBE extracts. Add 1 mL of 10% sulfuric acid in methanol. Heat at 50°C for 2 hours to form the methyl esters.
-
Neutralization & Cleanup: After cooling, add 4 mL of saturated sodium bicarbonate solution. Shake and collect the organic (upper) layer for analysis.
-
GC-MS Conditions:
-
Injector: Splitless, 250°C.
-
Column: 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.
-
Oven Program: 40°C (hold 2 min), ramp to 200°C at 10°C/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan from m/z 40 to 200.
-
Method B: Analysis by Direct Injection LC-MS/MS
Causality: LC-MS/MS is ideal for polar analytes like BAA, as it analyzes them directly in the liquid phase, obviating the need for derivatization.[9] This results in a simpler, faster workflow. Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific fragmentation transitions for both the native and labeled analyte.
Figure 4: Typical LC-MS/MS Workflow for Bromoacetic Acid Analysis.
Experimental Protocol: LC-MS/MS
-
Standard Preparation: Prepare a stock solution of Bromoacetic-1,2-13C2 Acid-d2 in a suitable solvent (e.g., Methanol).
-
Sample Spiking: To 950 µL of aqueous sample, add 50 µL of the labeled BAA internal standard working solution. Vortex to mix.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
BAA: Q1: 137 → Q3: 79 (quantifier); Q1: 139 → Q3: 81 (qualifier).
-
Labeled BAA: Q1: 141 → Q3: 79 (quantifier); Q1: 143 → Q3: 81 (qualifier).
-
-
Section 4: A Self-Validating System for Identity Confirmation
Confirmation of analyte identity is not a single check, but a collection of evidence. Regulatory bodies often provide guidance on the criteria required for confident identification.[10] The use of a co-eluting, stable isotope-labeled internal standard provides a continuous internal validation for each sample analyzed.
| Confirmation Criterion | Standard Method | Enhanced Method with SIL Analog |
| 1. Retention Time (RT) | Analyte RT in sample must match the RT of an external standard within a defined window (e.g., ±2.5%).[11] | Analyte RT must match the RT of the co-eluting SIL analog in the same injection. This corrects for any run-to-run RT shifts. |
| 2. Precursor Ion Identity | The m/z of the precursor ion in the sample must match the theoretical mass. | The mass difference between the analyte precursor and the SIL precursor must exactly match the known mass difference of the labels (+4.0126 Da). |
| 3. Isotopic Pattern | The observed isotopic pattern for a fragment (e.g., M:M+2 ratio for bromine) must match the theoretical pattern. | Both the analyte and the SIL analog must show the correct isotopic pattern for bromine, providing two points of confirmation. |
| 4. Fragment Ion Confirmation | At least two diagnostic fragment ions should be present.[10] | The fragment ions from the analyte and the corresponding fragments from the SIL analog (with their expected mass shifts) must be detected. This confirms the fragment structures. |
By meeting these four criteria simultaneously, the identity of Bromoacetic Acid is confirmed with an exceptionally high degree of confidence. The SIL analog acts as a self-validating check; if the labeled standard behaves as expected (correct RT, mass shift, and fragmentation), it validates the system for the detection of the unlabeled analyte in that specific sample.
Conclusion
While chromatographic retention time and basic mass spectral matching are fundamental to analyte identification, they can be susceptible to misinterpretation in complex matrices. The strategic use of a heavily and appropriately labeled internal standard, such as Bromoacetic-1,2-13C2 Acid-d2, elevates the process to a higher standard of scientific rigor.
By predicting fragmentation pathways and verifying them through the mass shifts observed in the labeled analog, we create a self-validating system. This approach provides unequivocal evidence for the identity of an analyte by confirming not just the parent molecule, but the very structure of its fragments. Whether employing a derivatization-based GC-MS method or a direct-injection LC-MS/MS workflow, the principles outlined in this guide provide a robust framework for achieving trustworthy and defensible analytical results.
References
-
SIELC Technologies. (2018). Bromoacetic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Determination of bromate and bromoacetic acids in water by ion chromatography-inductively coupled plasma mass spectrometry. Retrieved from [Link]
-
PubChem. Bromoacetic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Cardador, M. J., & Gallego, M. (2012). Development of a method for the quantitation of chloro-, bromo-, and iodoacetic acids in alcoholic beverages. Journal of Agricultural and Food Chemistry, 60(3), 725–730. Retrieved from [Link]
-
Kuhlmann, P. et al. (2016). Prediction, Detection, and Validation of Isotope Clusters in Mass Spectrometry Data. PMC. Retrieved from [Link]
-
Agilent Technologies. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. Retrieved from [Link]
-
PubMed. (2023). Rules for mass spectrometry applications in the clinical laboratory. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Retrieved from [Link]
-
ACS Publications. (n.d.). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Haloacetic Acids and Acrylamide in Drinking Water by Direct Injection Using Liquid Chromatography. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
YouTube. (2020). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]
-
Sisu@UT. (n.d.). Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]
-
YouTube. (2024). Isotope Ratio Mass Spectrometry - How to Identify Isotopes. Retrieved from [Link]
-
SCIEX. (n.d.). A rapid, direct injection LC-MS/MS method for the quantification of haloacetic acids (HAAs) in drinking water. Retrieved from [Link]
-
SOFT-Acrobat. (2019). Standard for Mass Spectral Data Acceptance in Forensic Toxicology. Retrieved from [Link]
-
Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
-
PubMed Central. (n.d.). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2018). GC-MS determination of halogen derivatives of acetic acid. Retrieved from [Link]
-
University of Pretoria. (2025). Analytical approaches for haloacetic acid disinfection byproducts in treated water. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Retrieved from [Link]
-
CAP TODAY. (n.d.). New guidance in checklist on AMR and mass spec. Retrieved from [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
Sources
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- 2. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. google.com [google.com]
- 4. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bromoacetic-1,2-13C2 Acid | CymitQuimica [cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Development of a method for the quantitation of chloro-, bromo-, and iodoacetic acids in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Operational Guide: Safe Disposal of Bromoacetic-1,2-13C2 Acid-d2
Executive Safety Assessment
Immediate Hazard Profile: Corrosive (Skin Corr. 1A), Acute Toxin (Inhalation/Ingestion), Alkylating Agent.
Before initiating any disposal procedure for Bromoacetic-1,2-13C2 Acid-d2 , it is critical to decouple its isotopic nature from its chemical hazards.[1][2]
-
Isotopic Status: NON-RADIOACTIVE. The
and deuterium ( ) labels are stable isotopes.[3] They do not emit ionizing radiation. Do not dispose of this in radioactive waste streams unless it has been cross-contaminated with other radiolabels (e.g., or ). -
Chemical Status: HIGH HAZARD. Despite the isotopic labeling, this compound behaves chemically identical to non-labeled bromoacetic acid. It is a potent alkylating agent and a strong acid. It causes severe, irreversible tissue damage upon contact.
Regulatory Waste Classification (RCRA - USA)
While not always explicitly P-listed, Bromoacetic acid derivatives often trigger the following hazardous waste characteristics:
-
D002 (Corrosive): Aqueous pH
2. -
Toxic: Due to its alkylating nature, it must be segregated from general organic waste.
Personal Protective Equipment (PPE) Matrix
Standard laboratory nitrile gloves are insufficient for prolonged protection against halogenated alkylating agents. The bromine substituent increases lipophilicity, allowing the compound to permeate standard nitrile rapidly.
| PPE Category | Recommendation | Technical Rationale |
| Hand Protection (Primary) | Silver Shield® / 4H® (Laminate) | Provides >4 hours breakthrough time for small halogenated molecules.[1][2] |
| Hand Protection (Outer) | Standard Nitrile (5-8 mil) | Worn over the laminate glove to provide dexterity and mechanical protection.[1][2] |
| Respiratory | Fume Hood (Certified) | Vapor pressure allows inhalation toxicity.[1][2] All transfers must occur under negative pressure. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Corrosive solids/liquids can cause permanent blindness.[1][2] Safety glasses are inadequate for pouring/transferring. |
| Body | Tyvek® Lab Coat + Apron | Standard cotton coats absorb liquids; impervious aprons prevent skin contact during spills.[1][2] |
Operational Disposal Workflows
Decision Logic: Waste Segregation
The following diagram outlines the decision process for segregating this specific isotopologue.
Figure 1: Decision matrix for segregating stable isotope waste streams.[1][2]
Protocol A: Triple Rinse (Empty Vials/NMR Tubes)
Context: Stable isotopes are expensive. Researchers often attempt to recover them. If recovery is not planned, the container must be rendered non-hazardous.
-
Solvent Selection: Use a solvent in which the acid is soluble (e.g., Dichloromethane or Acetone). Note: Water is effective but generates aqueous hazardous waste which is more expensive to dispose of than organic solvent waste.
-
The Rinse:
-
Add solvent to the vial (approx. 10-20% volume).
-
Cap and invert/vortex for 10 seconds.
-
Decant rinsate into the Halogenated Organic Waste container.
-
-
Repeat: Perform this cycle 3 times.
-
Final Step: Deface the label. Allow the solvent to evaporate in the fume hood. Discard the dry glass in the Broken Glass/Sharps bin.
Protocol B: Bulk Disposal (Stock Solutions/Solids)
NEVER dispose of Bromoacetic acid down the drain. Even if neutralized, the bromoacetate ion remains toxic to aquatic life.
-
Segregation: Ensure the waste container is compatible (HDPE or Glass).
-
Labeling: Label clearly as "Hazardous Waste - Halogenated Organic Acid."
-
Incompatibility Check: Do NOT mix with:
-
Strong Oxidizers (e.g., Nitric Acid, Peroxides) -> Risk of explosion.
-
Strong Bases (e.g., NaOH) -> Risk of violent exotherm (boiling/splashing).
-
Azides -> Risk of forming explosive azidoacetic acid.
-
Emergency Spill Management
If a spill occurs, the priority is preventing exposure and containment. Bromoacetic acid is a solid at room temperature (MP ~50°C) but often supercools or is used in solution.
Spill Response Workflow
Figure 2: Emergency response logic for solid vs. liquid spills.
Critical Neutralization Note
While Sodium Bicarbonate (
Regulatory Compliance & Documentation
To maintain "Deep Trust" with regulatory bodies (EPA/OSHA/Local EHS), accurate documentation is required.
Labeling Requirements
Since this is a stable isotope, the CAS number usually defaults to the unlabeled parent compound for regulatory reporting, though the specific name should be used on the container label for inventory accuracy.
-
CAS Registry (Parent): 79-08-3 (Unlabeled Bromoacetic Acid)[1][2]
-
CAS Registry (Labeled): Varies by specific enrichment, e.g., 125692-77-7 (generic labeled variants may differ).[1][2] Use parent CAS for waste profiling if specific CAS is not in the vendor system, with a note on isotopes.
-
Waste Codes: D002 (Corrosive).
Storage for Disposal[3][6][7][8]
-
Store in a cool, dry place . Bromoacetic acid is hygroscopic and deliquescent.
-
Secondary containment is mandatory to prevent reaction with metal shelving (corrosion) or other chemicals.
References
-
National Institutes of Health (NIH) - PubChem. Bromoacetic Acid Compound Summary. Retrieved from [Link][2]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Bromoacetic Acid. Retrieved from [Link][2]
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (D002). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
